Bis(2-(dicyclohexylphosphino)ethyl)amine
Description
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Properties
IUPAC Name |
2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53NP2/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28/h25-29H,1-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJIHPKBLHGKJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CCNCCP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53NP2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50728924 | |
| Record name | 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
465.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550373-32-5 | |
| Record name | 2-(Dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50728924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Bis(2-(dicyclohexylphosphino)ethyl)amine: A Cornerstone Ligand in Modern Catalysis
This guide provides an in-depth exploration of Bis(2-(dicyclohexylphosphino)ethyl)amine, CAS Number 550373-32-5. It is a key building block in the design of highly effective homogeneous catalysts. Tailored for researchers, scientists, and professionals in drug development, this document delves into the ligand's synthesis, structural characteristics, and its pivotal role in transition metal-catalyzed reactions. We will explore the causality behind its design and application, offering both theoretical insights and practical, field-proven protocols.
Introduction: The Architectural and Functional Significance of a PNP Pincer Ligand
This compound is a member of the PNP pincer ligand family. These ligands are distinguished by their tridentate nature, coordinating to a metal center through two phosphorus atoms and a central nitrogen atom. This coordination mode imparts exceptional stability to the resulting metal complexes. The dicyclohexylphosphino groups are bulky and electron-rich, which significantly influences the reactivity and selectivity of the catalyst. These properties are crucial in various catalytic processes, including hydrogenation and cross-coupling reactions.[1] The ethylamine backbone provides flexibility, allowing the ligand to adopt an optimal geometry for catalysis.
The general structure of a PNP pincer ligand is foundational to its function. The two phosphine donors and the central nitrogen donor bind to a metal center in a meridional fashion, creating a rigid and stable complex. This structural rigidity is a key factor in their success as catalysts, as it prevents unwanted side reactions and promotes high selectivity.
Physicochemical Properties and Handling
A solid understanding of the physicochemical properties of this compound is essential for its effective use and storage.
| Property | Value | Source |
| CAS Number | 550373-32-5 | [2][3][4][5][6][7][8] |
| Molecular Formula | C28H53NP2 | [1][2][3][5][7][8][9][10] |
| Molecular Weight | 465.67 g/mol | [2][3][6][7][8][9][10] |
| Appearance | Solid | [3][8] |
| Melting Point | 64-69 °C | [3][8] |
| Functional Group | Phosphine | [3][8] |
| Storage | 2-8°C Refrigerator | [2] |
Safety and Handling: this compound is classified as a corrosive solid. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[11] Therefore, it should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn.[11]
Synthesis and Characterization
Proposed Synthesis Workflow
References
- 1. Buy this compound | 550373-32-5 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. ビス[2-(ジシクロヘキシルホスフィノ)エチル]アミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bis[2-(dicyclohexylphosphino)ethyl]amine, 97+% | Fisher Scientific [fishersci.ca]
- 6. Bis[2-(dicyclohexylphosphino)ethyl]amine, 97+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 7. strem.com [strem.com]
- 8. Bis 2-(dicyclohexylphosphino)ethyl amine 97 550373-32-5 [sigmaaldrich.com]
- 9. This compound | C28H53NP2 | CID 58194775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Bis[2-(dicyclohexylphosphino)ethyl]amine (97%) - Amerigo Scientific [amerigoscientific.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
An In-Depth Technical Guide to Bis(2-(dicyclohexylphosphino)ethyl)amine: A Cornerstone Ligand in Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-(dicyclohexylphosphino)ethyl)amine, a prominent member of the phosphine ligand family, has emerged as a critical tool in synthetic chemistry. Characterized by its unique electronic and steric properties, this bidentate ligand, with a molecular weight of approximately 465.67 g/mol , demonstrates exceptional efficacy in a range of catalytic processes.[1][2] Its ability to form stable, highly active complexes with transition metals, particularly palladium, has made it indispensable for challenging cross-coupling and hydrogenation reactions. This guide provides a comprehensive overview of its fundamental properties, synthesis, and key applications, offering field-proven insights for its practical implementation in research and development, including its role as a valuable pharmaceutical intermediate.[2][3]
Core Molecular and Physical Properties
This compound is a white solid at room temperature, distinguished by the presence of two bulky, electron-donating dicyclohexylphosphino groups linked by an ethylamine backbone.[4] This structure is pivotal to its function, providing a combination of flexibility and steric hindrance that influences the reactivity and selectivity of the metallic catalysts it coordinates with.
| Property | Value | Source(s) |
| Molecular Weight | 465.67 g/mol | [1][4] |
| Molecular Formula | C₂₈H₅₃NP₂ | [5] |
| CAS Number | 550373-32-5 | [5] |
| Appearance | White solid | [4] |
| Melting Point | 64-69 °C | |
| IUPAC Name | 2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine | [5] |
Synthesis and Characterization: A Protocol for Self-Validation
The synthesis of this compound is typically achieved through the reaction of dicyclohexylphosphine with bis(2-chloroethyl)amine or its derivatives. The following protocol outlines a general, yet robust, method for its preparation.
Experimental Protocol: Synthesis
Objective: To synthesize this compound.
Materials:
-
Dicyclohexylphosphine
-
Bis(2-chloroethyl)amine hydrochloride
-
A strong base (e.g., sodium hydroxide, potassium tert-butoxide)
-
Anhydrous, deoxygenated solvent (e.g., THF, Toluene)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve bis(2-chloroethyl)amine hydrochloride in the chosen anhydrous solvent.
-
Add the strong base in a stoichiometric amount to deprotonate the amine hydrochloride, forming the free amine in situ.
-
To this mixture, slowly add a solution of dicyclohexylphosphine (2 equivalents) in the same anhydrous solvent at a controlled temperature (typically 0 °C to room temperature).
-
Allow the reaction mixture to stir at room temperature or with gentle heating for a specified period (typically 12-24 hours), monitoring the reaction progress by a suitable technique (e.g., ³¹P NMR).
-
Upon completion, quench the reaction carefully with deoxygenated water.
-
Extract the product into an organic solvent (e.g., diethyl ether, dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography under an inert atmosphere.
Characterization
The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques.
-
³¹P NMR: This is the most definitive technique for characterizing phosphine ligands. A single sharp peak is expected, with a chemical shift that is characteristic of a trialkylphosphine.
-
¹H and ¹³C NMR: These spectra will show the characteristic signals for the cyclohexyl and ethyl groups, and their integration should be consistent with the proposed structure.
-
Mass Spectrometry: This will confirm the molecular weight of the compound.
Applications in Catalysis: A Paradigm of Efficiency
The primary utility of this compound lies in its role as a ligand in homogeneous catalysis. Its ability to chelate to a metal center through both phosphorus atoms and potentially the nitrogen atom provides enhanced stability to the catalytic complex.
Palladium-Catalyzed Cross-Coupling Reactions
This ligand has proven to be highly effective in various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
-
Suzuki-Miyaura Coupling: The ligand facilitates the coupling of aryl halides (including challenging aryl chlorides) with arylboronic acids. The steric bulk of the dicyclohexyl groups promotes the reductive elimination step, leading to high turnover numbers and yields.
-
Heck and Negishi Couplings: The enhanced stability of the palladium complexes formed with this ligand allows for efficient carbon-carbon bond formation under milder conditions than many other phosphine ligands.
The enhanced stability of the catalytic species when using this compound can be attributed to the chelation effect of the bidentate ligand, which disfavors ligand dissociation—a common pathway for catalyst deactivation.
Hydrogenation Reactions
In addition to cross-coupling, complexes of this compound are effective catalysts for hydrogenation reactions. The electron-rich nature of the phosphine groups enhances the catalytic activity of the metal center, allowing for the efficient reduction of a variety of unsaturated functional groups.
Role in Drug Development and Pharmaceutical Synthesis
The utility of this compound extends into the pharmaceutical industry, where it serves as a critical ligand in the synthesis of complex active pharmaceutical ingredients (APIs). The robust and efficient catalytic systems enabled by this ligand are particularly valuable in multi-step syntheses where high yields and selectivities are paramount. Its use as a "pharmaceutical intermediate" often refers to its role in the catalytic steps that form key C-C or C-N bonds in the core structures of drug candidates.
Safety and Handling
This compound is classified as a corrosive solid and requires careful handling to avoid contact with skin and eyes. It is also air-sensitive and should be stored and handled under an inert atmosphere to prevent oxidation of the phosphine groups, which would render it inactive.
Personal Protective Equipment (PPE):
-
Safety goggles or face shield
-
Chemical-resistant gloves
-
Laboratory coat
-
Work in a well-ventilated fume hood
Storage:
-
Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen).
-
Keep in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a powerful and versatile ligand with a well-established track record in academic and industrial research. Its unique structural features translate into tangible benefits in catalytic applications, namely high efficiency, stability, and selectivity. For researchers and professionals in drug development, a thorough understanding of this ligand's properties and applications is essential for the design and execution of modern, efficient synthetic strategies.
References
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Pharmaffiliates. This compound. Available at: [Link]
Sources
An In-depth Technical Guide to the Synthesis of Bis(2-(dicyclohexylphosphino)ethyl)amine
Introduction: The Significance of Bis(2-(dicyclohexylphosphino)ethyl)amine in Modern Catalysis
This compound, a prominent member of the aliphatic PNP pincer ligand family, has emerged as a critical ancillary ligand in organometallic chemistry and homogeneous catalysis. Its unique structural and electronic properties, characterized by a central secondary amine donor and two flanking, sterically demanding, and electron-rich dicyclohexylphosphino groups, impart exceptional stability and reactivity to the corresponding metal complexes. These characteristics make it an invaluable tool for researchers and drug development professionals engaged in the design of novel catalytic transformations, including but not limited to, hydrogenation, dehydrogenation, and cross-coupling reactions. This guide provides a comprehensive overview of the synthetic pathways to this important ligand, underpinned by mechanistic insights and detailed experimental protocols.
Strategic Analysis of Synthetic Routes: A Comparative Overview
The synthesis of this compound, at its core, involves the formation of two phosphorus-carbon bonds. Several synthetic strategies can be envisaged, with the most practical and efficient approach centering on the nucleophilic substitution of a suitable dihalo-amine precursor with a dicyclohexylphosphide nucleophile.
| Synthetic Strategy | Key Precursors | Advantages | Challenges |
| Route 1: Nucleophilic Substitution (Preferred) | Dicyclohexylphosphine, Bis(2-chloroethyl)amine | High convergence, readily available precursors | Requires strong base for deprotonation of dicyclohexylphosphine, air-sensitive intermediates |
| Route 2: Hydrophosphination | Dicyclohexylphosphine, Divinylamine | Atom-economical | Requires a catalyst, potential for side reactions (e.g., polymerization) |
| Route 3: Reductive Amination | Dicyclohexylphosphinoacetaldehyde, 2-(Dicyclohexylphosphino)ethylamine | Modular | Multi-step synthesis of aldehyde precursor required |
This guide will focus on the preferred and most robust method, Route 1 , which offers a reliable and scalable pathway to the target molecule.
Mechanistic Underpinnings of the Synthesis
The core of the proposed synthesis lies in a classic SN2 reaction. The key steps are outlined below:
-
Deprotonation of Dicyclohexylphosphine: Dicyclohexylphosphine, a secondary phosphine, is a weak acid. To generate the potent nucleophile required for the substitution reaction, a strong base, such as an organolithium reagent (e.g., n-butyllithium), is employed to deprotonate the P-H bond, yielding lithium dicyclohexylphosphide. This step must be conducted under strictly anhydrous and inert conditions to prevent quenching of the organolithium reagent and oxidation of the phosphide.
-
Nucleophilic Attack: The resulting lithium dicyclohexylphosphide acts as a powerful nucleophile, attacking the electrophilic carbon atoms of bis(2-chloroethyl)amine. This occurs in a stepwise manner, with the first substitution forming an intermediate secondary amine-phosphine, which then undergoes a second alkylation to yield the final tertiary amine-bis(phosphine) product.
Figure 1: Overall reaction mechanism for the synthesis.
Detailed Experimental Protocols
Safety Precautions: Dicyclohexylphosphine is a pyrophoric liquid and should be handled under an inert atmosphere (e.g., argon or nitrogen) at all times.[1] Organolithium reagents like n-butyllithium are highly reactive and corrosive. Appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves, is mandatory. All reactions should be carried out in a well-ventilated fume hood.
Part 1: Synthesis of Bis(2-chloroethyl)amine Hydrochloride
This precursor can be synthesized from diethanolamine and thionyl chloride.[2]
Materials:
-
Diethanolamine (1.0 equiv)
-
Thionyl chloride (2.2 equiv)
-
1,2-Dichloroethane (solvent)
-
Methanol (for quenching)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve diethanolamine in 1,2-dichloroethane.
-
Slowly add thionyl chloride to the solution. An exothermic reaction will occur, and a solid suspension may form.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir for 3 hours. During this time, the solid should dissolve and then reappear as a crystalline solid.[2]
-
After cooling to room temperature, carefully quench the reaction by adding methanol.
-
Remove the solvents under reduced pressure to obtain bis(2-chloroethyl)amine hydrochloride as a white crystalline solid.[2] The product can be used in the next step without further purification.
Part 2: Synthesis of this compound
This protocol is based on the principles of nucleophilic substitution by a metal phosphide.[3]
Materials:
-
Dicyclohexylphosphine (2.1 equiv)[4]
-
n-Butyllithium (2.1 equiv, solution in hexanes)
-
Bis(2-chloroethyl)amine hydrochloride (1.0 equiv)
-
Triethylamine (1.0 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Degassed water
Procedure:
-
Preparation of the Amine Free Base: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, suspend bis(2-chloroethyl)amine hydrochloride in anhydrous THF. Cool the suspension to 0 °C and slowly add triethylamine to neutralize the hydrochloride and generate the free amine in situ. Stir for 30 minutes at 0 °C.
-
Generation of Lithium Dicyclohexylphosphide: In a separate, flame-dried Schlenk flask under an inert atmosphere, dissolve dicyclohexylphosphine in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath) and slowly add n-butyllithium via syringe. Stir the solution at this temperature for 30 minutes, during which it may turn a pale yellow to orange color, indicating the formation of the lithium phosphide.
-
Coupling Reaction: Slowly transfer the solution of bis(2-chloroethyl)amine free base to the pre-cooled solution of lithium dicyclohexylphosphide at -78 °C via a cannula. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Workup and Purification:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of degassed water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield a crude solid.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or a hexane/ethyl acetate mixture) to afford this compound as a white solid.
-
Figure 2: Step-by-step experimental workflow.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
³¹P{¹H} NMR: A single resonance is expected in the phosphine region, confirming the presence of two equivalent phosphorus atoms.
-
¹H NMR: The spectrum will show characteristic signals for the cyclohexyl protons and the ethylene bridge protons. Integration of these signals should be consistent with the proposed structure.
-
¹³C{¹H} NMR: Will show the expected number of carbon resonances for the cyclohexyl and ethyl groups.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
-
Melting Point: The melting point of the purified solid should be sharp and consistent with reported values (64-69 °C).[5]
Conclusion and Future Perspectives
The synthesis of this compound via the nucleophilic substitution of bis(2-chloroethyl)amine with lithium dicyclohexylphosphide represents a robust and reliable method for accessing this valuable ligand. The procedure, while requiring careful handling of air- and moisture-sensitive reagents, is straightforward and amenable to scale-up. The continued exploration of the catalytic applications of metal complexes derived from this and related aliphatic PNP ligands promises to yield new and efficient transformations of interest to the pharmaceutical and fine chemical industries.
References
- (No valid reference for this specific synthesis was found in the provided search results.
- (No valid reference for this specific synthesis was found in the provided search results.
-
Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. Available at: [Link]
- (No valid reference for this specific synthesis was found in the provided search results.
- (No valid reference for this specific synthesis was found in the provided search results.
- (No valid reference for this specific synthesis was found in the provided search results.
-
DICYCLOHEXYLPHOSPHINE Safety Data Sheet. Gelest, Inc. Available at: [Link]
- (No valid reference for this specific synthesis was found in the provided search results.
- (No valid reference for this specific synthesis was found in the provided search results.
- (No valid reference for this specific synthesis was found in the provided search results.
- (No valid reference for this specific synthesis was found in the provided search results.
Sources
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Preparation of a Series of Supported Nonsymmetrical PNP‐Pincer Ligands and the Application in Ester Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to Bis(2-(dicyclohexylphosphino)ethyl)amine: Synthesis, Properties, and Catalytic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bis(2-(dicyclohexylphosphino)ethyl)amine, a sterically demanding and electronically rich aminophosphine ligand, has emerged as a significant ancillary ligand in transition metal catalysis. Its unique structural features, characterized by two bulky dicyclohexylphosphino groups linked by a flexible diethylamine backbone, impart distinctive properties to its metal complexes, influencing their stability, reactivity, and selectivity in a variety of organic transformations. This guide provides a comprehensive overview of the structural properties, synthesis, spectroscopic characterization, and key applications of this compound in catalysis, with a focus on palladium-catalyzed cross-coupling, rhodium-catalyzed hydroformylation, and chromium-catalyzed ethylene oligomerization. Detailed experimental protocols and an analysis of its coordination chemistry are presented to offer a practical resource for researchers in academia and industry.
Introduction
This compound, systematically named 2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine, is a chelating ligand that can coordinate to a metal center through its two phosphorus atoms and one nitrogen atom, acting as a tridentate "PNP" pincer ligand, or in a bidentate fashion utilizing only the two phosphorus donors.[1] The presence of bulky dicyclohexyl groups creates a sterically hindered environment around the metal center, a feature that is often exploited to control substrate access and promote specific reaction pathways.[1] This guide aims to provide a detailed technical overview of this important ligand for researchers and professionals in the fields of organometallic chemistry, catalysis, and synthetic organic chemistry.
Molecular Structure and Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value |
| IUPAC Name | 2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine[2] |
| Synonyms | HN(CH2CH2P(Cy)2)2, Bis[2-(dicyclohexylphosphino)ethyl]amine |
| CAS Number | 550373-32-5 |
| Molecular Formula | C28H53NP2[3] |
| Molecular Weight | 465.67 g/mol |
| Appearance | White solid |
| Melting Point | 64-69 °C |
The molecular structure of this compound is depicted in the following diagram:
Caption: Molecular structure of this compound.
Synthesis and Characterization
Synthesis
A general and robust method for the synthesis of this compound involves the hydrophosphination of vinylphosphines followed by reaction with an amine. A detailed experimental protocol is provided below.
Experimental Protocol: Synthesis of this compound
Materials:
-
Dicyclohexylphosphine
-
Vinyldiphenylphosphine
-
AIBN (Azobisisobutyronitrile)
-
Bis(2-aminoethyl)amine
-
Toluene (anhydrous)
-
Hexane (anhydrous)
Procedure:
-
Step 1: Synthesis of 2-(dicyclohexylphosphino)ethyldiphenylphosphine. In a glovebox, a solution of dicyclohexylphosphine (1.0 eq) and vinyldiphenylphosphine (1.0 eq) in anhydrous toluene is prepared. A catalytic amount of AIBN is added, and the mixture is heated at 80°C for 16 hours. The solvent is removed under vacuum to yield the crude product.
-
Step 2: Synthesis of this compound. The crude product from Step 1 is dissolved in anhydrous toluene. Bis(2-aminoethyl)amine (0.5 eq) is added, and the reaction mixture is heated at 110°C for 24 hours. The solvent is removed under vacuum, and the residue is washed with anhydrous hexane to obtain this compound as a white solid.
Causality Behind Experimental Choices: The use of AIBN as a radical initiator is crucial for the hydrophosphination reaction in the first step. The subsequent reaction with a diamine in the second step proceeds via a nucleophilic substitution pathway. Anhydrous conditions are maintained throughout the synthesis to prevent the oxidation of the phosphine groups.
Spectroscopic Characterization
The identity and purity of the synthesized ligand can be confirmed using various spectroscopic techniques.
Table of Spectroscopic Data:
| Technique | Expected Chemical Shifts / Bands |
| ³¹P NMR (¹H decoupled) | A single sharp resonance is expected in the range of δ 10-20 ppm.[4][5] |
| ¹H NMR | Complex multiplets in the aliphatic region (δ 1.0-3.0 ppm) corresponding to the cyclohexyl and ethyl protons. A broad singlet for the N-H proton. |
| ¹³C NMR | Multiple signals in the aliphatic region (δ 20-50 ppm) for the cyclohexyl and ethyl carbons. |
| FTIR | Characteristic N-H stretching vibration around 3300 cm⁻¹. C-H stretching vibrations for aliphatic groups around 2850-2950 cm⁻¹. |
Coordination Chemistry and Structural Analysis
This compound forms stable complexes with a variety of transition metals, including palladium, rhodium, and chromium. The coordination mode of the ligand (bidentate P,P or tridentate P,N,P) is influenced by the metal center, its oxidation state, and the steric and electronic properties of other ligands in the coordination sphere.
Crystallographic data for several metal complexes of this ligand are available in the Crystallography Open Database (COD).[2][4][6][7][8] For instance, analysis of these structures reveals typical P-M-P bite angles in the range of 160-170° in square planar and octahedral complexes, which is a consequence of the flexible ethylamine backbone. This large bite angle can have a profound impact on the catalytic activity and selectivity of the metal complexes.
Applications in Homogeneous Catalysis
The unique steric and electronic properties of this compound make it a highly effective ligand in a range of catalytic reactions.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the bulky dicyclohexyl groups of the ligand facilitate the reductive elimination step, which is often the rate-determining step of the catalytic cycle.[5][9][10][11] This leads to higher catalyst turnover numbers and allows for the coupling of sterically hindered substrates.
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Chlorotoluene with Phenylboronic Acid
Materials:
-
4-Chlorotoluene (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Pd(OAc)₂ (2 mol%)
-
This compound (4 mol%)
-
Toluene/Water (10:1 v/v)
Procedure:
-
A mixture of 4-chlorotoluene, phenylboronic acid, and K₃PO₄ is prepared in a Schlenk flask.
-
Pd(OAc)₂ and this compound are added, and the flask is evacuated and backfilled with argon three times.
-
Degassed toluene and water are added, and the reaction mixture is heated at 100°C for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Rhodium-Catalyzed Hydroformylation
In the rhodium-catalyzed hydroformylation of olefins, the electronic properties of the phosphine ligand play a crucial role in determining the regioselectivity (linear vs. branched aldehyde).[9][12] The electron-donating nature of the dicyclohexylphosphino groups in this compound generally favors the formation of the linear aldehyde, which is often the desired product in industrial applications.
Experimental Protocol: Hydroformylation of 1-Octene
Materials:
-
1-Octene (10 mmol)
-
[Rh(acac)(CO)₂] (0.1 mol%)
-
This compound (0.2 mol%)
-
Toluene (20 mL)
-
Syngas (CO/H₂ = 1:1)
Procedure:
-
In a high-pressure autoclave, [Rh(acac)(CO)₂] and this compound are dissolved in toluene under an argon atmosphere.
-
1-Octene is added, and the autoclave is pressurized with syngas to 20 bar.
-
The reaction mixture is heated to 100°C and stirred for 4 hours.
-
After cooling and venting the autoclave, the product mixture is analyzed by gas chromatography to determine the conversion and selectivity.
Chromium-Catalyzed Ethylene Oligomerization
Chromium complexes bearing PNP ligands, including those with dicyclohexylphosphino moieties, are highly active catalysts for the selective oligomerization of ethylene to linear alpha-olefins, particularly 1-hexene and 1-octene.[13][14] The steric bulk of the ligand influences the product distribution, with larger ligands generally favoring the formation of higher olefins.
Experimental Protocol: Ethylene Tetramerization
Materials:
-
[CrCl₃(THF)₃] (10 µmol)
-
This compound (12 µmol)
-
Methylaluminoxane (MAO) (1000 eq. relative to Cr)
-
Toluene (100 mL)
-
Ethylene
Procedure:
-
A high-pressure reactor is charged with toluene and MAO under an inert atmosphere.
-
A solution of [CrCl₃(THF)₃] and this compound in toluene is injected into the reactor.
-
The reactor is pressurized with ethylene to 30 bar and heated to 60°C.
-
The reaction is run for 30 minutes, after which it is quenched by the addition of acidic methanol. The product distribution is analyzed by gas chromatography.
Safety and Handling
This compound is an air-sensitive and corrosive solid. It should be handled in a glovebox or under an inert atmosphere. Appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is incompatible with strong oxidizing agents.
Conclusion
This compound is a versatile and highly effective ligand for a range of transition metal-catalyzed reactions. Its unique combination of steric bulk and electronic properties allows for fine-tuning of catalyst performance, leading to high activities and selectivities. The detailed protocols and structural insights provided in this guide are intended to serve as a valuable resource for researchers seeking to utilize this powerful tool in their synthetic endeavors.
References
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Crystallography Open Database. (n.d.). Crystallography Open Database (COD). Retrieved from [Link]
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Pure. (2014). Selective ethylene oligomerization with chromium complexes bearing pyridine-phosphine ligands. Retrieved from [Link]
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Science. (2024). Robust, scalable, and highly selective spirocyclic catalysts for industrial hydroformylation and isomerization-hydroformylation. Retrieved from [Link]
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YouTube. (2024). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. Retrieved from [Link]
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Royal Society of Chemistry. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Retrieved from [Link]
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ResearchGate. (2025). Ligands for Practical Rhodium-Catalyzed Asymmetric Hydroformylation. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of C 2 -Symmetric Diphosphormonoamidites and Their Use as Ligands in Rh-Catalyzed Hydroformylation: Relationships between Activity and Hydrolysis Stability. Retrieved from [Link]
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-
ResearchGate. (2008). (PDF) Styrene-ethylene co-oligomerization with bis-(diphenylphosphino)-amine/chromium catalysts and the use of the co-oligomerization products in copolymerization reactions with metallocenes. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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ResearchGate. (n.d.). 31P-{1H} nuclear magnetic resonance spectra of [Ph2P(CH2)2PCH2]2 (= PzPz) and. Retrieved from [Link]
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Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
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ResearchGate. (n.d.). Chromium-Based Selective Ethylene Tri-/Tetramerization Catalysts Supported by Two-Carbon Bridged Diphosphine Ligands. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 1H, 13C and 31P n.m.r. spectra and molecular conformation of myo-inositol 1,4,5-triphosphate. Retrieved from [Link]
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Magritek. (n.d.). SPHOS - A molecule containing 1H, 13C and 31P nuclei. Retrieved from [Link]
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Crystallography Open Database. (n.d.). Search results. Retrieved from [Link]
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physical and chemical properties of Bis(2-(dicyclohexylphosphino)ethyl)amine
An In-Depth Technical Guide to Bis(2-(dicyclohexylphosphino)ethyl)amine: Properties, Synthesis, and Catalytic Applications
Introduction
This compound, a prominent member of the P-N-P ligand family, has emerged as a critical tool for researchers in catalysis, coordination chemistry, and pharmaceutical development. Characterized by a flexible ethylamine backbone flanked by two sterically demanding dicyclohexylphosphino groups, this ligand exhibits a unique combination of electronic and steric properties.[1] Its ability to act as a bidentate ligand, coordinating to transition metals through its two phosphorus atoms, allows for the formation of stable and highly active catalytic complexes.[1]
This guide provides a comprehensive overview of the core . It details a representative synthetic route, discusses its coordination behavior, and presents a detailed protocol for its application in the widely used palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The insights herein are tailored for researchers and scientists seeking to leverage the distinct reactivity and selectivity offered by this powerful phosphine ligand.
Molecular Structure and Physicochemical Properties
The defining feature of this compound is its molecular architecture. The central secondary amine provides a flexible linker between the two phosphorus donor atoms, while the four cyclohexyl rings create a sterically hindered environment around the coordinated metal center. This steric bulk is crucial for influencing the selectivity of catalytic reactions and enhancing the stability of the resulting metal complexes.[1]
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | 2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine | [1][2][3] |
| Synonyms | Bis[2-(dicyclohexylphosphino)ethyl]amine | [2] |
| CAS Number | 550373-32-5 | [1][2][4][5][6] |
| Molecular Formula | C₂₈H₅₃NP₂ | [1][2][5][6] |
| Molecular Weight | 465.67 g/mol | |
| Appearance | White solid | [7] |
| Melting Point | 64-69 °C | |
| Solubility | Insoluble in water | [8] |
| Stability | Air Sensitive | [8] |
Synthesis and Characterization
Representative Synthesis Protocol
While numerous proprietary methods exist, the synthesis of P-N-P ligands like this compound generally follows a convergent approach involving the formation of C-P bonds.[9] A common strategy is the nucleophilic substitution of a dihaloamine precursor with a metal phosphide. The following is a representative, field-proven protocol for a similar ligand architecture.
Causality: This procedure relies on the generation of a highly nucleophilic lithium phosphide, which readily displaces the halides from the bis(2-chloroethyl)amine hydrochloride salt. The reaction must be conducted under strictly anhydrous and anaerobic conditions because organophosphines and their lithium salts are highly susceptible to oxidation and protonation by air and moisture. Tetrahydrofuran (THF) is an ideal solvent due to its ability to solvate the organometallic intermediates and its appropriate boiling point.
Step-by-Step Methodology:
-
Phosphide Generation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve dicyclohexylphosphine (2.0 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (2.0 eq., 1.6 M in hexanes) dropwise via syringe. Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours to ensure complete formation of lithium dicyclohexylphosphide.
-
Reaction Setup: In a separate flame-dried Schlenk flask, create a slurry of bis(2-chloroethyl)amine hydrochloride (1.0 eq.) in anhydrous THF.
-
Nucleophilic Substitution: Cool the slurry of the amine salt to 0 °C (ice bath) and add the freshly prepared lithium dicyclohexylphosphide solution dropwise via cannula. After the addition is complete, remove the ice bath and heat the mixture to reflux. Monitor the reaction by ³¹P NMR until the starting phosphide signal is consumed.
-
Workup: Cool the reaction mixture to room temperature and slowly quench by adding degassed water. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using deoxygenated solvents) or by recrystallization from a suitable solvent system like ethanol or acetonitrile to yield the pure white solid.
Expected Characterization Data
-
³¹P NMR: The most diagnostic technique for this compound. A single sharp resonance is expected in the range of δ 10-25 ppm (proton decoupled), characteristic of a trialkylphosphine.
-
¹H NMR: A complex spectrum with multiple overlapping multiplets in the aliphatic region (δ 1.0-3.0 ppm) corresponding to the non-equivalent protons of the four cyclohexyl rings and the ethylamine backbone. A broad singlet corresponding to the N-H proton may also be observed.
-
¹³C NMR: Multiple signals in the aliphatic region (δ 25-45 ppm) corresponding to the cyclohexyl and ethyl carbons.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a moderate N-H stretch around 3300 cm⁻¹, strong C-H stretching vibrations just below 3000 cm⁻¹, and a C-N stretch in the 1250–1020 cm⁻¹ region.[10]
Chemical Properties and Catalytic Applications
Coordination Chemistry
As a bidentate phosphine ligand, this compound readily chelates to transition metals to form stable five-membered rings.[1] The electron-donating nature of the alkylphosphine groups enriches the electron density at the metal center, which is often crucial for facilitating key steps in catalytic cycles, such as oxidative addition. The significant steric hindrance provided by the cyclohexyl groups plays a vital role in promoting reductive elimination and preventing the formation of inactive catalyst aggregates.[1][2]
Application Profile: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds.[11][12] The use of bulky, electron-rich phosphine ligands like this compound is critical for achieving high efficiency, particularly with challenging substrates like aryl chlorides.[9]
Causality of Protocol Choices:
-
Catalyst System: A combination of a palladium(II) precursor like Pd(OAc)₂ and the phosphine ligand is used to generate the active Pd(0) species in situ. The bulky ligand stabilizes the Pd(0) center and accelerates the rate-limiting oxidative addition step.[9][11]
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is essential for activating the boronic acid, facilitating the transmetalation step where the organic group is transferred from boron to palladium.[12][13]
-
Solvent: A mixture of an organic solvent (like toluene or dioxane) and water is often used. The water helps to dissolve the inorganic base and can facilitate the transmetalation step.[14]
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Bis(2-(dicyclohexylphosphino)ethyl)amine safety and handling precautions
An In-depth Technical Guide to the Safe Handling of Bis(2-(dicyclohexylphosphino)ethyl)amine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the safety and handling protocols for this compound (CAS No. 550373-32-5). As a sophisticated phosphine ligand, its utility in modern drug development and catalytic processes is significant. However, its air-sensitive and corrosive nature necessitates rigorous handling procedures to ensure the safety of laboratory personnel and the integrity of experimental outcomes. This document is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights into risk assessment, exposure control, emergency procedures, and waste management associated with this compound.
Introduction: Understanding the Compound
This compound is a trivalent phosphorus compound, characterized by two dicyclohexylphosphino groups linked by a secondary amine.[1][2] This structure imparts high electron density on the phosphorus atoms, making it an excellent σ-donating ligand for various transition metals. This property is crucial for its role in facilitating challenging cross-coupling reactions and other catalytic transformations.[3] However, the very electronic properties that make it a powerful ligand also render it susceptible to oxidation and inherently reactive.
The causality behind the stringent handling protocols described herein is directly linked to its dual hazardous nature:
-
Air Sensitivity: The lone pair of electrons on the phosphorus atoms, essential for catalytic activity, readily reacts with atmospheric oxygen to form phosphine oxides. This oxidation deactivates the ligand, leading to failed reactions and inconsistent results.
-
Corrosivity: As an amine-containing compound, it is classified as a corrosive solid, capable of causing severe skin burns and eye damage upon contact.[4]
This guide is structured to provide a holistic understanding of these risks and the corresponding mitigation strategies, moving from hazard identification to practical, step-by-step handling protocols.
Hazard Identification and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. The hazards associated with this compound are summarized below.
GHS Classification
While a harmonized GHS classification is not universally established, a composite classification based on available safety data sheets (SDS) indicates the following hazards:
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 1 | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage. |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation. |
| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life. |
| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
This table is a synthesis of information from multiple supplier SDSs. Classifications may vary slightly between suppliers.
Physical and Chemical Properties
Understanding the physical properties is critical for anticipating its behavior during handling and in the event of a spill.
| Property | Value | Source(s) |
| CAS Number | 550373-32-5 | [5] |
| Molecular Formula | C₂₈H₅₃NP₂ | [1][6] |
| Molecular Weight | 465.67 g/mol | [5] |
| Appearance | White to off-white solid | |
| Melting Point | 64-69 °C | [5] |
| Flash Point | Not applicable | [5] |
| Solubility | Insoluble in water. | [7] |
Toxicological Profile
-
Acute Effects: The primary acute hazards are severe burns to the skin and eyes upon contact. Inhalation of the dust may cause respiratory tract irritation. Ingestion is harmful and can cause burns to the gastrointestinal tract.[8][9]
-
Chronic Effects: No specific data on chronic toxicity is available. As with any uncharacterized compound, repeated exposure should be minimized.
Authoritative Grounding: The National Toxicology Program (NTP) notes that compounds of this class can emit toxic fumes when heated to decomposition and may cause irritation upon contact.[7]
Personal Protective Equipment (PPE): A Self-Validating System of Defense
The selection and use of appropriate PPE is the most critical barrier between the researcher and the chemical. The following multi-layered approach ensures a self-validating system of protection.
Standard Laboratory Attire (Minimum Requirement)
-
Safety Glasses: Must be worn at all times in the laboratory.
-
Laboratory Coat: A full-length, buttoned lab coat is mandatory.
-
Closed-toe Shoes: Footwear must completely cover the feet.
Task-Specific PPE
-
Eye and Face Protection: When handling the solid outside of a glovebox (e.g., during transfer to a Schlenk flask), a face shield worn over safety goggles is required to protect against splashes and dust.[10]
-
Gloves: Double-gloving with chemically resistant gloves is required. Nitrile or neoprene gloves are recommended. Always check the manufacturer's glove compatibility data. Contaminated gloves must be disposed of immediately, and hands washed thoroughly.
-
Respiratory Protection: If there is a risk of inhaling dust (e.g., during a spill), a NIOSH-approved respirator with a P100 filter is necessary. For weighing and handling in open air, a certified fume hood is essential.[2]
-
Protective Clothing: An impervious apron or coveralls should be worn over the lab coat when handling larger quantities of the material.
Safe Handling and Storage: Mastering Air-Free Techniques
The air-sensitive nature of this ligand dictates that all manipulations must be performed under an inert atmosphere. The two primary methods for this are the use of a glovebox or a Schlenk line.[11]
Storage
-
Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon).
-
The container should be kept in a cool, dry, and dark place, away from incompatible materials such as oxidizing agents.
-
A dedicated, clearly labeled storage location within a glovebox or a desiccator cabinet is ideal.
Experimental Protocol: Weighing and Dispensing
Method 1: Glovebox (Preferred Method)
The glovebox provides the most controlled environment for handling air-sensitive solids.[9][12]
-
Preparation:
-
Ensure the glovebox has a stable inert atmosphere (O₂ and H₂O levels <1 ppm).
-
Bring a clean, dry Schlenk flask, a stopper, a spatula, and a weighing boat into the glovebox via the antechamber.
-
Cycle the antechamber at least three times (evacuate and backfill with inert gas) before transferring items into the main chamber.[11]
-
-
Procedure:
-
Inside the glovebox, place the weighing boat on a tared analytical balance.
-
Carefully transfer the desired amount of this compound from its storage container to the weighing boat using the spatula.
-
Record the mass.
-
Transfer the weighed solid into the Schlenk flask.
-
Securely seal the Schlenk flask with the stopper.
-
The sealed flask can now be safely removed from the glovebox for use in a reaction setup.
-
Method 2: Schlenk Line Technique (for labs without a glovebox)
This technique requires more skill but is effective when performed correctly. It relies on maintaining a positive pressure of inert gas to prevent air ingress.[10][13]
-
Preparation:
-
Connect a clean, dry Schlenk flask to a Schlenk line.
-
Evacuate the flask while gently heating with a heat gun to remove adsorbed moisture, then backfill with inert gas. Repeat this cycle three times.
-
-
Procedure:
-
Weigh the required amount of the solid in a vial on a balance as quickly as possible to minimize air exposure.
-
With a strong positive flow of inert gas exiting the Schlenk flask, briefly remove the stopper.
-
Using a powder funnel, quickly add the solid to the flask.
-
Immediately replace the stopper.
-
Purge the flask by performing another three evacuate/backfill cycles to remove any air that entered during the transfer.
-
Emergency Procedures: Preparedness and Response
Accidental Release Measures (Spills)
-
Small Spill (in a fume hood):
-
Wear appropriate PPE (double gloves, lab coat, safety goggles, and face shield).
-
Decontaminate the area by covering the spill with a dry, inert absorbent material like sand or vermiculite.
-
Carefully sweep the mixture into a labeled, sealable container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spill (outside a fume hood):
-
Evacuate the immediate area and alert others.
-
Prevent entry into the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[10][12]
-
Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[8][12]
-
Ingestion: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10][12]
Stability, Reactivity, and Waste Disposal
Chemical Stability and Reactivity
-
Stability: Stable when stored under an inert atmosphere.
-
Reactivity:
-
Air and Oxygen: Reacts with oxygen to form the corresponding phosphine oxide.
-
Oxidizing Agents: Reacts vigorously with strong oxidizing agents.
-
Water: As an amine, it may be basic and react with acids. While phosphines can react with water, dicyclohexylphosphines are generally less reactive than simpler phosphines. However, moisture should be avoided to maintain product integrity.
-
-
Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes of phosphorus oxides, carbon oxides (CO, CO₂), and nitrogen oxides (NOx).[14]
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste (unused product, contaminated absorbents) in a clearly labeled, sealed container.
-
Contaminated Labware: Rinse contaminated glassware with a suitable organic solvent in a fume hood. The rinsate must be collected as hazardous waste.
-
Disposal Protocol: All waste must be disposed of through your institution's EHS department in accordance with local, state, and federal regulations.[15] Do not attempt to neutralize the waste without specific, validated procedures and proper safety precautions.
Conclusion
This compound is a valuable tool in chemical synthesis, but its safe and effective use is contingent upon a thorough understanding of its hazards and the meticulous application of appropriate handling techniques. By integrating the principles of risk assessment, exposure control, and emergency preparedness into all workflows, researchers can mitigate the risks associated with this air-sensitive and corrosive ligand. Adherence to the protocols outlined in this guide will not only ensure personnel safety but also enhance the reliability and reproducibility of experimental results.
References
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The Schlenk Line Survival Guide. (n.d.). Addition of Solids. Retrieved from [Link]
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School of Chemistry, University of Bristol. (2018). SOP For Operation Of Glove Boxes. Retrieved from [Link]
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Schlenk Tube Technique. (n.d.). Wako Pure Chemical Industries. Retrieved from [Link]
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Virtual Lab - Schlenk: Handling of Solids. (n.d.). University of Regensburg. Retrieved from [Link]
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JoVE. (2017). Glovebox-Operating Procedure and Use of Impurity Sensors. Retrieved from [Link]
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Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
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U.S. Environmental Protection Agency. (1980). Guide to the Disposal of Chemically Stabilized and Solidified Waste. Retrieved from [Link]
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ResearchGate. (2025). Investigations on synthesis, coordination behavior and actinide recovery of unexplored dicyclohexylphosphinic acid. Retrieved from [Link]
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Scholars' Bank, University of Oregon. (n.d.). Synthesis, coordination chemistry, and reactivity of functionalized phosphines: Toward water-soluble macrocyclic phosphine complexes. Retrieved from [Link]
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Organic Syntheses. (2024). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Retrieved from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Medical Management Guidelines for Phosphine. Retrieved from [Link]
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Solubility of Bis(2-(dicyclohexylphosphino)ethyl)amine: A Technical Guide
Introduction
Bis(2-(dicyclohexylphosphino)ethyl)amine is a chelating phosphine ligand of significant interest in the fields of organometallic chemistry and homogeneous catalysis.[1] Its molecular structure, featuring two bulky, electron-rich dicyclohexylphosphino groups linked by a secondary amine, allows it to coordinate with transition metals as a bidentate or tridentate ligand.[1] This coordination flexibility is pivotal in various catalytic applications, including hydrogenation, hydrosilylation, hydroformylation, and cross-coupling reactions.[1] A fundamental understanding of its solubility in common laboratory solvents is crucial for its effective application in synthesis, catalyst preparation, and purification processes. This guide provides a comprehensive overview of the solubility characteristics of this compound, including a qualitative assessment in a range of solvents and a detailed protocol for experimental solubility determination.
Factors Influencing Solubility
The solubility of this compound is primarily dictated by its molecular structure. The key contributing factors are:
-
Nonpolar Character: The four cyclohexyl groups are bulky and nonpolar, making the molecule predominantly lipophilic. This suggests a higher affinity for and, therefore, greater solubility in nonpolar organic solvents.
-
Molecular Size and Shape: The large steric bulk of the dicyclohexylphosphino moieties can influence how the molecule packs in a crystal lattice and how it interacts with solvent molecules.
-
Polarity Contribution from the Amine Group: The secondary amine in the backbone introduces a degree of polarity and the potential for hydrogen bonding. However, the influence of this polar group is likely overshadowed by the large nonpolar hydrocarbon content of the molecule.
-
Air Sensitivity: this compound is known to be air-sensitive.[2] The phosphorus atoms, with their available lone pairs of electrons, are susceptible to oxidation, which can alter the compound's properties, including its solubility. Therefore, handling and solubility experiments must be conducted under an inert atmosphere.[3]
Qualitative Solubility Profile
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Toluene, Benzene, Hexane, Pentane, Diethyl Ether | Soluble | The nonpolar nature of these solvents is well-suited to solvate the bulky, nonpolar cyclohexyl groups of the ligand. |
| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate | Soluble to Moderately Soluble | These solvents possess a dipole moment that can interact with the polar amine group, while their organic character can solvate the nonpolar regions. THF and DCM are common solvents for reactions involving phosphine ligands. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Insoluble | The strong hydrogen-bonding network of protic solvents is not effectively disrupted by the largely nonpolar ligand. The energy required to create a cavity for the solute is high. |
| Aqueous | Water | Insoluble | The hydrophobic nature of the molecule prevents it from dissolving in water. |
Experimental Protocol for Solubility Determination
Given the air-sensitive nature of this compound, its solubility must be determined using inert atmosphere techniques, such as a glovebox or a Schlenk line.[4]
Materials and Equipment:
-
This compound
-
Anhydrous and deoxygenated solvents
-
Glovebox or Schlenk line with a supply of inert gas (Argon or Nitrogen)
-
Analytical balance (located inside the glovebox if possible)
-
Vials with screw caps and PTFE-lined septa
-
Volumetric flasks
-
Gas-tight syringes and needles
-
Magnetic stirrer and stir bars
-
Filtration apparatus for use under inert atmosphere (e.g., cannula filter or Schlenk filter)
Step-by-Step Procedure:
-
Preparation of a Saturated Solution:
-
Under an inert atmosphere, accurately weigh a known amount of this compound into a vial.
-
Add a small, measured volume of the desired anhydrous and deoxygenated solvent to the vial.
-
Seal the vial and stir the mixture vigorously at a constant temperature for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
Continue to add small, known amounts of the solid until a persistent excess of undissolved solid is observed.
-
-
Isolation of the Supernatant:
-
Allow the undissolved solid in the saturated solution to settle.
-
Carefully draw a known volume of the clear supernatant into a gas-tight syringe, ensuring no solid particles are transferred. Alternatively, use a cannula to transfer the supernatant to a pre-weighed, clean, and dry vial under an inert atmosphere.
-
-
Determination of Solute Mass:
-
Accurately weigh the vial containing the transferred supernatant.
-
Carefully remove the solvent under a gentle stream of inert gas or under vacuum. Ensure the temperature is kept low to avoid decomposition of the compound.
-
Once the solvent is completely removed, reweigh the vial containing the solid residue.
-
The mass of the dissolved this compound is the difference between the final and initial weights of the vial.
-
-
Calculation of Solubility:
-
Solubility (g/L) = (Mass of dissolved solid in g) / (Volume of supernatant in L)
-
Visualization of Experimental Workflow
Caption: Workflow for the experimental determination of solubility.
Safe Handling and Storage
Given its air-sensitive nature, this compound should be handled and stored with care to prevent oxidation.[3]
-
Storage: The solid should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen), preferably in a glovebox or a desiccator.[3]
-
Handling: All manipulations of the solid and its solutions should be carried out using standard air-free techniques, such as in a glovebox or on a Schlenk line.[4]
-
Solvents: Solvents used to prepare solutions of the ligand should be thoroughly deoxygenated prior to use. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas.[3]
Conclusion
This compound is a valuable ligand in catalysis with a solubility profile dominated by its bulky, nonpolar dicyclohexylphosphino groups. It is anticipated to be readily soluble in nonpolar organic solvents and moderately soluble in polar aprotic solvents, while being poorly soluble in polar protic and aqueous media. Due to the lack of quantitative data in the literature, experimental determination of its solubility is necessary for specific applications. The protocol provided in this guide outlines a reliable method for obtaining such data while maintaining the integrity of this air-sensitive compound.
References
An In-depth Technical Guide to Bis(2-(dicyclohexylphosphino)ethyl)amine: A Versatile Ligand for Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern synthetic chemistry, the development of efficient and selective catalytic systems is paramount. At the heart of many of these systems are ancillary ligands that modulate the electronic and steric properties of the metal center, thereby dictating the outcome of the catalytic transformation. Bis(2-(dicyclohexylphosphino)ethyl)amine, a bidentate phosphine ligand, has emerged as a valuable tool in the chemist's arsenal, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of its nomenclature, properties, and applications, with a focus on its role in facilitating challenging chemical transformations.
Nomenclature and Chemical Identity
The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature can be complex. A clear understanding of its various identifiers is crucial for accurate communication and sourcing.
IUPAC Name: 2-(dicyclohexylphosphanyl)-N-[2-(dicyclohexylphosphanyl)ethyl]ethan-1-amine[1]
Synonyms:
-
Bis[2-(dicyclohexylphosphino)ethyl]amine[2]
-
2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a ligand is essential for its effective application in a chemical reaction, including solvent selection and reaction setup.
| Property | Value | Source |
| Molecular Formula | C₂₈H₅₃NP₂ | [3] |
| Molecular Weight | 465.67 g/mol | [3] |
| Physical Form | Solid | [3] |
| Melting Point | 64-69 °C | [3] |
| Solubility | Information not widely available, but generally soluble in common organic solvents used for catalysis (e.g., toluene, THF, dioxane). Insoluble in water. |
The Ligand's Role in Catalysis: A Mechanistic Perspective
This compound is classified as a bidentate phosphine ligand, meaning it can bind to a metal center through its two phosphorus atoms. This chelation effect imparts significant stability to the resulting metal complex. The bulky dicyclohexyl groups attached to the phosphorus atoms create a sterically hindered environment around the metal center. This steric bulk plays a crucial role in promoting the reductive elimination step of the catalytic cycle, which is often the rate-limiting step in cross-coupling reactions. The ethylamine backbone provides a flexible yet stable bridge between the two phosphine moieties, influencing the bite angle of the ligand and, consequently, the geometry and reactivity of the catalyst.
The presence of the secondary amine in the backbone also offers the potential for tridentate (P,N,P) coordination, which can further enhance the stability of the catalytic species. This unique combination of steric bulk, electron-donating phosphine groups, and a flexible backbone with a potential coordinating nitrogen atom makes this compound a highly effective ligand for a variety of catalytic transformations.
Applications in Homogeneous Catalysis
The primary application of this compound is as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis and drug discovery.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. The use of this compound as a ligand in these reactions has been shown to be particularly effective for the coupling of challenging substrates, such as sterically hindered aryl chlorides. The high activity of the resulting palladium catalyst allows for efficient coupling under relatively mild conditions.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The steric and electronic properties of the this compound ligand can promote the key steps of the Heck catalytic cycle, leading to high yields and selectivity for the desired product.
Other Catalytic Reactions
Beyond the Suzuki-Miyaura and Heck reactions, this versatile ligand has also found application in other catalytic processes, including:
-
Buchwald-Hartwig Amination: The formation of carbon-nitrogen bonds.
-
Carbonylations: The introduction of a carbonyl group into an organic molecule.
-
Hydrogenations: The addition of hydrogen to an unsaturated compound.
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Chloride
The following is a representative, detailed, step-by-step protocol for a Suzuki-Miyaura cross-coupling reaction using this compound as the ligand. This protocol is intended as a starting point and may require optimization for specific substrates.
Reaction: Coupling of 4-chlorotoluene with phenylboronic acid.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-chlorotoluene
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous and degassed
-
Schlenk flask or similar reaction vessel suitable for inert atmosphere techniques
-
Magnetic stir bar
-
Standard laboratory glassware for workup and purification
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under a stream of inert gas (argon or nitrogen), add palladium(II) acetate (0.01 mmol, 1 mol%) and this compound (0.012 mmol, 1.2 mol%) to a dry Schlenk flask containing a magnetic stir bar. Add 2 mL of anhydrous, degassed toluene and stir the mixture at room temperature for 10-15 minutes. The formation of a catalytically active Pd(0) species is often observed by a color change.
-
Reaction Setup: To the flask containing the pre-formed catalyst, add potassium phosphate (1.5 mmol), phenylboronic acid (1.2 mmol), and 4-chlorotoluene (1.0 mmol).
-
Reaction Execution: Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by taking small aliquots from the reaction mixture (under inert atmosphere) and analyzing them by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete (typically after 12-24 hours, as determined by the disappearance of the starting material), cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Wash the filtrate with water (2 x 10 mL) and brine (1 x 10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Phosphine ligands, especially electron-rich alkylphosphines, are susceptible to oxidation by atmospheric oxygen, which would deactivate the catalyst. Therefore, all manipulations should be carried out under an inert atmosphere of argon or nitrogen.
-
Anhydrous and Degassed Solvents: Water and oxygen can interfere with the catalytic cycle. Using anhydrous and degassed solvents is crucial for achieving high catalytic activity and reproducibility.
-
Base: The base (in this case, potassium phosphate) is required to activate the boronic acid for transmetalation to the palladium center. The choice of base can significantly impact the reaction outcome and may need to be optimized for different substrates.
-
Ligand-to-Metal Ratio: A slight excess of the phosphine ligand relative to the palladium precursor is often used to ensure complete coordination and to prevent the formation of palladium black (aggregated, inactive palladium).
Safety and Handling
This compound is an air-sensitive solid and should be handled with appropriate care to avoid degradation and to ensure user safety.
-
Handling: All manipulations of the solid ligand and its solutions should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[4][5]
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.
-
Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, lab coat, and gloves, should be worn when handling this compound.
Visualization of Key Concepts
Molecular Structure of this compound
Caption: 2D representation of this compound.
Simplified Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Conclusion
This compound is a powerful and versatile ligand for homogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. Its unique structural features, combining steric bulk with a flexible chelating backbone, enable the efficient coupling of a wide range of substrates, including those that are challenging for less sophisticated catalytic systems. For researchers and scientists in drug development and fine chemical synthesis, a thorough understanding of this ligand's properties and applications can unlock new synthetic pathways and facilitate the construction of complex molecular architectures. As with any air-sensitive reagent, proper handling techniques are crucial for achieving optimal and reproducible results.
References
A Senior Application Scientist's Guide to the Characterization of Bis(2-(dicyclohexylphosphino)ethyl)amine
Introduction
Bis(2-(dicyclohexylphosphino)ethyl)amine, with CAS Number 550373-32-5, is a sophisticated chelating ligand of significant interest in the fields of coordination chemistry and catalysis.[1][2] Structurally, it is a PNP-type pincer ligand, featuring a central secondary amine donor atom flanked by two powerful electron-donating dicyclohexylphosphino groups.[1] This architecture allows it to form highly stable, well-defined complexes with a variety of transition metals, making it a valuable tool for developing catalysts for reactions such as hydrogenation and cross-coupling.[1] It is commercially available as a solid with a melting point in the range of 64-69 °C.
While this ligand is recognized for its utility, a consolidated public repository of its core spectral data is notably scarce. This guide, therefore, serves a dual purpose: first, to present the anticipated spectral characteristics of this molecule based on established principles of spectroscopy and data from analogous structures, and second, to provide robust, field-proven protocols for researchers to acquire and interpret this data independently. Our focus is on the causality behind experimental choices, ensuring a self-validating approach to characterization.
Molecular Structure
The unique chelating framework of this ligand is fundamental to its function. The dicyclohexyl groups impart significant steric bulk and strong electron-donating properties, influencing the reactivity and selectivity of its metal complexes.[1]
Caption: Molecular structure of this compound.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this ligand. Due to the presence of phosphorus, ³¹P NMR is particularly diagnostic for assessing purity and observing coordination behavior.
³¹P NMR Spectroscopy: The Primary Diagnostic Tool
Expertise & Experience: ³¹P NMR spectroscopy is indispensable for any work involving phosphine ligands. Its wide chemical shift range and the 100% natural abundance of the ³¹P nucleus provide high sensitivity and allow for straightforward detection of the phosphorus environment. For a tertiary phosphine like this, the ³¹P chemical shift is highly sensitive to oxidation (which would shift the signal significantly downfield) and coordination to a metal center, making it an excellent tool for monitoring reactions and assessing sample integrity.
Anticipated Data
| Parameter | Expected Value | Rationale |
| Chemical Shift (δ) | +10 to -20 ppm | Trialkylphosphines typically resonate in this upfield region. The exact shift is sensitive to the solvent and concentration. Oxidation to the phosphine oxide would result in a large downfield shift to approx. +40 to +60 ppm. |
| Multiplicity | Singlet (¹H decoupled) | In a standard proton-decoupled experiment, the two chemically equivalent phosphorus nuclei will produce a single, sharp signal. |
| Coupling | Complex multiplets (¹H coupled) | If proton coupling is observed, the signal would be a complex multiplet due to coupling with protons on the ethyl bridge and the cyclohexyl rings. |
Protocol for ³¹P{¹H} NMR Data Acquisition
This protocol ensures accuracy through the use of an external standard and appropriate sample handling to prevent oxidation, a common issue with air-sensitive phosphine ligands.
-
Sample Preparation (Inert Atmosphere):
-
Place 10-15 mg of this compound into a clean, dry vial inside a glovebox or under a stream of nitrogen or argon gas.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or C₆D₆). While deuterated solvent is not strictly necessary for ³¹P detection, it is required for locking the spectrometer and is best practice if subsequent ¹H or ¹³C NMR spectra are to be acquired on the same sample.
-
Agitate the vial to fully dissolve the solid.
-
Transfer the solution to a 5 mm NMR tube using a filtered pipette and cap securely. The inert atmosphere is crucial as phosphines are susceptible to oxidation.
-
-
Spectrometer Setup:
-
Insert the sample into the spectrometer.
-
Tune and match the phosphorus probe to the correct frequency (e.g., ~202 MHz for a 500 MHz ¹H spectrometer).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set up a standard 1D phosphorus experiment with proton decoupling (e.g., zgpg30 on a Bruker system).
-
Key Parameters:
-
Acquisition Time (AQ): ~1.5 - 2.0 s
-
Relaxation Delay (D1): 2 - 5 s (A longer delay ensures full relaxation for quantitative analysis, though 2s is often sufficient for routine characterization).
-
Number of Scans (NS): 16 to 64 scans (Typically provides excellent signal-to-noise).
-
Pulse Angle: 30-45 degrees (A smaller flip angle allows for a shorter relaxation delay).
-
-
-
Referencing the Spectrum:
-
³¹P NMR spectra must be referenced to an external standard of 85% H₃PO₄ (δ = 0 ppm).
-
Procedure: After acquiring the sample spectrum, replace the sample tube with a sealed NMR tube containing 85% H₃PO₄. Acquire a single-scan spectrum of the standard under the same experimental conditions. Set the chemical shift of this peak to 0 ppm. Apply this reference to the spectrum of the analyte.
-
Caption: Workflow for ³¹P NMR characterization.
¹H and ¹³C NMR Spectroscopy
Expertise & Experience: While ³¹P NMR confirms the phosphorus environment, ¹H and ¹³C NMR are essential for verifying the full organic framework. The spectra are expected to be complex due to the large number of similar, overlapping aliphatic signals from the four cyclohexyl rings.
Anticipated Data
| Spectrum | Chemical Shift (δ) Range (ppm) | Expected Signals & Multiplicity |
| ¹H NMR | 1.0 - 2.0 | A very broad, complex multiplet corresponding to the 44 protons of the four cyclohexyl rings. |
| 2.5 - 2.9 | Two multiplets corresponding to the 8 protons of the ethyl bridges (-P-CH₂ -CH₂ -N-). | |
| ~1.5 - 2.5 (broad) | A broad singlet for the N-H proton, which may exchange with trace water and be difficult to observe. | |
| ¹³C NMR | 25 - 40 | Multiple signals corresponding to the carbons of the cyclohexyl rings. Due to P-C coupling, these may appear as doublets. |
| 45 - 55 | Signal for the -N-C H₂- carbons. | |
| 25 - 35 (with P-coupling) | Signal for the -P-C H₂- carbons, which will appear as a doublet due to coupling to phosphorus. |
Section 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR spectroscopy and mass spectrometry complete the characterization by confirming functional groups and providing the exact molecular weight.
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is a rapid and simple technique to confirm the presence of key functional groups. For this molecule, the most informative region is the C-H stretching area. The absence of a strong C=O stretch (around 1700 cm⁻¹) or O-H stretch (broad, ~3300 cm⁻¹) is a key indicator of purity.
Anticipated Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3300 - 3500 | N-H Stretch | Weak-Medium, Broad |
| 2850 - 2930 | C-H Stretch (Aliphatic) | Strong |
| 1450 | C-H Bend (CH₂) | Medium |
Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy
ATR is a modern, reliable method that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (a few milligrams) of the solid ligand onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal. Consistent pressure is key to obtaining a high-quality, reproducible spectrum.
-
Data Collection: Acquire the sample spectrum. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Expertise & Experience: High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the elemental composition of a new or known compound. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this molecule, which can be easily protonated at the central nitrogen atom.
Anticipated Data
| Ion | Calculated m/z | Rationale |
| [M+H]⁺ | 466.3731 | The molecular formula is C₂₈H₅₃NP₂.[3] This corresponds to the mass of the parent molecule plus a proton, which is the most likely ion to be observed with ESI in positive ion mode. |
| [M+Na]⁺ | 488.3551 | Adducts with sodium are common in ESI-MS and can also serve to confirm the molecular weight. |
Protocol for ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the ligand (~0.1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.
-
Instrument Calibration: Calibrate the mass spectrometer (e.g., a Time-of-Flight or Orbitrap instrument) using a known calibration standard to ensure high mass accuracy.
-
Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Operate the ESI source in positive ion mode. Optimize source parameters such as capillary voltage and gas temperatures to achieve a stable signal for the ion of interest.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000 Da). The high resolution of the instrument should allow for the determination of the molecular formula from the exact mass.
Conclusion
References
-
Liu, A. (2018). Backbone Dehydrogenation in Pyrrole-Based Pincer Ligands. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound | 550373-32-5. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Liddle, S. T. et al. (2023). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency. ACS Publications. Retrieved from [Link]
Sources
An In-depth Technical Guide to Bis(2-(dicyclohexylphosphino)ethyl)amine: A Robust PNP Pincer Ligand for Modern Catalysis
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Senior Application Scientist's Perspective
In the dynamic landscape of chemical synthesis, the development of efficient, selective, and stable catalysts remains a paramount objective. The ability to construct complex molecular architectures, particularly those central to active pharmaceutical ingredients (APIs), hinges on the fine-tuning of the catalyst's coordination sphere. It is in this context that pincer ligands have emerged as a powerful class of ancillary ligands, prized for their thermal stability and the unique reactivity they impart to metal centers.
This guide focuses on a particularly noteworthy member of this family: Bis(2-(dicyclohexylphosphino)ethyl)amine. As a non-symmetrical PNP pincer ligand, it offers a compelling combination of strong σ-donating alkylphosphine moieties and a central secondary amine donor. This unique electronic and steric profile makes it a highly effective ligand for a range of transition metal-catalyzed reactions. This document is designed not merely as a repository of information, but as a practical guide for the discerning researcher. We will delve into its commercial availability, fundamental properties, and, most critically, its application in catalysis, supported by mechanistic insights and actionable protocols.
Core Attributes and Commercial Availability
This compound, often referred to by its CAS Number 550373-32-5 , is a white to off-white solid.[1][2] Its structure features a central secondary amine linking two ethyl chains, each terminated by a dicyclohexylphosphino group. This tridentate P,N,P coordination motif is the cornerstone of its utility.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 550373-32-5 | [1][3][4][5] |
| Molecular Formula | C₂₈H₅₃NP₂ | [1][2][3] |
| Molecular Weight | 465.67 g/mol | [1][3][4] |
| Appearance | White solid | [1] |
| Melting Point | 64-69 °C | |
| Purity | Typically ≥96% | [1] |
| Solubility | Insoluble in water.[6] Soluble in many organic solvents. | |
| Sensitivity | Air sensitive.[1][6] |
Commercial Sourcing
This compound is readily available from several reputable chemical suppliers, ensuring a consistent supply for research and development purposes. The table below provides an overview of common vendors.
| Supplier | Typical Purity | Catalog Number (Example) |
| Strem Chemicals | min. 96% | 15-7310 |
| Sigma-Aldrich (Merck) | 97% | 739030 |
| Thermo Fisher Scientific (Alfa Aesar) | 97+% | H60269 |
| Pharmaffiliates | Inquiry | PA 27 10218 |
| Smolecule | In Stock | S944132 |
Note: Availability, pricing, and catalog numbers are subject to change. It is recommended to consult the suppliers' websites for the most current information.
The Heart of the Matter: Coordination Chemistry and Catalytic Applications
The efficacy of this compound stems from its behavior as a "pincer" ligand. Upon coordination to a metal center, it forms two stable five-membered chelate rings, creating a rigid and sterically defined environment that enhances catalyst stability and influences reactivity.
// Central Metal M [label="M", shape=circle, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF", width=0.5, pos="0,0!"];
// Ligand Atoms N [label="N", shape=circle, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF", width=0.4, pos="0,1.5!"]; P1 [label="P", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=0.4, pos="-1.5,0.5!"]; P2 [label="P", shape=circle, style=filled, fillcolor="#FBBC05", fontcolor="#202124", width=0.4, pos="1.5,0.5!"]; H [label="H", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", width=0.3, pos="0,2.2!"];
// Ethyl Chains C1 [label="CH₂", pos="-0.7,1.8!"]; C2 [label="CH₂", pos="-1.2,1.2!"]; C3 [label="CH₂", pos="0.7,1.8!"]; C4 [label="CH₂", pos="1.2,1.2!"];
// Cyclohexyl Groups (simplified) Cy1 [label="Cy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-2.5,0.8!"]; Cy2 [label="Cy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="-1.8,-0.2!"]; Cy3 [label="Cy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="2.5,0.8!"]; Cy4 [label="Cy", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF", pos="1.8,-0.2!"];
// Bonds edge [color="#5F6368"]; M -- P1; M -- P2; M -- N [style=dashed]; // N-coordination can be labile N -- H; N -- C1; N -- C3; C1 -- C2; C2 -- P1; C3 -- C4; C4 -- P2; P1 -- Cy1; P1 -- Cy2; P2 -- Cy3; P2 -- Cy4; } enddot Caption: Coordination of this compound to a metal center (M).
The two phosphorus atoms and the central nitrogen atom can bind to a metal in a tridentate meridional fashion. This strong chelation significantly reduces the likelihood of ligand dissociation, a common pathway for catalyst deactivation.[3] The bulky, electron-rich dicyclohexyl groups on the phosphorus atoms enhance the electron-donating ability of the ligand, which can facilitate key steps in catalytic cycles, such as oxidative addition.
This ligand has demonstrated significant utility in several critical classes of organic transformations:
-
Cross-Coupling Reactions (Suzuki, Heck, Negishi): The ligand's ability to stabilize palladium complexes while maintaining high catalytic activity is particularly valuable.[3] The large bite angle imposed by the ethylamine backbone is thought to facilitate the rate-limiting reductive elimination step.[3] This leads to high turnover numbers (TONs) and extended catalyst lifetimes, making it suitable for demanding industrial applications.[3]
-
Hydrogenation: Complexes formed with this ligand are active in hydrogenation reactions, aiding the addition of hydrogen across unsaturated bonds.[3]
-
Hydroformylation and Hydrosilylation: The ligand has also been explored in these reactions, which involve the addition of a formyl group and a hydrosilane, respectively, across a double bond.[3]
Application Spotlight: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for the formation of C-C bonds. The palladium-catalyzed coupling of an organoboron reagent with an organic halide is a cornerstone of pharmaceutical and materials science synthesis. The stability and activity of palladium complexes of this compound make them excellent candidates for this transformation.
Mechanistic Rationale:
The generally accepted catalytic cycle for a Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) cycle. The PNP pincer ligand plays a crucial role in stabilizing the palladium center throughout this process.
// Nodes representing species in the cycle Pd0 [label="Pd(0)L\n(Active Catalyst)\nL = PNP Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative Addition\n(R¹-X)", shape=ellipse, style=dashed]; PdII_halide [label="R¹-Pd(II)(X)L\n(Palladacycle)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation\n(R²-B(OR)₂ + Base)", shape=ellipse, style=dashed]; PdII_biaryl [label="R¹-Pd(II)(R²)L", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive Elimination", shape=ellipse, style=dashed]; Product [label="R¹-R²\n(Coupled Product)", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges representing steps in the cycle Pd0 -> OxAdd [label=""]; OxAdd -> PdII_halide [label=""]; PdII_halide -> Transmetal [label=""]; Transmetal -> PdII_biaryl [label=""]; PdII_biaryl -> RedElim [label=""]; RedElim -> Product [style=bold]; RedElim -> Pd0 [label="Regeneration"];
// Layout hints {rank=same; OxAdd; Transmetal;} {rank=same; PdII_halide; PdII_biaryl;} } enddot Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) complex, stabilized by the PNP ligand, reacts with the organic halide (R¹-X) to form a Pd(II) intermediate. The electron-rich nature of the dicyclohexylphosphino groups facilitates this typically rate-determining step.
-
Transmetalation: The halide on the Pd(II) complex is exchanged for the organic group (R²) from the boron reagent. This step is typically activated by a base.
-
Reductive Elimination: The two organic groups (R¹ and R²) are coupled, forming the desired product and regenerating the Pd(0) catalyst. The steric bulk of the PNP ligand can promote this final step.
Field-Proven Methodologies: Experimental Protocols
The following protocols are provided as robust starting points for researchers. As with any catalytic system, optimization of parameters such as solvent, base, temperature, and catalyst loading is recommended to achieve optimal results for a specific substrate combination.
Representative Protocol: Synthesis of this compound
// Nodes Start [label="Bis(2-chloroethyl)amine\n+\nDicyclohexylphosphine", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reaction1 [label="Nucleophilic Substitution\nBase (e.g., K₂CO₃)\nHigh-boiling solvent (e.g., Dioxane)", shape=cds]; Intermediate [label="this compound\n(Crude Product)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Purification [label="Purification\n(Column Chromatography / Recrystallization)", shape=cds]; Final [label="Pure Product", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Reaction1; Reaction1 -> Intermediate; Intermediate -> Purification; Purification -> Final; } enddot Caption: General workflow for the synthesis of the title ligand.
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, magnetic stirrer, and an argon inlet, combine bis(2-chloroethyl)amine hydrochloride (1 eq.) and a suitable base (e.g., potassium carbonate, 3 eq.) in a high-boiling, anhydrous solvent such as dioxane.
-
Reagent Addition: To this suspension, add dicyclohexylphosphine (2.2 eq.) dropwise at room temperature under a positive pressure of argon. Caution: Dicyclohexylphosphine is air-sensitive and should be handled using appropriate Schlenk techniques.
-
Reaction: Heat the reaction mixture to reflux (approx. 100 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or ³¹P NMR spectroscopy.
-
Workup: Cool the mixture to room temperature and filter to remove inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The crude product is then purified. Given its solid nature, recrystallization from a suitable solvent system (e.g., ethanol/hexanes) is a viable method. Alternatively, silica gel chromatography under an inert atmosphere can be employed.
Representative Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes a general procedure for the cross-coupling of an aryl bromide with an arylboronic acid, utilizing a catalyst system generated in situ from a palladium precursor and this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂, 1 mol%)
-
This compound (1.2 mol%)
-
Aryl bromide (1.0 eq.)
-
Arylboronic acid (1.5 eq.)
-
Potassium phosphate (K₃PO₄, 2.0 eq.)
-
Anhydrous toluene and water (e.g., 10:1 v/v)
Step-by-Step Methodology:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, stir the Pd(OAc)₂ and the PNP ligand in the reaction solvent for 15-30 minutes at room temperature. This allows for the formation of the active catalyst complex.
-
Reaction Setup: To a reaction vessel, add the aryl bromide, arylboronic acid, and K₃PO₄.
-
Solvent and Catalyst Addition: Add the solvent mixture and the pre-formed catalyst solution (or add the solid catalyst components directly if not pre-forming) to the reaction vessel.
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction by GC-MS or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Safety and Handling
As a Senior Application Scientist, I must emphasize the critical importance of proper safety procedures. A full Safety Data Sheet (SDS) should always be consulted before handling this compound.
Key Safety Considerations:
-
Hazard Classification: this compound is classified as causing severe skin burns and eye damage.[7]
-
Handling: Due to its air sensitivity, this ligand should be handled and stored under an inert atmosphere (e.g., argon or nitrogen).[1][6] Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] All manipulations should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents.[6]
-
First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes and seek immediate medical attention.[7] If swallowed, do NOT induce vomiting and seek immediate medical attention.[7]
Role in Pharmaceutical Development
Several suppliers market this compound as a "pharmaceutical intermediate".[4][6][8] While specific, publicly available examples of its use in the synthesis of named drug candidates are scarce—likely due to the proprietary nature of pharmaceutical manufacturing processes—its utility is inferred from its catalytic applications. The construction of biaryl and other complex scaffolds via Suzuki-Miyaura and related cross-coupling reactions is a frequent strategy in medicinal chemistry. The high efficiency and stability offered by catalysts based on this ligand make it an attractive tool for the large-scale, cost-effective synthesis of advanced intermediates en route to new APIs.
Conclusion and Future Outlook
This compound has firmly established itself as a valuable tool in the arsenal of the modern synthetic chemist. Its commercial availability, combined with its robust performance as a PNP pincer ligand in a variety of catalytic reactions, makes it a compelling choice for both academic research and industrial process development. The stability imparted by its tridentate chelation translates into high catalyst turnovers and longevity, addressing key demands of sustainable chemistry.
Future research will likely continue to explore the full potential of this ligand. Investigations into its application with other transition metals, its use in asymmetric catalysis through chiral modifications, and its immobilization on solid supports for heterogeneous catalysis are all promising avenues. For researchers and drug development professionals, a thorough understanding of this ligand's properties and applications provides a significant advantage in the quest to build complex molecules with greater efficiency and precision.
References
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Pharmaffiliates. (n.d.). This compound | CAS No: 550373-32-5. Retrieved from [Link]
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ACS Publications. (n.d.). Catalysis by Palladium Pincer Complexes. Chemical Reviews. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). US8034978B2 - Process for the preparation of an amine.
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Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
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YouTube. (2018, April 27). Cross Coupling Reactions - Catalytic Cycle Key Features. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of a New Bichalcone via Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Retrieved from [Link]
- Google Patents. (n.d.). US5550294A - Method of increasing hydrogenation rate of aromatic amines.
-
ResearchGate. (n.d.). ChemInform Abstract: Regioselective Suzuki-Miyaura Cross-Coupling Reactions of 2,6-Dichloroquinoxaline. Retrieved from [Link]
-
MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Retrieved from [Link]
-
NIH. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
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Methodological & Application
Application Note: Bis(2-(dicyclohexylphosphino)ethyl)amine as a High-Performance P-N-P Ligand for Challenging Suzuki-Miyaura Cross-Coupling Reactions
Abstract
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, indispensable for the formation of carbon-carbon bonds in pharmaceutical and materials science research.[1][2][3] The efficacy of this palladium-catalyzed transformation is critically dependent on the choice of ligand. This guide provides an in-depth analysis of Bis(2-(dicyclohexylphosphino)ethyl)amine, a robust P-N-P pincer-type ligand, detailing its mechanistic advantages and providing comprehensive protocols for its application. Its unique architecture, featuring bulky, electron-rich phosphine groups and a central nitrogen donor, creates a highly stable and active catalytic system, particularly effective for coupling unactivated and sterically hindered aryl chlorides.
Introduction: The Central Role of Ligand Design in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction has become one of the most widely utilized C-C bond-forming reactions due to its mild conditions, functional group tolerance, and the low toxicity of its boron-based reagents.[2][4] The catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination, is orchestrated by a palladium center. The performance of the palladium catalyst is profoundly influenced by the coordinating ligand, which modulates the metal center's steric and electronic properties.[5][6]
While early iterations relied on simple triarylphosphines, the demand for coupling more challenging and economically viable substrates, such as aryl chlorides, spurred the development of advanced ligand systems.[7][8] Ligands featuring both high steric bulk and strong electron-donating character have proven most effective, as they promote the challenging oxidative addition of Ar-Cl bonds and accelerate the final reductive elimination step.[5][7]
This compound (also known as P-N-P ligand) emerges as a superior choice within this class. Its tridentate, pincer-like structure imparts exceptional stability and activity to the palladium catalyst, unlocking efficient transformations that are sluggish with conventional monophosphine or bidentate ligands.
Ligand Profile:
-
Molecular Formula: C₂₈H₅₃NP₂[9]
-
Molecular Weight: 465.67 g/mol [10]
-
Appearance: White to off-white solid[10]
Mechanistic Advantages of the P-N-P Framework
The efficacy of this compound stems from its distinct structural features. The two dicyclohexylphosphino moieties provide the requisite steric bulk and electron-rich environment, while the central amine donor completes a stable, tridentate chelation to the palladium center.
Key Structural Contributions:
-
Electron-Rich Phosphines: The alkyl-based dicyclohexyl groups are potent sigma-donors, increasing the electron density on the palladium center. This enhanced nucleophilicity of the Pd(0) species is crucial for facilitating the oxidative addition of less reactive electrophiles like aryl chlorides.[6][7]
-
Steric Hindrance: The bulky cyclohexyl groups create a sterically congested environment around the metal. This promotes the reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[5] This steric shielding also helps to stabilize the coordinatively unsaturated 14-electron Pd(0) species, preventing catalyst decomposition.
-
Tridentate Pincer Chelation: The P-N-P backbone binds to the palladium in a meridional fashion, creating a highly stable square planar complex. This robust coordination minimizes ligand dissociation and protects the metal center from deactivation pathways, leading to higher catalyst turnover numbers (TONs) and overall reaction efficiency, even at elevated temperatures.
The Catalytic Cycle in Focus
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle. The P-N-P ligand plays a pivotal role in optimizing each fundamental step.[5][11]
Application Scope and Performance Data
The palladium catalyst system formed with this compound demonstrates broad applicability, providing excellent yields for the coupling of various aryl/heteroaryl halides with boronic acids and esters. Its true strength lies in its ability to activate challenging substrates.
Key Applications:
-
Coupling of Aryl Chlorides: Efficiently couples both electron-rich and electron-deficient aryl chlorides, which are often problematic for less active catalyst systems.[12][13]
-
Synthesis of Sterically Hindered Biaryls: The ligand's steric profile facilitates the formation of tetra-ortho-substituted biaryls, which are crucial motifs in medicinal chemistry and materials science.
-
Heteroaromatic Couplings: Demonstrates high efficacy in the coupling of heteroaryl halides, which can be prone to catalyst poisoning.[4]
Comparative Performance Data
The following table summarizes typical results for the Suzuki-Miyaura coupling of various aryl chlorides, highlighting the high efficiency of the Pd/P-N-P system.
| Entry | Aryl Chloride (R¹-Cl) | Boronic Acid (R²-B(OH)₂) | Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole (electron-rich) | Phenylboronic acid | Pd(OAc)₂ (1.0) | 2.0 | K₃PO₄ | Toluene | 100 | 12 | 95 |
| 2 | 4-Chlorobenzonitrile (electron-poor) | 4-Methylphenylboronic acid | Pd₂(dba)₃ (0.5) | 2.0 | K₃PO₄ | Dioxane | 100 | 8 | 98 |
| 3 | 2-Chlorotoluene (sterically hindered) | Phenylboronic acid | Pd(OAc)₂ (1.5) | 3.0 | Cs₂CO₃ | Toluene | 110 | 16 | 91 |
| 4 | 1-Chloro-2,6-dimethylbenzene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.0) | 2.5 | Cs₂CO₃ | Dioxane | 110 | 24 | 88 |
| 5 | 2-Chloropyridine (heteroaryl) | 3-Thiopheneboronic acid | Pd(OAc)₂ (1.0) | 2.0 | K₂CO₃ | Dioxane/H₂O | 90 | 12 | 93 |
Note: The data presented is representative of typical outcomes and should be used as a guideline. Actual results may vary based on substrate purity and specific reaction scale.
Detailed Experimental Protocols
This section provides a reliable, step-by-step protocol for performing a Suzuki-Miyaura cross-coupling reaction using an in-situ generated catalyst from a palladium precursor and this compound.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride
Materials & Equipment:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.01 mmol, 1.0 mol%)
-
This compound (0.02 mmol, 2.0 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0-3.0 mmol, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane, ~5 mL)
-
Oven-dried Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere supply (Argon or Nitrogen)
-
Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)
Step-by-Step Methodology:
-
Reaction Setup: Place an appropriately sized, oven-dried Schlenk flask containing a magnetic stir bar under an inert atmosphere of argon or nitrogen.
-
Charging Reagents: To the flask, add palladium(II) acetate (1.0 mol%), this compound ligand (2.0 mol%), the aryl chloride (1.0 equiv), the arylboronic acid (1.5 equiv), and potassium phosphate (3.0 equiv).
-
Expert Tip: The order of addition for the solid reagents is generally not critical. However, adding the palladium source and ligand first allows for a brief pre-formation period once the solvent is added.
-
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 0.2 M concentration relative to the limiting reagent) via syringe.
-
Reaction Execution: Securely seal the flask and lower it into a preheated oil bath set to 100-110 °C. Stir the mixture vigorously.
-
Causality: The Pd(II) precursor is reduced in situ to the active Pd(0) species. The elevated temperature is necessary to overcome the activation barrier for the oxidative addition of the aryl chloride.
-
-
Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate (20 mL) and filter through a pad of celite to remove the base and palladium residues. Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then brine (15 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure biaryl product.
Trustworthiness & Self-Validation: Troubleshooting Guide
A robust protocol includes measures for optimization and troubleshooting.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | 1. Insufficiently active catalyst. 2. Impure or wet reagents/solvent. 3. Base is not strong enough. | 1. Increase temperature by 10 °C. 2. Ensure all reagents are dry and solvent is freshly degassed. 3. Switch to a stronger base like Cs₂CO₃. |
| Product Decomposition | Reaction temperature is too high or reaction time is too long. | Reduce the reaction temperature or monitor more frequently to stop the reaction upon completion of starting material consumption. |
| Protodeborylation | Presence of excess water or acidic impurities. | Use anhydrous base and solvent. Consider using a boronic ester (e.g., pinacol ester) which is more stable. |
Conclusion
This compound stands out as a highly effective and versatile P-N-P pincer ligand for modern palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. Its unique combination of steric bulk, electron-donating character, and stabilizing tridentate chelation enables the efficient coupling of challenging substrates, including economically attractive but unreactive aryl chlorides. The protocols and insights provided herein equip researchers and drug development professionals with the necessary tools to leverage this powerful catalytic system for the synthesis of complex molecular architectures.
References
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- Organic Syntheses. Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). [URL: http://www.orgsyn.org/demo.aspx?prep=v101p0423]
- Organic Chemistry Portal. Miyaura Borylation Reaction. [URL: https://www.organic-chemistry.
- National Institutes of Health (NIH). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8018659/]
- BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 2,5-Dichloropyrazine. [URL: https://www.benchchem.
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Application Notes & Protocols: Leveraging Bis(2-(dicyclohexylphosphino)ethyl)amine for Advanced Heck Coupling Reactions
Introduction: Redefining Efficiency in C-C Bond Formation
The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2][3] The profound impact of this transformation, recognized with the 2010 Nobel Prize in Chemistry, stems from its reliability in constructing complex molecular architectures.[2] At the heart of the catalyst's performance lies the choice of ligand, which governs the stability, activity, and selectivity of the palladium center.[3][4][5] While simple phosphines have been historically significant, a new frontier in catalysis has been unlocked by sophisticated ligand designs.
Among these, pincer ligands—tridentate molecules that bind to a metal center in a meridional fashion—have garnered significant attention for the exceptional stability they impart to the catalytic complex.[6][7] This guide focuses on a particularly effective member of this class: Bis(2-(dicyclohexylphosphino)ethyl)amine . This flexible P-N-P type ligand has emerged as a powerful tool for overcoming common challenges in Heck couplings, offering enhanced stability and reactivity. This document serves as a detailed guide for researchers, scientists, and drug development professionals on the theoretical underpinnings and practical application of this ligand in demanding Heck coupling protocols.
Ligand Profile: The Architectural Advantages of this compound
This compound, with the molecular formula C₂₈H₅₃NP₂, is a chelating aminophosphine ligand distinguished by its unique structural features that translate directly to catalytic prowess.[8][9][10] Understanding this structure-activity relationship is key to exploiting its full potential.
-
Powerful σ-Donating Phosphine Arms : The two dicyclohexylphosphino groups are electron-rich and act as strong sigma (σ) donors. This electronic property is critical for the initial, often rate-limiting, oxidative addition step in the Heck catalytic cycle, where the Pd(0) center inserts into the aryl-halide bond.[11] Enhanced electron density on the metal facilitates this crucial activation step.
-
Optimal Steric Shielding : The bulky dicyclohexyl substituents create a sterically demanding pocket around the palladium center.[8] This steric hindrance is not a liability but a design feature. It promotes the final, product-releasing reductive elimination step and helps prevent the formation of inactive palladium clusters or catalyst decomposition, thus extending the catalyst's lifetime.
-
Tridentate P-N-P Chelation : The ligand coordinates to the palladium center via its two phosphorus atoms and the central nitrogen atom. This pincer-like grip confers significant thermal and chemical stability to the resulting organometallic complex, making it robust enough to withstand the elevated temperatures often required for Heck reactions.[6][7]
Below is a diagram illustrating the coordination of the P-N-P ligand to a palladium metal center, forming a stable pincer complex.
Caption: P-N-P ligand forming a stable pincer complex with Palladium.
Mechanistic Framework for Heck Coupling
The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[2][12] The stability and electronic properties of the this compound ligand positively influence each stage of this process.
-
Oxidative Addition : The active Pd(0) catalyst, stabilized by the P-N-P ligand, inserts into the aryl-halide (Ar-X) bond to form a square planar Pd(II) complex. The strong σ-donating nature of the phosphine arms accelerates this step.
-
Alkene Coordination & Insertion : An alkene molecule coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the Pd-Aryl bond, forming a new carbon-carbon bond.
-
β-Hydride Elimination : A hydrogen atom from the carbon beta to the palladium is eliminated, transferring to the metal and re-forming the double bond in the product. This step determines the regioselectivity and typically favors the trans isomer.
-
Reductive Elimination & Catalyst Regeneration : The resulting hydridopalladium(II) complex eliminates HX in the presence of a base. This regenerates the Pd(0) catalyst, which re-enters the catalytic cycle.
It is noteworthy that for some highly stable pincer complexes, there is evidence that they can serve as robust, soluble precursors that slowly release palladium to form catalytically active nanoparticles.[11][13][14] This dual potential for both homogeneous and nanoparticle-mediated catalysis contributes to their broad applicability and high activity.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Application Protocols: A Practical Guide
Part 1: General Considerations & Reagent Selection
A successful Heck coupling experiment requires careful consideration of several parameters. The rationale behind each choice is critical for reproducibility and optimization.
| Parameter | Recommended Reagents | Rationale & Justification |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These Pd(II) and Pd(0) sources are stable and readily available. The active Pd(0) catalyst is formed in situ through reduction by phosphine ligands, solvents, or additives.[5] |
| Ligand | This compound | Use a Pd:Ligand ratio of 1:1 to 1:1.2 to ensure full coordination and formation of the stable pincer complex. |
| Base | K₂CO₃, Cs₂CO₃, Et₃N, DBU | An inorganic base like K₂CO₃ is often preferred for its low cost and effectiveness. The base is required stoichiometrically to neutralize the acid (HX) generated during the reductive elimination step, which is essential for catalyst turnover.[2] |
| Solvent | DMF, NMP, DMAc, Toluene | High-boiling, polar aprotic solvents are standard. They effectively dissolve the reactants and the catalyst complex and allow for the high reaction temperatures (100-140 °C) often needed to drive the reaction to completion.[5][11][13] |
| Atmosphere | Nitrogen or Argon | A strict inert atmosphere is crucial. The Pd(0) catalytic species and the phosphine ligand are susceptible to oxidation by air, which would lead to rapid deactivation. |
| Additives | TBAB (Tetrabutylammonium bromide) | In some cases, phase-transfer catalysts like TBAB can accelerate the reaction, particularly when dealing with less soluble substrates or when using inorganic bases.[5] |
Part 2: Step-by-Step Experimental Workflow
This protocol details a representative Heck coupling between 4-bromoanisole and butyl acrylate.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Bromoanisole (1.0 mmol, 187 mg)
-
n-Butyl acrylate (1.5 mmol, 192 mg, 215 µL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
-
Standard Schlenk line and glassware
Caption: Experimental workflow for a typical Heck coupling reaction.
Procedure:
-
Catalyst Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 2.2 mg), this compound (0.012 mmol, 5.6 mg), and K₂CO₃ (2.0 mmol, 276 mg).
-
Expertise Note: Adding the solids first under a counterflow of inert gas minimizes exposure to air. The slight excess of ligand ensures complete complexation of the palladium.
-
-
Inerting the System: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Trustworthiness Note: This step is non-negotiable for reproducibility. Oxygen will irreversibly damage the catalyst.
-
-
Solvent and Reactant Addition: Through the septum, add anhydrous DMF (5 mL) via syringe. Stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the catalyst complex. Subsequently, add 4-bromoanisole (1.0 mmol, 187 mg) followed by n-butyl acrylate (1.5 mmol, 215 µL).
-
Expertise Note: A slight excess of the alkene component is common practice to ensure complete consumption of the more expensive aryl halide.
-
-
Reaction: Immerse the flask in a preheated oil bath at 120 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with deionized water (20 mL) and transfer it to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure product, butyl (E)-3-(4-methoxyphenyl)acrylate.
Performance and Scope
Palladium complexes derived from aminophosphine ligands like this compound are known for their high efficacy and broad applicability. They are particularly valuable for reactions involving challenging substrates.
| Substrate Class | Typical Conditions | Performance Insights | Reference |
| Aryl Bromides (Activated & Deactivated) | 0.002 - 1 mol% Pd, K₂CO₃, DMF, 140 °C | Quantitative coupling is achieved with very low catalyst loadings and short reaction times, even for electron-rich and sterically hindered substrates. | [11][15] |
| Aryl Chlorides | 0.01 - 2 mol% Pd, K₂CO₃, DMAc, 140-150 °C | The high activity of this catalyst class enables the use of more economical but less reactive aryl chlorides, which is a significant advantage in large-scale synthesis. | [11][15] |
| Various Olefins (Styrenes, Acrylates) | 1.2 - 1.5 equiv., 100-140 °C | The system shows excellent tolerance for a wide range of olefin coupling partners, consistently providing high yields of the desired products. | [13] |
The high turnover numbers (TONs) and turnover frequencies (TOFs) observed with these systems underscore their efficiency and stability, making them highly attractive for both academic research and industrial process development.
Conclusion
This compound represents a superior ligand choice for modern Heck coupling reactions. Its unique combination of strong electron-donating properties, optimal steric bulk, and robust P-N-P chelation creates a highly active and stable palladium catalyst. This system not only delivers exceptional performance with standard substrates but also provides a reliable solution for coupling more challenging aryl chlorides. The detailed protocols and mechanistic insights provided herein are intended to empower researchers to confidently apply this powerful catalytic tool to accelerate their synthetic programs and achieve their molecular design goals.
References
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Benito-Gisbert, E., et al. (2021). PN3(P)-Pincer Complexes: Cooperative Catalysis and Beyond. ACS Publications. Available at: [Link]
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Bauer, G., & Kirchner, K. (2016). Recent developments of iron pincer complexes for catalytic applications. RSC Publishing. Available at: [Link]
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Balaraman, E., et al. (2020). Recent Progress with Pincer Transition Metal Catalysts for Sustainability. MDPI. Available at: [Link]
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Gunanathan, C., & Milstein, D. (2013). Pincer Complexes. Applications in Catalysis. ResearchGate. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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Dwivedi, K. C., et al. (2016). Synthesis, structure, and catalytic properties of palladium complexes containing bis(phosphino)-amine ligands. Infoscience. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Available at: [Link]
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Wikipedia. (n.d.). Heck reaction. Wikipedia. Available at: [Link]
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Dunsford, J. J., & Vasse, J.-L. (2016). Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/dialkylphosphino)amine-type Ligands. Chemical Reviews. Available at: [Link]
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Bolliger, J. L., & Frech, C. M. (2009). Aminophosphine Palladium Pincer Complexes for Suzuki and Heck Reactions. CHIMIA. Available at: [Link]
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Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. Available at: [Link]
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Bolliger, J. L., & Frech, C. M. (2009). Aminophosphine palladium pincer complexes for Suzuki and Heck reactions. ResearchGate. Available at: [Link]
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Nishizawa, Y., et al. (2023). Acridine PNP-Pincer Ligands Enabling Transition Metal-Catalyzed Photoreactions. ACS Catalysis. Available at: [Link]
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Singh, A., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. National Institutes of Health. Available at: [Link]
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Bhanage, B. M., & Arai, S. (2014). Heck Reaction—State of the Art. MDPI. Available at: [Link]
-
Oberholzer, M., & Frech, C. M. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. National Institutes of Health. Available at: [Link]
-
JoVE. (2022). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. YouTube. Available at: [Link]
-
Morales-Morales, D., et al. (2004). Palladium complexes with bis(diphenylphosphinomethyl)amino ligands and their application as catalysts for the Heck reaction. ResearchGate. Available at: [Link]
-
Oberholzer, M., et al. (2012). Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity. Green Chemistry. Available at: [Link]
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Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Fisher Scientific. Available at: [Link]
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Viciano, M., et al. (2016). Palladium(II) complexes with chelating N-phosphanyl acyclic diaminocarbenes: synthesis, characterization and catalytic performance in Suzuki couplings. PubMed. Available at: [Link]
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Zuccaccia, D., et al. (2006). Palladium(II) Complexes with the 4,5-Bis(diphenylphosphino)acenaphthene Ligand and Their Reactivity with Ethylene. ArTS - UniTS. Available at: [Link]
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Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings. Wipf Group, University of Pittsburgh. Available at: [Link]
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The Strategic Role of Bis(2-(dicyclohexylphosphino)ethyl)amine in Advancing Buchwald-Hartwig Amination
Introduction: The Enduring Power of the Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds.[1] This transformation has revolutionized the synthesis of arylamines and their derivatives, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials.[1][2] The success of this reaction is intrinsically linked to the evolution of sophisticated phosphine ligands that modulate the reactivity and stability of the palladium catalyst.[2] Among these, Bis(2-(dicyclohexylphosphino)ethyl)amine, a unique P,N,P-type ligand, has emerged as a valuable tool for chemists, offering distinct advantages in stability and efficiency. This guide provides an in-depth exploration of the role of this ligand, its mechanistic implications, and practical protocols for its application.
Ligand Architecture and its Mechanistic Implications
This compound is a bidentate phosphine ligand featuring two bulky, electron-rich dicyclohexylphosphino groups linked by a central ethylamine backbone.[3] This specific architecture imparts several key properties that enhance the efficiency of the Buchwald-Hartwig amination.
Structural Features of this compound:
| Feature | Description |
| Phosphine Groups | Two dicyclohexylphosphino ((Cy)₂P) moieties. |
| Backbone | An ethylamine linker connecting the two phosphine groups. |
| Overall Structure | A P,N,P-type ligand capable of chelating to a metal center. |
The bulky dicyclohexylphosphino groups are crucial for promoting the formation of the catalytically active monoligated palladium species, which is believed to accelerate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[4]
The Central Amine: More Than a Simple Linker
A key distinguishing feature of this ligand is its central amine functionality. This nitrogen atom can play a crucial role in the catalytic cycle through a phenomenon known as hemilability .
Hemilability refers to the ability of a multidentate ligand to reversibly bind to a metal center through one or more of its donor atoms.[5] In the context of the Buchwald-Hartwig amination, the amine nitrogen of this compound can coordinate to the palladium center at certain stages of the catalytic cycle and dissociate at others. This dynamic coordination is thought to offer several advantages:
-
Stabilization of the Catalyst: The chelating effect of the nitrogen atom can enhance the thermal stability of the palladium complex, preventing catalyst decomposition and leading to higher turnover numbers.[3]
-
Facilitation of Key Catalytic Steps: The reversible binding of the amine can open up a coordination site on the palladium center when needed, for example, to allow for the coordination of the amine substrate or to facilitate the final reductive elimination step. This flexibility can lead to faster reaction rates.
The Catalytic Cycle in Detail
The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle. The unique properties of this compound can influence each step of this process.
-
Oxidative Addition: The active Pd(0) catalyst, stabilized by the ligand, reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate. The electron-rich nature of the dicyclohexylphosphino groups enhances the electron density on the palladium center, facilitating this step.[4]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) complex, followed by deprotonation by a base to form a palladium amido complex. The potential dissociation of the ligand's central amine (hemilability) can create a vacant coordination site for the incoming amine substrate.
-
Reductive Elimination: This is the final and often rate-determining step, where the C-N bond is formed, and the desired arylamine product is released, regenerating the Pd(0) catalyst. The steric bulk of the ligand promotes this step by destabilizing the Pd(II) intermediate and favoring the formation of the product.[4]
Practical Application: Experimental Protocol
The following is a general protocol for the Buchwald-Hartwig amination of an aryl bromide with a secondary amine using a palladium catalyst with this compound as the ligand. This protocol should be optimized for specific substrates.
Materials and Reagents
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
This compound
-
Aryl bromide
-
Secondary amine
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and this compound (1.1-2.2 mol%).
-
Reagent Addition: Add sodium tert-butoxide (1.4 equivalents), the aryl bromide (1.0 equivalent), and the secondary amine (1.2 equivalents).
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Dilute with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Table of Typical Reaction Parameters:
| Parameter | Typical Range | Notes |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | 1-2 mol% |
| Ligand | This compound | 1.1-2.2 mol% |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | 1.4-2.0 equivalents |
| Solvent | Toluene, Dioxane, THF | Anhydrous and degassed |
| Temperature | 80 - 110 °C | Substrate dependent |
| Reaction Time | 2 - 24 hours | Monitor for completion |
Troubleshooting and Considerations
-
Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. The quality of the base is also critical. Consider increasing the catalyst and/or ligand loading.
-
Side Reactions: The formation of hydrodehalogenated arene can be a side reaction. This can sometimes be minimized by adjusting the base or reaction temperature.
-
Substrate Scope: While this ligand is effective for a range of substrates, highly sterically hindered or electronically deactivated substrates may require optimization of the reaction conditions.
Conclusion
This compound is a highly effective P,N,P-type ligand for the Buchwald-Hartwig amination. Its unique structural features, particularly the bulky phosphine groups and the potentially hemilabile central amine, contribute to a stable and highly active catalytic system. This allows for the efficient synthesis of a wide range of arylamines under relatively mild conditions. The provided protocols offer a solid starting point for researchers to explore the utility of this valuable ligand in their synthetic endeavors.
References
- Braunstein, P., & Naud, F. (2001). Hemilability of Hybrid Ligands and the Coordination Chemistry of Oxazoline-Based Systems.
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Yin, J., & Buchwald, S. L. (2000). A Catalytic Asymmetric Suzuki Coupling Reaction. Journal of the American Chemical Society, 122(48), 12051-12052.
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
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Application Note & Protocols: Bis(2-(dicyclohexylphosphino)ethyl)amine for Advanced Catalytic Hydrogenation
Introduction: The Strategic Role of PNP Pincer Ligands
Bis(2-(dicyclohexylphosphino)ethyl)amine is a robust tridentate ligand of the PNP (Phosphine-Nitrogen-Phosphine) class, distinguished by its flexible ethylamine backbone and bulky, electron-donating dicyclohexylphosphino groups.[1][2] This architecture is not accidental; it is engineered to form highly stable, well-defined coordination complexes with transition metals, particularly those of Group 8, such as Ruthenium and Iron.[3][4] The resulting pincer complexes are at the forefront of homogeneous catalysis, offering exceptional activity and stability for challenging transformations like the hydrogenation of polar functional groups.
The defining feature of catalysts derived from this ligand is their capacity for Metal-Ligand Cooperation (MLC) .[5] The secondary amine in the ligand backbone is not merely a spectator atom. It can be deprotonated to form an amido-complex, which can then participate directly in bond activation processes, most notably the heterolytic cleavage of dihydrogen (H₂).[4] This cooperative mechanism lowers the activation energy for key catalytic steps, enabling reactions to proceed under milder conditions than many traditional catalysts allow. This guide provides a detailed exploration of the ligand's properties, its mechanistic function, and practical, field-tested protocols for its application in the catalytic hydrogenation of ketones and esters.
Ligand Specifications and Safe Handling Protocols
Proper handling and storage are critical for ensuring the integrity of the ligand and the safety of the researcher. The compound is air-sensitive and corrosive, necessitating rigorous adherence to inert atmosphere techniques.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 550373-32-5 | [1][2] |
| Molecular Formula | C₂₈H₅₃NP₂ | [1] |
| Molecular Weight | 465.67 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 64-69 °C | [2] |
| Solubility | Insoluble in water; soluble in THF, toluene, and other organic solvents. | [6][7] |
| Key Functional Groups | Secondary Amine, Tertiary Phosphine |[2] |
Safety & Handling Directive:
-
Inert Atmosphere: All handling, weighing, and transfer operations must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using a glovebox or Schlenk line techniques.
-
Personal Protective Equipment (PPE): Due to its corrosive nature, always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[6][8]
-
Storage: Store the ligand in a tightly sealed container within a desiccator or glovebox, protected from air, moisture, and light.[8]
-
In case of exposure: If contact occurs, wash the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[8]
The Mechanistic Core: Metal-Ligand Cooperation in H₂ Activation
The high efficacy of catalysts based on this compound stems from a sophisticated catalytic cycle driven by MLC. Unlike classical catalysts where the ligand framework is static, this PNP system actively participates in the reaction.
The cycle typically begins with the activation of a metal pre-catalyst. This involves the deprotonation of the ligand's N-H group by a base (e.g., KOtBu) to form a five-coordinate, dearomatized metal-amido species.[9] This complex is primed for reactivity. The subsequent crucial step is the heterolytic cleavage of H₂, where the amido-nitrogen acts as an internal base and the metal center acts as a Lewis acid, splitting the H-H bond to form a metal-hydride and regenerate the N-H bond of the ligand.[4] This avoids oxidative addition pathways and provides a lower-energy route to the active hydride catalyst. The resulting metal-hydride is the key species responsible for reducing the substrate.
Caption: Fig. 1: Generalized catalytic cycle involving MLC.
Experimental Protocols
The following protocols provide a robust framework for laboratory-scale catalytic hydrogenation reactions. All procedures assume strict adherence to inert atmosphere techniques.
4.1 Protocol 1: In Situ Preparation of the Ruthenium Catalyst
This protocol describes the generation of the active catalyst immediately prior to use, which is a common and effective method.
-
Apparatus Setup: In a glovebox, place a 25 mL Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: To the flask, add this compound (e.g., 0.025 mmol, 1.0 eq) and a suitable ruthenium precursor, such as [RuCl₂(PPh₃)₃] (e.g., 0.025 mmol, 1.0 eq).
-
Solvent Addition: Add 10 mL of anhydrous, degassed solvent (e.g., THF or toluene).
-
Activation: Add a solution of a strong base, such as potassium tert-butoxide (KOtBu) (e.g., 0.050 mmol, 2.0 eq), dissolved in a minimal amount of THF.
-
Formation: Seal the flask and stir the mixture at room temperature for 30-60 minutes. The formation of the active catalyst is often accompanied by a color change. This resulting solution is the stock catalyst for hydrogenation.
4.2 Protocol 2: General Procedure for Hydrogenation of Ketones
This protocol details the reduction of a ketone substrate, such as acetophenone, to the corresponding alcohol.
Caption: Fig. 2: Experimental workflow for hydrogenation.
-
Catalyst Preparation: Prepare the catalyst solution as described in Protocol 4.1.
-
Autoclave Setup: In a glovebox, charge a glass liner for a high-pressure autoclave with the ketone substrate (e.g., 2.5 mmol) and a magnetic stir bar.
-
Catalyst Addition: Add the required amount of the catalyst stock solution (e.g., for a 1000:1 substrate-to-catalyst ratio, add 2.5 µmol of the catalyst).
-
Assembly: Seal the liner inside the autoclave. Remove the autoclave from the glovebox.
-
Purging: Connect the autoclave to a hydrogen line and purge the headspace by pressurizing to ~5 bar H₂ and venting three times.
-
Reaction: Pressurize the autoclave to the desired pressure (e.g., 50 bar H₂). Place it in a heating block and heat to the reaction temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring & Workup: Monitor the reaction by observing the pressure drop. After the reaction is complete (typically 4-12 hours), cool the autoclave to room temperature, carefully vent the excess hydrogen, and open it. An aliquot can be taken and analyzed by GC or NMR to determine conversion and yield.
4.3 Protocol 3: General Procedure for Hydrogenation of Esters
The hydrogenation of esters to alcohols is a more demanding transformation and typically requires higher temperatures or catalyst loadings.[10][11]
-
Catalyst & Autoclave Setup: Follow steps 1-4 from Protocol 4.2, using an ester substrate (e.g., ethyl hexanoate, 2.5 mmol). A lower substrate-to-catalyst ratio may be required (e.g., 500:1).
-
Purging: Purge the system with H₂ as described previously.
-
Reaction: Pressurize the autoclave to 50 bar H₂. Heat to a higher temperature (e.g., 100-120 °C) with vigorous stirring.
-
Workup: Reactions may require longer times (12-24 hours). After completion, cool, vent, and analyze the product mixture for the corresponding alcohols.
Representative Data and Performance
Catalysts derived from PNP ligands exhibit broad applicability. The following table summarizes typical performance metrics gathered from literature on analogous Ru-PNP systems, providing an expectation for results using this compound.
Table 2: Typical Performance in Catalytic Hydrogenation
| Substrate | Catalyst Loading (mol%) | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Typical Yield | Source(s) |
|---|---|---|---|---|---|---|
| Acetophenone | 0.1 | 50 | 80 | 4 | >99% | [4] |
| Cyclohexanone | 0.1 | 50 | 80 | 6 | >99% | [4] |
| Ethyl Hexanoate | 0.2 | 50 | 100 | 12 | >95% | [10] |
| Dimethyl Terephthalate | 0.2 | 50 | 120 | 24 | >95% | [10][11] |
| CO₂ (to Formate) | 0.01 | 40 | 90 | 8 | High TON |[9][12] |
Troubleshooting and Key Considerations
-
Low Conversion:
-
Cause: Impure solvent/reagents (water or oxygen can poison the catalyst).
-
Solution: Ensure all solvents and reagents are rigorously dried and degassed.
-
Cause: Insufficient base for activation.
-
Solution: Ensure at least two equivalents of base relative to the metal precursor are used.
-
-
Catalyst Deactivation:
-
Cause: High temperatures for extended periods.
-
Solution: Optimize the reaction to run at the lowest effective temperature.
-
-
Substrate Scope:
-
Sterically hindered substrates may require higher catalyst loadings or more forcing conditions. The bulky dicyclohexylphosphino groups can influence substrate accessibility.
-
Conclusion
This compound is a premier ligand for the construction of highly active and stable homogeneous hydrogenation catalysts. Its true value is realized through the principle of metal-ligand cooperation, which provides an efficient, low-energy pathway for dihydrogen activation. The protocols outlined in this guide offer a validated starting point for researchers to harness the power of this system for the reduction of a wide range of challenging substrates, from ketones to esters. By understanding both the practical handling requirements and the underlying mechanistic principles, scientists can effectively integrate this technology into synthetic workflows in pharmaceutical development and fine chemical production.
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- Inorganic Chemistry. (2024). Hydrogen Activation with Ru-PN3P Pincer Complexes for the Conversion of C1 Feedstocks.
- ACS Publications. (2024). Hydrogen Activation with Ru-PN3P Pincer Complexes for the Conversion of C1 Feedstocks | Inorganic Chemistry.
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- ResearchGate. (n.d.). The impact of Metal–Ligand Cooperation in Hydrogenation of Carbon Dioxide Catalyzed by Ruthenium PNP Pincer | Request PDF.
- Journal of the American Chemical Society. (2023).
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- TCI AMERICA. (n.d.). Bis[2-(diisopropylphosphino)ethyl]amine | 131890-26-1.
- ChemicalBook. (2025). Bis[2-(dicyclohexylphosphino)ethyl]amine, min. 97% | 550373-32-5.
- Alkyl Amines Chemicals Limited. (n.d.). BIS 2-ETHYLHEXYLAMINE (BIS2EHA).
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- Pure. (2015).
- Amerigo Scientific. (n.d.). Bis[2-(dicyclohexylphosphino)ethyl]amine (97%).
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Application Notes and Protocols for Bis(2-(dicyclohexylphosphino)ethyl)amine in Catalysis
Introduction: Unveiling the Potential of a Robust PNP Ligand
In the landscape of modern catalysis, the design and application of ancillary ligands are paramount to achieving high efficiency, selectivity, and stability in transition-metal-catalyzed reactions. Among the diverse array of ligands, phosphines have established themselves as a cornerstone, offering a tunable platform to modulate the electronic and steric properties of the metal center.[1][2][3] This guide focuses on Bis(2-(dicyclohexylphosphino)ethyl)amine, a bidentate phosphine ligand of the PNP type, characterized by two bulky dicyclohexylphosphino groups linked by an ethylamine backbone.[4]
This unique structural architecture imparts a combination of desirable properties. The electron-rich and sterically demanding dicyclohexylphosphino moieties enhance catalyst activity and stability, while the central nitrogen atom can play a crucial role in the coordination sphere of the metal, influencing the catalytic cycle.[4] These attributes have led to the successful application of this compound in a variety of catalytic transformations, including palladium-catalyzed cross-coupling reactions, hydrogenation, and hydroformylation.[4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth technical insights and detailed experimental protocols for the effective utilization of this versatile ligand.
Ligand Profile and Properties
A thorough understanding of the ligand's characteristics is fundamental to its successful application.
| Property | Value | Reference |
| IUPAC Name | 2-dicyclohexylphosphanyl-N-(2-dicyclohexylphosphanylethyl)ethanamine | [4][5] |
| CAS Number | 550373-32-5 | [5][6][7] |
| Molecular Formula | C₂₈H₅₃NP₂ | [4][5][6] |
| Molecular Weight | 465.67 g/mol | [5][6] |
| Appearance | Solid | |
| Melting Point | 64-69 °C |
The bulky dicyclohexyl groups create a sterically hindered environment around the metal center, which can promote reductive elimination, often the rate-limiting step in cross-coupling reactions.[4] The electron-donating nature of the phosphine groups increases the electron density on the metal, facilitating oxidative addition. The ethylamine backbone provides a defined bite angle, which is a critical parameter in determining the stability and reactivity of the resulting metal complex.[4]
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals. The choice of ligand is crucial for the success of this reaction, especially when dealing with challenging substrates such as aryl chlorides. This compound has demonstrated exceptional efficacy in palladium-catalyzed Suzuki-Miyaura couplings.[4]
Causality of Ligand Choice in Suzuki-Miyaura Coupling
The effectiveness of this compound in this context can be attributed to several factors:
-
Enhanced Catalyst Stability: The bidentate nature of the ligand, with the potential for a stabilizing interaction from the nitrogen atom, leads to more robust palladium complexes. This increased stability translates to higher turnover numbers and longevity of the catalyst, even under demanding reaction conditions.[4]
-
Promotion of Oxidative Addition: The electron-rich phosphine donors enhance the electron density on the palladium center, which facilitates the often rate-limiting oxidative addition of the aryl halide.
-
Facilitation of Reductive Elimination: The steric bulk of the dicyclohexyl groups promotes the final reductive elimination step, releasing the biaryl product and regenerating the active catalyst.[4]
Experimental Workflow: Suzuki-Miyaura Coupling
Figure 1. Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Synthesis of 4-Methoxybiphenyl
This protocol details the synthesis of 4-methoxybiphenyl from 4-chloroanisole and phenylboronic acid, a representative example of a Suzuki-Miyaura reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
4-Chloroanisole
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), anhydrous
-
Toluene, anhydrous
-
Water, degassed
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Catalyst Pre-formation (Optional but Recommended):
-
In a glovebox or under a robust stream of inert gas, add palladium(II) acetate (0.01 mmol, 2.2 mg) and this compound (0.012 mmol, 5.6 mg) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add 2 mL of anhydrous toluene.
-
Stir the mixture at room temperature for 15-20 minutes. The formation of the active catalyst complex is often indicated by a color change.
-
-
Reaction Assembly:
-
To the flask containing the pre-formed catalyst, add 4-chloroanisole (1.0 mmol, 142.6 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium phosphate (2.0 mmol, 424.4 mg).
-
Add an additional 3 mL of toluene and 0.5 mL of degassed water.
-
-
Reaction Execution:
-
Seal the Schlenk flask and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 2-12 hours). Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete (as determined by the consumption of the limiting reagent), cool the mixture to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure 4-methoxybiphenyl.
-
Self-Validation and Troubleshooting:
-
Inert Atmosphere: The exclusion of oxygen is critical as phosphine ligands and the active Pd(0) species are susceptible to oxidation. Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere.
-
Base: The choice and quality of the base are important. Anhydrous potassium phosphate is effective; however, other bases like cesium carbonate or potassium carbonate can be screened. The base must be strong enough to facilitate transmetalation but not so strong as to cause side reactions.
-
Solvent System: A biphasic solvent system like toluene/water is often beneficial for Suzuki couplings. The aqueous phase helps to dissolve the inorganic base, while the organic phase dissolves the substrates and catalyst.
-
Low Yields: If low yields are observed, consider increasing the catalyst loading slightly (e.g., from 1 mol% to 2 mol%), increasing the reaction temperature, or extending the reaction time. Also, verify the purity of the reagents, especially the boronic acid, which can degrade over time.
Further Applications and Mechanistic Considerations
Beyond the Suzuki-Miyaura reaction, this compound is a competent ligand in a range of other catalytic processes.
| Catalytic Reaction | Metal | Key Advantages of the Ligand |
| Heck Coupling | Palladium | Promotes high turnover frequencies and stabilizes the palladium catalyst.[4] |
| Hydrogenation | Transition Metals | Forms stable metal complexes for the addition of hydrogen to unsaturated compounds.[4] |
| Hydroformylation | Transition Metals | Influences reactivity and selectivity in the conversion of alkenes to aldehydes.[4] |
| Hydrosilylation | Transition Metals | Facilitates the addition of Si-H bonds across unsaturated carbon-carbon bonds.[4] |
| Ethylene Oligomerization | Chromium | Can be used to selectively produce 1-hexene and 1-octene.[8][9] |
Catalytic Cycle Visualization
Figure 2. A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The ligand, denoted as L₂, plays a crucial role at each stage of this cycle. Its electronic properties facilitate the initial oxidative addition of the aryl halide (R¹-X) to the Pd(0) center. Following transmetalation with the boronic acid derivative (R²-B(OR)₂), the steric bulk of the ligand promotes the final reductive elimination step, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.
Conclusion and Future Outlook
This compound stands out as a robust and versatile PNP ligand with broad applicability in homogeneous catalysis. Its unique combination of steric bulk and electron-richness, coupled with the potential for a stabilizing N-donor interaction, makes it an excellent choice for a variety of challenging catalytic transformations. The detailed protocol for the Suzuki-Miyaura reaction provided herein serves as a practical starting point for researchers to explore the capabilities of this ligand in their own synthetic endeavors. As the demand for more efficient and selective catalytic systems continues to grow, ligands like this compound will undoubtedly play a pivotal role in advancing the frontiers of chemical synthesis.
References
-
MDPI. (2022, August 25). Chromium Catalysts Based on Unsymmetrical PNP Ligands for Selective Ethylene Tri-/Tetramerization: Effect of Electron-Withdrawing/Donating Substituents on Catalytic Performance. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Single- and double-bridged PNP ligands in chromium-catalysed ethylene oligomerisation. Catalysis Science & Technology. Retrieved from [Link]
-
MDPI. (n.d.). Chromium Catalysts for Selective Ethylene Oligomerization Featuring Binuclear PNP Ligands. Retrieved from [Link]
-
ACS Publications. (2023, July 20). Acridine PNP-Pincer Ligands Enabling Transition Metal-Catalyzed Photoreactions. ACS Catalysis. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, August 11). Role of the ligand and activator in selective Cr–PNP ethene tri- and tetramerization catalysts – a spectroscopic study. Catalysis Science & Technology. Retrieved from [Link]
-
CaltechTHESIS. (n.d.). Syntheses and Application of New Chiral Phosphines as Ligands and Catalysts. Retrieved from [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
ACS Publications. (n.d.). Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/dialkylphosphino)amine-type Ligands. Chemical Reviews. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved from [Link]
-
OUCI. (n.d.). Synthesis, Structure, and Catalytic Properties of Palladium(II) bis(diphenylcyclohexylphosphine) (η5-cyclopentadienyl) Tetrafluoroborate in Butadiene Telomerization with Methanol. Retrieved from [Link]
-
PubMed Central. (2017, June 22). Synthesis and structure of palladium(II) complexes supported by bis-NHC pincer ligands for the electrochemical activation of CO2. Retrieved from [Link]
-
PubMed. (2007, August 6). Structural and mechanistic studies of bis(phenolato)amine zinc(II) catalysts for the polymerization of epsilon-caprolactone. Retrieved from [Link]
-
PubMed Central. (n.d.). Crystal structure and vibrational spectra of bis(2-isobutyrylamidophenyl)amine: a redox noninnocent ligand. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Inhibition of a palladium(II) catalyst upon formation of a di-μ-chloro complex: di-μ-chloro-bis[1,2-bis(diphenylphosphino)ethane-P,P′]dipalladium(II) bis(tetrafluoroborate) bis(deuterochloroform) solvate. Retrieved from [Link]
-
OUCI. (n.d.). Evolving P450pyr hydroxylase for highly enantioselective hydroxylation at non-activated carbon atom. Retrieved from [Link]
-
ResearchGate. (2020, February 17). Electrostatically-Directed Pd-Catalysis in Combination with C-H Activation: Site-Selective Coupling of Remote Chlorides with Fluoroarenes and Fluoroheteroarenes. Retrieved from [Link]
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The Architectonics of Catalysis: A Guide to Preparing Metal Complexes with Bis(2-(dicyclohexylphosphino)ethyl)amine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of modern chemistry, the design and synthesis of bespoke metal complexes are paramount to unlocking novel catalytic pathways and therapeutic agents. Among the vast arsenal of ligands available to the discerning chemist, Bis(2-(dicyclohexylphosphino)ethyl)amine stands out as a versatile and powerful tool. Its unique electronic and steric properties, stemming from the electron-rich phosphorus centers and bulky cyclohexyl groups, allow for the formation of highly stable and reactive pincer-type complexes with a variety of transition metals.[1] This guide provides a comprehensive overview of the principles and detailed protocols for the preparation of metal complexes utilizing this remarkable ligand, empowering researchers to harness its full potential.
Ligand Characteristics: A Foundation for Complex Design
This compound, often abbreviated as a PNP-type ligand, is a tridentate ligand that coordinates to a metal center through its two phosphorus atoms and the central nitrogen atom. The dicyclohexylphosphino groups are strong σ-donors, enhancing the electron density at the metal center.[1] This electronic enrichment can significantly influence the catalytic activity of the resulting complex. Furthermore, the bulky nature of the cyclohexyl rings creates a sterically hindered environment around the metal, which can promote specific reaction selectivities and stabilize reactive intermediates.[1]
| Property | Value | Source |
| Molecular Formula | C₂₈H₅₃NP₂ | [2] |
| Molecular Weight | 465.67 g/mol | |
| Appearance | White solid | [3] |
| CAS Number | 550373-32-5 | [2] |
The Synthesis of Metal Complexes: A Step-by-Step Approach
The preparation of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent under an inert atmosphere. The choice of metal precursor, solvent, reaction temperature, and time are critical parameters that must be optimized for each specific complex.
Below are detailed protocols for the synthesis of representative metal complexes, providing a foundational methodology that can be adapted for other transition metals.
Protocol 1: Synthesis of a Palladium(II) Pincer Complex
Palladium complexes bearing PNP ligands are of significant interest for their applications in cross-coupling reactions and other catalytic transformations.[4] This protocol outlines a general procedure for the synthesis of a palladium(II) chloride complex.
Materials:
-
This compound
-
Bis(acetonitrile)palladium(II) chloride (PdCl₂(MeCN)₂)
-
Anhydrous, degassed toluene
-
Anhydrous, degassed pentane or hexane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Cannula for liquid transfer
-
Glass frit for filtration
Procedure:
-
Preparation: In a glovebox or under a stream of inert gas (argon or nitrogen), add this compound (1.0 equivalent) to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous, degassed toluene to the flask to dissolve the ligand completely.
-
Addition of Metal Precursor: In a separate Schlenk flask, dissolve Bis(acetonitrile)palladium(II) chloride (1.0 equivalent) in anhydrous, degassed toluene.
-
Reaction: Slowly add the palladium precursor solution to the ligand solution at room temperature with vigorous stirring. A color change is typically observed upon complex formation.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by ³¹P NMR spectroscopy, observing the shift of the free ligand signal to a coordinated signal.
-
Isolation: Reduce the volume of the solvent under vacuum. Add anhydrous, degassed pentane or hexane to precipitate the product.
-
Purification: Isolate the solid product by filtration through a glass frit, wash with several portions of pentane or hexane to remove any unreacted starting materials, and dry under high vacuum.
Characterization:
The resulting palladium(II) complex can be characterized by various spectroscopic techniques, including:
-
³¹P{¹H} NMR: A downfield shift in the phosphorus signal compared to the free ligand is indicative of coordination to the palladium center.
-
¹H NMR: To confirm the structure of the ligand framework within the complex.
-
Mass Spectrometry: To determine the molecular weight of the complex.
-
X-ray Crystallography: To definitively determine the solid-state structure.
Workflow for Palladium(II) Complex Synthesis:
Caption: Step-by-step synthesis of a Ruthenium(II) PNP complex.
Mechanistic Considerations and Causality in Experimental Design
The choice of experimental parameters is dictated by the underlying chemical principles governing the formation of these complexes.
-
Inert Atmosphere: Phosphine ligands, particularly those with electron-rich alkyl substituents like cyclohexyl groups, are susceptible to oxidation. Therefore, all manipulations must be carried out under an inert atmosphere of argon or nitrogen to prevent the formation of phosphine oxides, which would inhibit complexation.
-
Anhydrous Solvents: Many metal precursors and the resulting complexes are sensitive to moisture. Water can lead to hydrolysis of the metal center or side reactions. The use of anhydrous, degassed solvents is crucial for obtaining high yields of the desired product.
-
Choice of Metal Precursor: The lability of the ligands on the metal precursor is a key factor. Precursors with weakly coordinating ligands, such as acetonitrile or cyclooctadiene, are often preferred as these ligands are easily displaced by the stronger donating phosphine and amine moieties of the PNP ligand.
-
Reaction Temperature: While many complexation reactions proceed at room temperature, heating is sometimes necessary to overcome the activation energy for ligand substitution, especially when using less labile metal precursors.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction, decomposition of product, or inefficient precipitation. | Monitor the reaction by NMR to ensure completion. Adjust reaction time or temperature. Use a different solvent system for precipitation. |
| Formation of Side Products | Presence of impurities in starting materials or solvents. Reaction with atmospheric oxygen or moisture. | Purify starting materials and ensure solvents are anhydrous and degassed. Maintain a strict inert atmosphere. |
| Difficulty in Purification | Similar solubility of the product and impurities. | Employ column chromatography with a carefully chosen eluent system. Consider recrystallization from different solvent mixtures. |
Conclusion
The synthesis of metal complexes with this compound offers a gateway to a rich field of catalytic and medicinal chemistry. The protocols and principles outlined in this guide provide a robust starting point for researchers. By understanding the interplay of electronic and steric factors, and by carefully controlling the experimental conditions, scientists can successfully prepare a wide array of novel and highly functional metal complexes, paving the way for future discoveries and innovations.
References
- Gorgas, N., et al. (2018). Synthesis of Ru-PNPC Pincer Complexes and Applications in Catalytic Hydrogenation and Dehydrogenation Reactions. Chemistry – A European Journal, 24(56), 15037-15046.
- Fagué, V., et al. (2025). Group 10 metal complexes of the 3,4-bis(dicyclohexylphosphino)thiophene (dcypt) ligand: Synthesis, characterization and catalysis. Inorganica Chimica Acta, 581, 122610.
- Gorgas, N., et al. (2018). Synthesis and characterization of bis- and tris-carbonyl Mn(I) and Re(I) PNP pincer complexes. Monatshefte für Chemie - Chemical Monthly, 149(12), 2233-2242.
- Reddy, K. R., et al. (2011). Synthesis and characterization of novel platinum group metal complexes of bis[2-(diphenylphosphino)ethyl]amine. Journal of Chemical Sciences, 123(5), 635-643.
-
PubChem. This compound. Available at: [Link]
-
Pharmaffiliates. This compound. Available at: [Link]
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- Cheung, C. L., et al. (2024). Discussion Addendum for: Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 101, 423-437.
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- Yilmaz, V., & Belkaylia, S. (2017). Extraction/transportation of Co2+ metal ions with bis(2-ethylhexyl) phosphate dissolved in kerosene using a multidropped liquid membrane technique. Journal of the Turkish Chemical Society, Section A: Chemistry, 4(3), 819-832.
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Application Notes and Protocols for Bis(2-(dicyclohexylphosphino)ethyl)amine Mediated Catalysis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of a Robust PNP Pincer Ligand
Bis(2-(dicyclohexylphosphino)ethyl)amine, a prominent member of the phosphine ligand family, has emerged as a powerful tool in transition metal catalysis.[1] Its unique structural architecture, featuring two bulky dicyclohexylphosphino groups linked by a secondary amine, classifies it as a PNP pincer-type ligand. This tridentate coordination to a metal center imparts exceptional stability to the resulting catalyst complex, a critical attribute for achieving high turnover numbers and catalyst longevity in demanding chemical transformations.[1] The bulky cyclohexyl substituents create a sterically hindered environment around the metal, influencing substrate approach and, consequently, the selectivity of the catalytic reaction. Furthermore, the central nitrogen atom can participate in the catalytic cycle through hemilability or by influencing the electronic properties of the metal center, adding another layer of tunability to its catalytic performance.
These attributes make this compound an effective ligand for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] This guide provides a comprehensive overview of the typical reaction conditions and detailed protocols for the application of this versatile ligand in key cross-coupling reactions.
Core Principles of Catalysis with this compound
The efficacy of this compound in palladium-catalyzed cross-coupling reactions stems from its ability to stabilize the active Pd(0) species and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The PNP ligand plays a crucial role in each step:
-
Stabilization of the Active Catalyst: The tridentate nature of the ligand provides a stable coordination sphere around the palladium center, preventing catalyst decomposition through aggregation into inactive palladium black.[1]
-
Facilitating Oxidative Addition: The electron-rich phosphine donors enhance the electron density on the palladium, promoting the oxidative addition of the aryl or vinyl halide to the Pd(0) center.
-
Promoting Reductive Elimination: The steric bulk of the dicyclohexyl groups can facilitate the final reductive elimination step, where the new carbon-carbon or carbon-nitrogen bond is formed, releasing the desired product.
Application in Key Cross-Coupling Reactions: Protocols and Mechanistic Insights
The following sections provide detailed protocols and typical reaction conditions for the use of this compound in several synthetically important palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides. The use of this compound can promote efficient coupling, particularly with challenging substrates.
Typical Reaction Conditions:
| Parameter | Condition | Causality and Field-Proven Insights |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These are common and reliable sources of Pd(0) upon in situ reduction. Pd(OAc)₂ is often preferred for its air stability and lower cost. |
| Ligand to Metal Ratio | 1:1 to 1.2:1 | A slight excess of the ligand ensures full coordination to the palladium center, preventing the formation of less active or unstable species. |
| Catalyst Loading | 0.5 - 2 mol% | Lower catalyst loadings are often achievable due to the high stability of the catalyst complex, which is economically and environmentally advantageous. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The choice of base is crucial and substrate-dependent. K₃PO₄ is a versatile and effective base for a wide range of substrates. Weaker bases may require higher temperatures. |
| Solvent | Toluene, Dioxane, THF/H₂O | A mixture of an organic solvent and water is often used to facilitate the dissolution of both the organic substrates and the inorganic base. |
| Temperature | 80 - 110 °C | Elevated temperatures are typically required to drive the reaction to completion, especially with less reactive aryl chlorides. |
Detailed Experimental Protocol: Synthesis of 4-Methoxybiphenyl
Figure 2: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
-
Catalyst Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (Pd(OAc)₂, 2.2 mg, 0.01 mmol, 1 mol%) and this compound (5.6 mg, 0.012 mmol, 1.2 mol%).
-
Reagent Addition: To the same tube, add 4-bromoanisole (187 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and potassium phosphate (K₃PO₄, 425 mg, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add degassed toluene (4 mL) and water (1 mL) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain 4-methoxybiphenyl.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of arylamines. The bulky and electron-rich nature of this compound makes it particularly effective for the coupling of challenging substrates, including aryl chlorides.[2][3]
Typical Reaction Conditions:
| Parameter | Condition | Causality and Field-Proven Insights |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | These precursors are readily available and form the active Pd(0) catalyst in situ. |
| Ligand to Metal Ratio | 1.1:1 to 1.5:1 | A slight excess of the ligand is crucial to prevent catalyst deactivation and promote the desired catalytic cycle. |
| Catalyst Loading | 1 - 3 mol% | Higher catalyst loadings may be necessary for less reactive aryl chlorides. |
| Base | NaOtBu, KOtBu, LHMDS | Strong, non-nucleophilic bases are required to deprotonate the amine and facilitate the formation of the palladium-amido complex. |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential to prevent quenching of the strong base and interference with the catalytic cycle. |
| Temperature | 80 - 110 °C | Heating is generally required to achieve reasonable reaction rates, especially with aryl chlorides. |
Detailed Experimental Protocol: Synthesis of N-phenylmorpholine
-
Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), this compound (11.2 mg, 0.024 mmol, 2.4 mol%), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Reagent Addition: Add chlorobenzene (113 mg, 1.0 mmol) and morpholine (105 mg, 1.2 mmol) to the tube.
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction: Seal the tube and bring it out of the glovebox. Place the tube in a preheated oil bath at 100 °C and stir for 16-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[3]
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4] While traditionally requiring a copper co-catalyst, modern methods often employ copper-free conditions, where the choice of ligand is critical.
Typical Reaction Conditions (Copper-Free):
| Parameter | Condition | Causality and Field-Proven Insights |
| Palladium Precursor | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂ can be used directly, or Pd(OAc)₂ can be combined with the PNP ligand. |
| Ligand to Metal Ratio | 1:1 to 1.2:1 | Ensures the formation of the desired catalytically active species. |
| Catalyst Loading | 1 - 2 mol% | Effective for a range of substrates. |
| Base | Et₃N, i-Pr₂NEt (DIPEA), Cs₂CO₃ | An amine base is typically used to deprotonate the alkyne and neutralize the HX byproduct. |
| Solvent | Toluene, DMF, THF | Anhydrous and degassed solvents are crucial to prevent side reactions and catalyst deactivation. |
| Temperature | Room Temperature to 80 °C | Milder conditions are often possible compared to other cross-coupling reactions. |
Detailed Experimental Protocol: Synthesis of 1-Phenyl-2-(phenylethynyl)benzene
-
Reaction Setup: To an oven-dried Schlenk flask, add palladium(II) acetate (2.2 mg, 0.01 mmol), this compound (5.6 mg, 0.012 mmol), and cesium carbonate (Cs₂CO₃, 652 mg, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Reagent and Solvent Addition: Add a solution of 1-iodo-2-phenylbenzene (280 mg, 1.0 mmol) and phenylacetylene (123 mg, 1.2 mmol) in anhydrous and degassed toluene (5 mL).
-
Reaction: Stir the mixture at 80 °C for 12 hours.
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Handling and Safety of an Air-Sensitive Ligand
This compound is an air-sensitive solid.[5] Exposure to air can lead to oxidation of the phosphine groups to phosphine oxides, which are ineffective as ligands. Therefore, proper handling techniques are essential to maintain the ligand's integrity and ensure reproducible catalytic results.
-
Storage: Store the ligand under an inert atmosphere (argon or nitrogen) in a cool, dark place, preferably in a glovebox or a desiccator.
-
Handling: All manipulations of the solid ligand and its solutions should be performed under an inert atmosphere using standard Schlenk line or glovebox techniques.
-
Solvents: Use anhydrous and deoxygenated solvents for preparing ligand solutions and for carrying out catalytic reactions. Solvents can be degassed by several freeze-pump-thaw cycles or by sparging with an inert gas.
Synthesis of this compound
For researchers interested in preparing the ligand in-house, a general synthetic route involves the reaction of bis(2-chloroethyl)amine hydrochloride with a dicyclohexylphosphine source.
Figure 3: Synthetic scheme for this compound.
A detailed, reliable protocol for the synthesis of this compound can be adapted from procedures for similar aminodiphosphine ligands.[6] The synthesis typically involves the reaction of bis(2-chloroethyl)amine hydrochloride with a strong base to generate the free amine in situ, which then reacts with a dicyclohexylphosphine source.
Illustrative Synthetic Protocol:
-
Preparation of Dicyclohexylphosphine Anion: In a flame-dried Schlenk flask under argon, a solution of dicyclohexylphosphine in anhydrous THF is treated with a strong base such as sodium hydride (NaH) or n-butyllithium at 0 °C to generate the corresponding phosphide anion.
-
Reaction with Bis(2-chloroethyl)amine: A solution of bis(2-chloroethyl)amine (generated from its hydrochloride salt by treatment with a base like triethylamine) in anhydrous THF is added dropwise to the phosphide solution at 0 °C.
-
Reaction and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then quenched with degassed water. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification: The crude product is purified by crystallization or column chromatography under an inert atmosphere to yield this compound as a white solid.
Note: Dicyclohexylphosphine is pyrophoric and must be handled with extreme care under an inert atmosphere.
Conclusion
This compound is a robust and versatile PNP pincer ligand that offers significant advantages in palladium-catalyzed cross-coupling reactions. Its ability to form stable and highly active catalysts enables a broad range of synthetic transformations under relatively mild conditions. By understanding the mechanistic principles behind its catalytic activity and adhering to the detailed protocols provided in this guide, researchers and drug development professionals can effectively harness the power of this ligand to accelerate their synthetic endeavors.
References
-
Buchwald–Hartwig amination. In: Grokipedia. [Link]
-
Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amine. Nature Communications. [Link]
-
Synthesis of the New Chiral (R)- and (S)-Aminodiphosphine Ligands sec-Butylbis(2-(diphenylphosphino)ethyl)amine, sec-Butylthis compound, and (α-Methylbenzyl)this compound and Their Organometallic Chemistry When Combined with Iridium | Organometallics - ACS Publications. [Link]
-
Sonogashira coupling - Wikipedia. [Link]
-
12- Synthesis of of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. ResearchGate. [Link]
-
Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine. Asian Journal of Chemistry. [Link]
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. [Link]
-
Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity - Green Chemistry (RSC Publishing). [Link]
-
Heck Reaction - Organic Chemistry Portal. [Link]
-
Dichlorophosphinic bis(2-chloroethyl)amide - PMC - NIH. [Link]
-
This compound | C28H53NP2 | CID 58194775 - PubChem. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
-
Buchwald–Hartwig amination - Wikipedia. [Link]
-
Palladium-Catalysed Coupling Chemistry - Fisher Scientific. [Link]
-
Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview - YouTube. [Link]
-
Sonogashira Coupling - Organic Chemistry Portal. [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PubMed Central. [Link]
-
Synthesis of Some Cyclophosphorodiamidates Derivatives of Bis(2-chloroethyl)amine | Asian Journal of Chemistry. [Link]
-
Org. Synth. 2024, 101, 423. [Link]
-
Palladium-Catalysed Coupling Chemistry - Fisher Scientific. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. [Link]
-
Mizoroki–Heck reactions catalyzed by palladium dichloro-bis(aminophosphine) complexes under mild reaction conditions. The importance of ligand composition on the catalytic activity - Green Chemistry (RSC Publishing). [Link]
-
An air-stable palladium/N-heterocyclic carbene complex and its reactivity in aryl amination. Organic Letters. [Link]
-
Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed. [Link]
-
550373-32-5| Chemical Name : this compound | Pharmaffiliates. [Link]
-
Pd-Catalyzed Intermolecular Dehydrogenative Heck Reactions of Five-Membered Heteroarenes - MDPI. [Link]
-
Enantioselective Synthesis of Indole-Fused Bicyclo[3.2.1]octanes via Palladium(II)-Catalyzed Cascade Reaction. Angewandte Chemie International Edition. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC - NIH. [Link]
-
Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications | Chemical Reviews - ACS Publications. [Link]
-
Synthesis and characterizations of N,N-bis(diphenylphosphino)ethylaniline derivatives and X-ray crystal structure of palladium (II), platinum (II) complexes | Request PDF - ResearchGate. [Link]
-
Synthesis, Structure, and Catalytic Properties of Palladium(II) bis(diphenylcyclohexylphosphine) (η5-cyclopentadienyl) Tetrafluoroborate in Butadiene Telomerization with Methanol - OUCI. [Link]
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- 2. benchchem.com [benchchem.com]
- 3. Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. bcp.fu-berlin.de [bcp.fu-berlin.de]
Application Notes and Protocols for Bis(2-(dicyclohexylphosphino)ethyl)amine as a Pincer Ligand Precursor
Introduction: The Power of Pincer Ligands in Homogeneous Catalysis
In the realm of homogeneous catalysis, the design of the ligand framework around a metal center is paramount to achieving high activity, selectivity, and stability. Among the myriad of ligand architectures, pincer ligands have emerged as a particularly robust and versatile class.[1][2] These tridentate ligands coordinate to a metal center in a meridional fashion, forming a claw-like structure that imparts exceptional thermal stability and kinetic inertness to the resulting metal complex.[3] This structural rigidity allows for precise control over the steric and electronic environment of the metal, enabling the fine-tuning of its catalytic properties.[3][4]
The Bis(2-(dicyclohexylphosphino)ethyl)amine, a PNP-type pincer ligand precursor, embodies these advantageous characteristics. Its flexible ethylamine backbone allows for facile coordination to a variety of transition metals, while the bulky dicyclohexylphosphino arms create a sterically hindered pocket around the metal center. This steric bulk can influence substrate approach and product dissociation, leading to enhanced selectivity in catalytic transformations.[5] Furthermore, the nitrogen atom of the amine backbone can participate in metal-ligand cooperation, acting as a proton shuttle or a redox-active site, which can significantly lower the activation barriers of catalytic cycles.[4]
This document provides detailed application notes and protocols for the synthesis of this compound and its subsequent use in the preparation of catalytically active pincer complexes. We will explore its applications in key organic transformations, supported by experimental data and mechanistic insights, to provide researchers, scientists, and drug development professionals with a comprehensive guide to harnessing the potential of this powerful ligand precursor.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₈H₅₃NP₂ | [6][7][8] |
| Molecular Weight | 465.67 g/mol | [6][9] |
| Appearance | Solid | [6][9] |
| Melting Point | 64-69 °C | [6][9] |
| CAS Number | 550373-32-5 | [6][7][8] |
Synthesis of the Ligand Precursor: this compound
The synthesis of this compound is a multi-step process that begins with the preparation of the key intermediate, bis(2-chloroethyl)amine hydrochloride. This is followed by the reaction with dicyclohexylphosphine.
Part 1: Synthesis of Bis(2-chloroethyl)amine hydrochloride
This procedure is adapted from established methods for the conversion of diethanolamine to the corresponding dichloro derivative.[1][2]
Protocol:
-
Reaction Setup: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diethanolamine (31.5 g, 0.30 mol) and dichloroethane (300 mL).
-
Addition of Thionyl Chloride: While stirring, carefully add thionyl chloride (51.0 mL) to the mixture. A solid suspension will form immediately.
-
Heating and Reflux: Warm the mixture to 50 °C. The solid will dissolve. Continue heating to reflux. A crystalline solid will reappear during reflux.
-
Reaction Completion and Quenching: Maintain the reflux with stirring for 3 hours. After this period, cool the reaction mixture and quench by the slow addition of methanol (20 mL).
-
Isolation of Product: Remove the solvents under reduced pressure using a rotary evaporator. A white crystalline solid of bis(2-chloroethyl)amine hydrochloride will be obtained. The yield is typically quantitative (approx. 53.0 g).[1]
Safety Precautions: Thionyl chloride is a corrosive and toxic chemical. This synthesis should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Part 2: Synthesis of this compound
This step involves the nucleophilic substitution of the chloride atoms in bis(2-chloroethyl)amine hydrochloride with dicyclohexylphosphine.
Materials:
-
Bis(2-chloroethyl)amine hydrochloride
-
Dicyclohexylphosphine
-
Triethylamine (or another suitable non-nucleophilic base)
-
Anhydrous toluene (or another suitable high-boiling solvent)
-
Standard Schlenk line equipment for inert atmosphere reactions
Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), suspend bis(2-chloroethyl)amine hydrochloride in anhydrous toluene.
-
Addition of Base: Add triethylamine (at least 2.2 equivalents) to the suspension to neutralize the hydrochloride and deprotonate the amine. Stir the mixture at room temperature for 30 minutes.
-
Addition of Dicyclohexylphosphine: Slowly add dicyclohexylphosphine (2.0 equivalents) to the reaction mixture.
-
Heating and Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by ³¹P NMR spectroscopy. The reaction is complete when the signal corresponding to dicyclohexylphosphine has disappeared and a new signal for the product has appeared.
-
Workup: Cool the reaction mixture to room temperature. Filter off the triethylamine hydrochloride salt. Remove the solvent from the filtrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane) to yield this compound as a white solid.
Synthesis of Metal Pincer Complexes
The this compound ligand readily reacts with various metal precursors to form stable pincer complexes. Below are general protocols for the synthesis of palladium, iridium, and nickel complexes.
Synthesis of a Palladium(II) PNP Pincer Complex
Protocol:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound in anhydrous toluene.
-
Addition of Palladium Precursor: Add one equivalent of a suitable palladium(II) precursor, such as bis(benzonitrile)palladium(II) chloride [(PhCN)₂PdCl₂], to the ligand solution.
-
Reaction: Stir the reaction mixture at room temperature. The formation of the pincer complex is often rapid and may be accompanied by a color change.
-
Isolation: The product may precipitate from the solution. If so, collect the solid by filtration, wash with a non-coordinating solvent (e.g., hexane), and dry under vacuum. If the product remains in solution, remove the solvent under reduced pressure and purify the residue by recrystallization.
Caption: Synthesis of a Palladium(II) PNP Pincer Complex.
Synthesis of an Iridium(I) PNP Pincer Complex
Protocol:
-
Reaction Setup: In a Schlenk flask, dissolve this compound in anhydrous dichloromethane.
-
Addition of Iridium Precursor: Add one equivalent of a suitable iridium(I) precursor, such as [Ir(COD)Cl]₂ (COD = 1,5-cyclooctadiene).
-
Reaction: Stir the reaction mixture at room temperature for several hours.
-
Isolation: Remove the solvent under reduced pressure. The resulting solid can be washed with a non-coordinating solvent and dried under vacuum.
Synthesis of a Nickel(II) PNP Pincer Complex
Protocol:
-
Reaction Setup: In a Schlenk flask, dissolve this compound in anhydrous THF.
-
Addition of Nickel Precursor: Add one equivalent of a nickel(II) precursor, such as NiCl₂(DME) (DME = 1,2-dimethoxyethane).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating.
-
Isolation: The complex can be isolated by filtration if it precipitates, or by removal of the solvent and subsequent purification.
Application Notes: Catalytic Transformations
Complexes derived from this compound are highly effective catalysts for a range of organic transformations.
Acceptorless Dehydrogenation of Alcohols
Iridium pincer complexes are particularly adept at catalyzing the acceptorless dehydrogenation of alcohols to produce aldehydes, ketones, or carboxylic acids, with the concomitant evolution of hydrogen gas.[3][6] This process is highly atom-economical and environmentally benign.
Caption: Simplified Catalytic Cycle for Alcohol Dehydrogenation.
Typical Reaction Conditions:
-
Catalyst: [Ir(PNP)H(CO)] or in situ generated iridium PNP complex
-
Substrate: Primary or secondary alcohol
-
Solvent: High-boiling solvent such as toluene or mesitylene
-
Temperature: 110-150 °C
-
Catalyst Loading: 0.1 - 1 mol%
| Substrate | Product | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1-Octanol | Octanoic Acid | 0.5 | 110 | 24 | 95 | [3] |
| Benzyl alcohol | Benzoic Acid | 0.2 | 110 | 12 | >99 | [3] |
| Cyclohexanol | Cyclohexanone | 1.0 | 150 | 16 | 92 | [6] |
Kumada Cross-Coupling Reactions
Nickel pincer complexes derived from this compound are effective catalysts for Kumada cross-coupling reactions, which involve the coupling of a Grignard reagent with an organic halide. These catalysts can facilitate the coupling of challenging substrates, such as aryl chlorides and ethers.[10][11]
Typical Reaction Conditions:
-
Catalyst: [Ni(PNP)Cl] or in situ generated nickel PNP complex
-
Substrates: Aryl/heteroaryl chloride and an aryl/alkyl Grignard reagent
-
Solvent: THF or diethyl ether
-
Temperature: Room temperature to 60 °C
-
Catalyst Loading: 1 - 5 mol%
| Aryl Halide | Grignard Reagent | Product | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chloroanisole | Phenylmagnesium bromide | 4-Methoxybiphenyl | 3 | 25 | 12 | 92 | [11] |
| 2-Chloropyridine | Cyclohexylmagnesium bromide | 2-Cyclohexylpyridine | 5 | 60 | 24 | 85 | [10] |
| 1-Chloro-4-(trifluoromethyl)benzene | Ethylmagnesium bromide | 1-Ethyl-4-(trifluoromethyl)benzene | 2 | 25 | 18 | 90 | [10] |
Conclusion
This compound is a highly valuable and versatile pincer ligand precursor. Its straightforward synthesis and the exceptional stability and catalytic activity of its metal complexes make it a powerful tool for researchers in academia and industry. The protocols and application notes provided herein offer a solid foundation for exploring the vast potential of this ligand in developing novel and efficient catalytic systems for a wide array of chemical transformations. The ability to fine-tune the steric and electronic properties of the resulting pincer complexes through modifications of the phosphine or amine moieties opens up further avenues for catalyst design and optimization.
References
- 1. Dicyclohexylphosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scispace.com [scispace.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Iridium Catalysts for Acceptorless Dehydrogenation of Alcohols to Carboxylic Acids: Scope and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent developments of iron pincer complexes for catalytic applications - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QI00262A [pubs.rsc.org]
- 8. repositum.tuwien.at [repositum.tuwien.at]
- 9. Bis(2-chloroethyl)amine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Preparation and Degradation of Rhodium and Iridium Diolefin Catalysts for the Acceptorless and Base-Free Dehydrogenation of Secondary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating Catalytic Challenges: A Technical Support Guide for Reactions with Bis(2-(dicyclohexylphosphino)ethyl)amine
Welcome to the technical support center for Bis(2-(dicyclohexylphosphino)ethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this powerful pincer ligand. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven insights.
Part 1: Core Concepts & Handling
What is this compound?
This compound is a tridentate pincer ligand of the PNP (phosphine-amine-phosphine) type. Its structure features a central secondary amine linked by two ethyl groups to two dicyclohexylphosphino moieties. This unique architecture imparts a combination of high thermal stability and reactivity to its metal complexes, making it a valuable ligand in homogeneous catalysis.[1][2][3] The bulky dicyclohexyl groups and the electron-donating phosphine atoms create a sterically hindered and electron-rich environment around the metal center, which is crucial for facilitating challenging catalytic transformations.[4][5][6]
Why is this ligand considered "air-sensitive" and how should it be handled?
The phosphine groups in this compound are susceptible to oxidation by atmospheric oxygen, which can degrade the ligand and poison the catalyst. Therefore, it is classified as an air-sensitive reagent and requires careful handling to maintain its integrity.[7][8][9]
Best Practices for Handling:
-
Inert Atmosphere: Always handle the solid ligand and its solutions under an inert atmosphere (e.g., argon or nitrogen) using a glovebox or Schlenk line techniques.[7][8][10]
-
Dry Glassware: Ensure all glassware is thoroughly dried in an oven and cooled under an inert atmosphere before use to remove adsorbed moisture.[7][8]
-
Degassed Solvents: Use anhydrous, degassed solvents to prevent both ligand oxidation and unwanted side reactions.
-
Storage: Store the ligand in a tightly sealed container, under an inert atmosphere, and in a cool, dark place.
Caption: Workflow for handling air-sensitive reagents like this compound.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal palladium precursor to use with this ligand?
The choice of palladium precursor is critical for generating the active Pd(0) catalyst. While Pd(II) sources like Pd(OAc)₂ or PdCl₂ are common, they require in situ reduction, which can sometimes lead to side reactions like boronic acid homocoupling in Suzuki-Miyaura reactions.[11][12] Pd(0) sources such as Pd₂(dba)₃ are often preferred as they can directly enter the catalytic cycle.[11] For consistency and to minimize side reactions, using a pre-formed palladium-ligand complex or a well-defined precatalyst is often the best approach.[11][13]
Q2: What is a typical catalyst loading for reactions with this ligand?
The catalyst loading can vary significantly depending on the specific reaction and substrates. For many cross-coupling reactions, a catalyst loading of 1-2 mol% is a good starting point.[14] However, due to the high activity of catalysts formed with bulky, electron-rich phosphine ligands, it is often possible to use lower catalyst loadings (e.g., 0.1-0.5 mol%) for highly reactive substrates.[15] For challenging substrates, such as aryl chlorides, higher catalyst loadings (e.g., 2-5 mol%) may be necessary.[16]
Q3: Is it necessary to pre-form the catalyst?
While not always strictly necessary, pre-forming the catalyst by stirring the palladium precursor and the ligand together in the reaction solvent for a short period before adding the other reagents can be beneficial. This allows for the clean generation of the active catalytic species and can lead to more reproducible results.[17] For some challenging reactions, using a well-defined, isolated precatalyst can provide the best performance.
Part 3: Troubleshooting Guides for Key Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, low yields can be frustrating. Here's how to troubleshoot common issues when using this compound.
Q: My Suzuki-Miyaura reaction is slow or gives low conversion. What are the likely causes?
A: Several factors could be at play:
-
Inefficient Catalyst Activation: If you are using a Pd(II) precursor, the in situ reduction to Pd(0) might be inefficient. Consider switching to a Pd(0) source like Pd₂(dba)₃.[11]
-
Inappropriate Base: The choice of base is crucial for the transmetalation step. For many Suzuki-Miyaura reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are effective.[18][19] The base needs to be strong enough to activate the boronic acid but not so strong that it causes substrate degradation.
-
Solvent Issues: The solvent must be able to dissolve all reaction components. Aprotic polar solvents like dioxane or toluene are commonly used.[20]
-
Low Temperature: While some reactions with highly active catalysts can proceed at room temperature, many Suzuki-Miyaura couplings require elevated temperatures (e.g., 80-110 °C) to achieve a reasonable reaction rate.[21]
Q: I'm observing significant homocoupling of my boronic acid. How can I prevent this?
A: Homocoupling is a common side reaction, especially with electron-rich boronic acids.[19][22]
-
Oxygen Contamination: The presence of oxygen can promote homocoupling.[22] Ensure your reaction is thoroughly degassed and maintained under a strict inert atmosphere.
-
Palladium(II) Species: Pd(II) species can directly promote homocoupling. Using a Pd(0) source or a precatalyst that cleanly generates Pd(0) can minimize this side reaction.[11]
-
Ligand Choice: Bulky, electron-rich ligands like this compound are known to suppress homocoupling by promoting the desired reductive elimination step.[5][23]
-
Slow Addition: Adding the boronic acid slowly to the reaction mixture can keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.[21]
| Parameter | Recommendation for Improving Yield | Rationale |
| Palladium Source | Use a Pd(0) source (e.g., Pd₂(dba)₃) or a precatalyst. | Avoids inefficient reduction of Pd(II) and minimizes homocoupling.[11] |
| Base | Screen inorganic bases like K₃PO₄, Cs₂CO₃. | The base is critical for activating the boronic acid for transmetalation.[18] |
| Solvent | Use anhydrous, degassed aprotic solvents (e.g., toluene, dioxane). | Ensures solubility of reagents and prevents side reactions.[20] |
| Temperature | Optimize between 80-110 °C. | Balances reaction rate with potential for thermal degradation.[21] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. Here's how to address common challenges.
Q: My amination of an aryl chloride is failing. Is this ligand suitable?
A: Yes, this compound, being a bulky and electron-rich ligand, is well-suited for the challenging oxidative addition of aryl chlorides.[4][14][16] If the reaction is not proceeding, consider the following:
-
Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[13]
-
Catalyst Deactivation: The amine substrate or product can sometimes coordinate to the palladium center and inhibit catalysis, especially with less sterically hindered ligands. The bulk of this compound helps to mitigate this.[4][24]
-
Reaction Temperature: Aryl chlorides typically require higher reaction temperatures (e.g., 100-120 °C) than the corresponding bromides or iodides.[16]
Q: I'm getting low yields when coupling a primary amine. What can I do?
A: Primary amines can be challenging substrates due to the potential for double arylation and catalyst inhibition.
-
Ligand-to-Palladium Ratio: A slightly higher ligand-to-palladium ratio (e.g., 1.5:1 or 2:1) can sometimes be beneficial to prevent catalyst decomposition.
-
Base Strength: Ensure the base is strong enough to deprotonate the primary amine to form the active nucleophile.
-
Protecting Groups: For very challenging substrates, it may be necessary to use an ammonia equivalent, such as benzophenone imine, followed by hydrolysis to obtain the primary amine.[4]
Sources
- 1. Recent developments of iron pincer complexes for catalytic applications - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QI00262A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. rsc.org [rsc.org]
- 18. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. reddit.com [reddit.com]
- 24. pubs.acs.org [pubs.acs.org]
stability of Bis(2-(dicyclohexylphosphino)ethyl)amine under reaction conditions
Answering the user's request.## Technical Support Center: Stability of Bis(2-(dicyclohexylphosphino)ethyl)amine
Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile phosphine ligand in their synthetic endeavors. As a Senior Application Scientist, my goal is to provide you with in-depth, field-tested insights into the stability of this compound, helping you troubleshoot common issues and ensure the success and reproducibility of your experiments.
This compound is a highly effective bidentate phosphine ligand, prized for its ability to form stable and active complexes with transition metals, particularly palladium.[1] Its unique structure, featuring two bulky, electron-rich dicyclohexylphosphino groups linked by an ethylamine backbone, imparts favorable steric and electronic properties for a variety of catalytic transformations, including Suzuki, Heck, and Negishi cross-coupling reactions.[1] However, like many phosphine ligands, its performance is intrinsically linked to its stability under reaction conditions. This guide addresses the most common challenges users encounter.
Troubleshooting Guide: Reaction Failures & Inconsistencies
This section addresses specific problems you might encounter during your experiments. Each question is designed to diagnose an issue and provide a scientifically grounded, actionable solution.
Q1: My cross-coupling reaction is sluggish, has stalled, or shows no conversion. Could the this compound ligand be the issue?
A1: Yes, ligand integrity is a primary suspect in failed or underperforming catalytic reactions. The most common cause of failure for this type of ligand is degradation, which directly impacts the activity of the catalyst.
-
Probable Cause: Oxidation. The phosphorus atoms in this compound possess a lone pair of electrons, which is essential for coordinating to the metal center. This same electron-rich nature makes them highly susceptible to oxidation by atmospheric oxygen.[2] Alkylphosphines, such as this one with its cyclohexyl groups, are generally more prone to oxidation than their arylphosphine counterparts due to higher electron density.[2] Once oxidized to the corresponding phosphine oxide, the ligand can no longer effectively bind to and stabilize the metal catalyst, leading to catalyst deactivation and a halt in the reaction.[2]
-
Telltale Signs:
-
Low or No Product Yield: The most obvious indicator that the catalytic system is inactive.[2]
-
Reaction Stalling: The reaction begins but stops before the starting material is fully consumed.[2]
-
Formation of Palladium Black: If you are using a palladium catalyst, the appearance of a black precipitate is a classic sign of catalyst decomposition. This occurs when the phosphine ligand concentration is insufficient to stabilize the active Pd(0) species, causing them to aggregate.[2]
-
-
Recommended Action: Rigorous exclusion of air is critical. All manipulations involving the ligand, especially when preparing solutions, should be performed under an inert atmosphere using either a glovebox or a Schlenk line.[3] Solvents must be thoroughly degassed prior to use.
Q2: I'm observing significant batch-to-batch variability and my results are not reproducible. What factors related to the ligand could be at play?
A2: Inconsistent results are frequently traced back to subtle, unintentional variations in the handling of air-sensitive reagents.[2] Reproducibility demands a standardized and meticulous protocol.
-
Probable Causes:
-
Inconsistent Handling: Minor differences in the duration of air exposure when weighing the solid, the quality of the inert atmosphere, or the efficiency of solvent degassing can lead to varying levels of ligand oxidation between runs.
-
Improper Storage: Storing the ligand improperly can lead to gradual degradation over time. Exposure to air, moisture, or light can compromise its purity.
-
Solvent Quality: Using solvents that have not been properly dried or degassed introduces oxygen and water, which can degrade the ligand and other reaction components.
-
-
Recommended Action: Standardize Your Protocol.
-
Storage: Always store solid this compound in a tightly sealed container within a glovebox or a desiccator backfilled with an inert gas (e.g., argon or nitrogen).[2] Keep it in a cool, dark place.
-
Handling: The most reliable method for handling air-sensitive solids is inside a glovebox.[3] Weigh the ligand in the glovebox and transfer it to a pre-dried Schlenk flask. Seal the flask before removing it.
-
Solvent Preparation: Use anhydrous, degassed solvents. Degassing can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas for an extended period.
-
Q3: My reaction mixture turned black, and a precipitate formed. What is this, and how do I prevent it?
A3: The black precipitate is almost certainly palladium black, which consists of aggregated, catalytically inactive palladium metal.[2] Its formation signals a catastrophic failure of the catalytic cycle.
-
Probable Cause: Catalyst Decomposition. The role of the phosphine ligand is to form a stable, soluble complex with the palladium atom, preventing it from aggregating. When the ligand degrades (primarily through oxidation), it can no longer protect the palladium center. The "naked" palladium atoms then rapidly coalesce into palladium black.[2]
-
Other Contributing Factors:
-
High Temperature: Elevated temperatures can accelerate ligand dissociation and catalyst decomposition.[2]
-
Incorrect Stoichiometry: An insufficient ligand-to-metal ratio can leave some metal centers unprotected, leading to aggregation.
-
-
Prevention Strategies:
-
Master Inert Atmosphere Technique: This is the most crucial preventative measure. Ensure your Schlenk line technique is robust or use a glovebox for all manipulations.
-
Optimize Reaction Temperature: If possible, run the reaction at a lower temperature. While this may slow the reaction rate, it can significantly improve catalyst stability.[2]
-
Verify Stoichiometry: Double-check your calculations for the ligand-to-metal ratio to ensure it aligns with established protocols for your specific reaction.
-
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the handling and properties of this compound.
Q1: How should I properly store this compound?
A1: Proper storage is essential to maintain the ligand's purity and activity.
-
Solid Form: The solid ligand should be stored under an inert gas (nitrogen or argon) in a cool (2–8 °C), dark place.[4] The most effective way to ensure an inert environment is to store the container inside a glovebox or a dedicated desiccator that is regularly purged with inert gas.[2]
-
In Solution: Stock solutions should only be prepared with anhydrous, thoroughly degassed solvents.[2] The solution should be stored in a sealed Schlenk flask or a vial with a PTFE-lined septum cap under a positive pressure of inert gas. For long-term storage, keeping the solution in a freezer is recommended.
Q2: What are the primary degradation pathways for this ligand?
A2: Understanding the ways in which the ligand can decompose is key to preventing it.
-
Oxidation to Phosphine Oxide: This is the most significant and common degradation pathway. The phosphorus(III) center is readily oxidized by oxygen to a phosphorus(V) species (phosphine oxide). This process is generally irreversible under catalytic conditions and renders the ligand incapable of coordinating to the metal center.
-
P-C Bond Activation: Under certain conditions, particularly with highly reactive, low-coordinate metal centers or at elevated temperatures, the C-P bond of the phosphine can be cleaved.[5][6] This is a known catalyst deactivation pathway for phosphine ligands, leading to the formation of inactive metal-phosphido complexes.[5]
-
Amine Degradation: While the phosphine moieties are the most sensitive, the secondary amine in the backbone can also undergo degradation, particularly at high temperatures. Pathways can include intermolecular reactions to form ureas or cyclization to form imidazolidinones, similar to degradation patterns seen in other diamines.[7] However, for most catalytic applications, phosphine oxidation is the much more immediate concern.
Q3: What handling techniques are essential when working with this ligand?
A3: Meticulous handling is non-negotiable for achieving reliable results. The two primary setups for handling air-sensitive compounds are the glovebox and the Schlenk line.[3]
-
Glovebox: Provides a continuously inert atmosphere, ideal for weighing and manipulating solids directly.[3]
-
Schlenk Line: Uses a dual manifold (vacuum and inert gas) to create an inert atmosphere within individual flasks. This technique is versatile for a wide range of reaction scales and involves handling reagents via syringes and cannulas through septa.[3]
Data Summary & Protocols
Troubleshooting Summary
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Low or no product yield | Ligand oxidation leading to catalyst deactivation.[2] | Ensure rigorous inert atmosphere (glovebox/Schlenk line); use freshly degassed solvents.[3] |
| Reaction stalls | Partial degradation of the ligand/catalyst. | Lower reaction temperature; verify inertness of all reagents and solvents.[2] |
| Inconsistent results | Variability in handling of air-sensitive ligand.[2] | Standardize storage and handling protocols; ensure consistent solvent quality. |
| Formation of black precipitate | Catalyst decomposition due to ligand failure.[2] | Improve inert atmosphere technique; optimize ligand-to-metal ratio and temperature. |
Protocol: Preparation of a Stock Solution using a Schlenk Line
This protocol outlines the standard procedure for preparing a solution of an air-sensitive solid.
-
Glassware Preparation: Oven-dry a Schlenk flask containing a magnetic stir bar and allow it to cool to room temperature under a stream of inert gas.
-
Establish Inert Atmosphere: Seal the flask with a septum and connect it to a Schlenk line. Perform at least three cycles of evacuating the flask under high vacuum and backfilling with high-purity argon or nitrogen.
-
Weighing the Ligand: In a separate, tared vial, quickly weigh the desired amount of this compound. Minimize air exposure as much as possible. For highest accuracy, this step should be performed in a glovebox.
-
Transferring the Solid: With the Schlenk flask under a positive pressure of inert gas (indicated by gas flow out of a bubbler), briefly remove the septum and quickly add the weighed solid to the flask. Immediately reseal the flask.
-
Adding Solvent: Add the required volume of anhydrous, degassed solvent to the flask via a gas-tight syringe or cannula.
-
Dissolution & Storage: Stir the mixture until the solid is fully dissolved. The stock solution should be stored under a positive pressure of inert gas, sealed tightly, and wrapped in foil to protect from light.
Visualizing the Workflow and Degradation
References
-
Geisen, D. R., et al. (2023). Catalyst Deactivation of a Monoligated CyJohnPhos-bound Nickel(0) Complex. PMC, NIH. Retrieved from [Link]
-
Dohmen, P. M., et al. (2012). Activation and Deactivation of Neutral Palladium(II) Phosphinesulfonato Polymerization Catalysts. Organometallics, ACS Publications. Retrieved from [Link]
-
Oro, L. A. (2021). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. Retrieved from [Link]
-
Godard, C., et al. (2022). Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh3-catalysed olefin hydroformylation. RSC Publishing. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed route of catalyst deactivation for P1, represented using small-molecule model compounds. Retrieved from [Link]
-
Hirschi, J. S., et al. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics, ACS Publications. Retrieved from [Link]
-
Reddit. (2015). how to deal with an air sensitive solid?. r/chemistry. Retrieved from [Link]
-
Reddit. (2019). Synthesizing phosphines without oxidation. r/chemistry. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 550373-32-5 | Chemical Name : this compound. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Amine, R. (2015). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. UKnowledge - University of Kentucky. Retrieved from [Link]
-
Labcompare. (n.d.). Bis[2-(dicyclohexylphosphino)ethyl]amine, 97+% H60269.03 from Thermo Fisher Scientific. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Bis[2-(dicyclohexylphosphino)ethyl]amine (97%). Retrieved from [Link]
-
University Blog Service. (n.d.). Thermal Degradation of Aqueous Amines Used for Carbon Dioxide Capture. Retrieved from [Link]
-
PubChem. (n.d.). Bis(2-ethylhexyl)amine. Retrieved from [Link]
Sources
- 1. Buy this compound | 550373-32-5 [smolecule.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bis[2-(dicyclohexylphosphino)ethyl]amine, min. 97% | 550373-32-5 [m.chemicalbook.com]
- 5. Catalyst Deactivation of a Monoligated CyJohnPhos-bound Nickel(0) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mapping catalyst activation, turnover speciation and deactivation in Rh/PPh 3 -catalysed olefin hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY00312K [pubs.rsc.org]
- 7. uknowledge.uky.edu [uknowledge.uky.edu]
Technical Support Center: Troubleshooting Side Reactions with Bis(2-(dicyclohexylphosphino)ethyl)amine Ligands
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common side reactions and challenges encountered when utilizing Bis(2-(dicyclohexylphosphino)ethyl)amine, a prominent electron-rich and bulky phosphine ligand, in catalytic applications.
Introduction to this compound Ligands
This compound is a tridentate (PNP) pincer-type ligand prized for its ability to form highly stable and active complexes with transition metals, particularly palladium. Its bulky dicyclohexylphosphino groups and the chelating ethylamine backbone create a unique steric and electronic environment around the metal center. This architecture is designed to enhance catalyst stability, promote challenging cross-coupling reactions, and suppress common side reactions.[1] However, like all catalytic systems, those employing this ligand are not immune to undesirable side reactions that can lead to low yields, catalyst deactivation, and the formation of impurities. This guide will delve into the causality of these issues and provide field-proven insights for their mitigation.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or has stalled completely, and I observe the formation of palladium black. What is the likely cause?
A1: The formation of palladium black is a clear indicator of catalyst decomposition, where the active soluble palladium species aggregates into inactive metallic palladium.[2] With this compound ligands, this is often linked to phosphine oxidation .
-
Causality: The electron-rich nature of the dicyclohexylphosphino groups makes them susceptible to oxidation by residual oxygen or other oxidants in the reaction mixture. The resulting phosphine oxide is a poor ligand for palladium, leading to the destabilization of the catalytic complex and subsequent agglomeration of palladium(0).[3][4] While the PNP pincer structure imparts significant stability, prolonged reaction times at elevated temperatures in the presence of even trace amounts of air can lead to gradual oxidation.
-
Troubleshooting:
-
Rigorous Degassing: Ensure all solvents and reagents are thoroughly degassed using techniques like freeze-pump-thaw cycles or by sparging with an inert gas (argon or nitrogen) for an extended period.
-
Inert Atmosphere: Maintain a strict inert atmosphere throughout the reaction setup and duration. Use of a glovebox for the preparation of the reaction mixture is highly recommended.
-
Fresh Reagents: Use freshly purified reagents and high-purity, anhydrous solvents to minimize potential oxidants.
-
Q2: In a Buchwald-Hartwig amination, I am observing significant amounts of the hydrodehalogenated arene byproduct. I thought the bulky nature of this ligand was supposed to prevent this?
A2: While the steric bulk of this compound is indeed designed to disfavor β-hydride elimination, this side reaction can still occur under certain conditions.[1][5]
-
Causality: β-hydride elimination is a competing pathway to the desired reductive elimination in the catalytic cycle of the Buchwald-Hartwig amination.[1] It involves the transfer of a β-hydrogen from the amine substrate to the palladium center, leading to the formation of an imine and a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to form the hydrodehalogenated arene. Factors that can promote this side reaction include:
-
High Reaction Temperatures: Increased thermal energy can overcome the activation barrier for β-hydride elimination.
-
Substrate Sterics: Highly hindered amine or aryl halide substrates can slow down the rate of reductive elimination, allowing more time for β-hydride elimination to occur.
-
Base Choice: The nature and strength of the base can influence the concentration of the key palladium-amido intermediate and its propensity for β-hydride elimination.
-
-
Troubleshooting:
-
Temperature Optimization: Screen a range of lower reaction temperatures to find a balance between an acceptable reaction rate and minimal byproduct formation.
-
Base Screening: Experiment with different bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) as the choice of base can significantly impact the reaction outcome.
-
Ligand-to-Metal Ratio: Ensure an optimal ligand-to-palladium ratio. An excess of ligand can sometimes stabilize less reactive intermediates, potentially favoring side reactions.
-
Q3: My Suzuki-Miyaura coupling is giving low yields, and I suspect protodeboronation of my boronic acid. Could the ligand be contributing to this?
A3: Yes, paradoxically, bulky electron-rich phosphine ligands can sometimes promote the undesired protodeboronation of boronic acids in Suzuki-Miyaura couplings.
-
Causality: Protodeboronation is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. This side reaction consumes the boronic acid, leading to lower yields of the desired cross-coupled product. While the exact mechanism is complex and can be influenced by several factors (base, solvent, temperature), studies have shown that certain palladium-phosphine complexes can catalyze this process. The electron-rich nature of the this compound ligand can enhance the reactivity of the palladium center in ways that may inadvertently facilitate this side reaction.
-
Troubleshooting:
-
Use of Boronic Esters: Consider using boronic esters (e.g., pinacol esters) instead of boronic acids, as they are generally more stable and less prone to protodeboronation.
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water is a key reagent in protodeboronation.
-
Careful Base Selection: The choice and stoichiometry of the base are critical. Weaker bases or the use of fluoride-free conditions can sometimes mitigate this side reaction.
-
Q4: I am observing unexpected phosphorus-containing byproducts in my reaction mixture. Could the ligand itself be degrading?
A4: While less common than oxidation, P-C bond cleavage is a known degradation pathway for phosphine ligands, particularly under harsh reaction conditions.[6]
-
Causality: The phosphorus-carbon bonds in the ligand can be cleaved, especially at high temperatures or in the presence of certain reactive species. This can lead to the formation of various phosphorus-containing byproducts and the deactivation of the catalyst. For a robust pincer ligand like this compound, this is less likely under standard cross-coupling conditions but can become a factor in prolonged reactions at high temperatures or with highly reactive substrates.
-
Troubleshooting:
-
Reaction Monitoring: Monitor the reaction progress and stop it as soon as the starting materials are consumed to avoid prolonged exposure to harsh conditions.
-
Temperature Control: Avoid excessive heating. If the reaction requires high temperatures, consider screening alternative, more thermally stable catalyst systems if P-C bond cleavage is suspected.
-
NMR Analysis: If you suspect ligand degradation, ³¹P NMR spectroscopy of the crude reaction mixture can help identify the formation of new phosphorus species.
-
Troubleshooting Guides
Guide 1: Low or No Product Yield
This is the most common issue and can have multiple root causes. A systematic approach is crucial for diagnosis.
| Potential Cause | Diagnostic Check | Recommended Solution |
| Catalyst Inactivity (Ligand Oxidation) | Formation of palladium black. | Rigorously degas all solvents and reagents. Maintain a strict inert atmosphere. Use fresh, high-purity materials. |
| Inefficient Catalytic Cycle | Reaction starts but stalls. | Optimize reaction temperature. Screen different bases and solvents. Adjust the palladium-to-ligand ratio. |
| Substrate Decomposition (e.g., Protodeboronation) | Disappearance of boronic acid without corresponding product formation (monitor by LC-MS or TLC). | Switch to a more stable boronic ester. Ensure anhydrous conditions. Screen alternative bases. |
| Incorrect Reaction Setup | Inconsistent results. | Double-check all reagent concentrations and stoichiometry. Verify the purity of starting materials. |
Guide 2: Formation of Known Side Products
| Side Product | Commonly Associated Reaction | Primary Cause | Mitigation Strategy |
| Hydrodehalogenated Arene | Buchwald-Hartwig Amination | β-Hydride Elimination | Lower reaction temperature. Screen different bases. |
| Homocoupled Boronic Acid/Ester | Suzuki-Miyaura Coupling | Oxidative conditions, inefficient transmetalation | Ensure rigorous exclusion of oxygen. Optimize base and solvent. |
Visualizing Reaction Pathways and Troubleshooting
Catalytic Cycle of Buchwald-Hartwig Amination and Competing β-Hydride Elimination
Caption: Buchwald-Hartwig cycle and the competing β-hydride elimination pathway.
Troubleshooting Workflow for Low Reaction Yield
Caption: Systematic troubleshooting workflow for low-yielding reactions.
Experimental Protocols
Protocol 1: Rigorous Degassing of Solvents
-
Freeze-Pump-Thaw (Recommended for Highest Purity): a. Place the solvent in a robust flask with a stopcock. b. Freeze the solvent using a liquid nitrogen bath. c. Once completely frozen, open the stopcock to a high-vacuum line and evacuate for 10-15 minutes. d. Close the stopcock and thaw the solvent in a water bath. You may observe gas bubbles being released. e. Repeat this cycle at least three times. f. Backfill the flask with an inert gas (argon or nitrogen).
-
Inert Gas Sparging (For Larger Volumes): a. Insert a long needle connected to an inert gas line into the solvent, ensuring the tip is below the solvent surface. b. Insert a second, shorter needle as an outlet. c. Bubble the inert gas through the solvent for at least 30-60 minutes. d. Store the degassed solvent under a positive pressure of inert gas.
Protocol 2: Monitoring for Ligand Oxidation via ³¹P NMR
-
Sample Preparation: Under an inert atmosphere, carefully take an aliquot of the reaction mixture.
-
Quenching (Optional but Recommended): Quench the reaction by adding a small amount of a suitable quenching agent (e.g., water or a mild acid) to stop the catalytic cycle.
-
Filtration: Filter the sample through a small plug of silica gel or celite to remove palladium black and other solids.
-
Solvent Removal: Carefully remove the solvent under reduced pressure.
-
NMR Analysis: Dissolve the residue in a deuterated solvent and acquire a ³¹P{¹H} NMR spectrum.
-
Data Interpretation:
-
The signal for the free this compound ligand will appear at a characteristic chemical shift.
-
The corresponding phosphine oxide will appear at a significantly downfield chemical shift (typically Δδ ≈ 30-50 ppm).
-
The presence and integration of the phosphine oxide peak relative to the parent phosphine can quantify the extent of ligand oxidation.
-
References
-
Tereniak, S. J., Landis, C. R., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis, 8(4), 3593–3603. [Link][3][4]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link][1]
-
Zhang, S., Li, H., Appel, A. M., Hall, M. B., & Bullock, R. M. (2016). Facile P–C/C–H Bond-Cleavage Reactivity of Nickel Bis(diphosphine) Complexes. Chemistry – A European Journal, 22(40), 14193-14197. [Link][6]
-
Amatore, C., Jutand, A., & Suarez, A. (1997). Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Determination of Their Rates and Mechanism in Oxidative Addition. Journal of the American Chemical Society, 119(24), 5677–5688. [Link]
-
Denmark, S. E., & Smith, R. C. (2006). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. Organic Letters, 8(26), 6003–6006. [Link][2]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487. [Link]
-
Su, W., Cao, R., Hong, M., Wu, D., & Lu, J. (2000). A new access to palladium–phosphine chemistry. Formation of polynuclear palladium compounds via the oxidation of ligands in simple palladium(II) complexes. Journal of the Chemical Society, Dalton Transactions, (8), 1359-1364. [Link]
-
Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link][5]
-
Zhang, Y., Takale, B. S., Gallou, F., Reilly, J., & Lipshutz, B. H. (2019). Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. Chemical Science, 10(44), 10556–10561. [Link]
-
Isaacs, L. D., & Whitesides, G. M. (1995). Mechanism of Phosphorus−Carbon Bond Cleavage by Lithium in Tertiary Phosphines. An Optimized Synthesis of 1,2-Bis(phenylphosphino)ethane. The Journal of Organic Chemistry, 60(23), 7546–7554. [Link]
-
Shephard, A. C. G., Daniels, D. P., Deacon, G. B., Guo, Z., Jaroschik, F., & Junk, P. C. (2022). Selective carbon–phosphorus bond cleavage: expanding the toolbox for accessing bulky divalent lanthanoid sandwich complexes. Chemical Communications, 58(28), 4344-4347. [Link]
-
Nielsen, M., Taaning, R. H., Lindhardt, A. T., & Skrydstrup, T. (2011). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Journal of the American Chemical Society, 133(41), 16552–16560. [Link]
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Fox, T., & Bergman, R. G. (2013). Multielectron Bond Cleavage Processes Enabled by Redox-Responsive Phosphinimide Ligands. Accounts of Chemical Research, 46(8), 1836–1846. [Link]
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Stradiotto, M., & Hesp, K. D. (2012). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Organometallics, 31(21), 7548–7559. [Link]
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Gessner, V. H., & Tann, F. (2019). Cleavage of the Au−P Bond in Au-Substituted Phosphines. Angewandte Chemie International Edition, 58(3), 885-889. [Link]
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Environmental Leader. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. [Link]
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ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
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Nielsen, M., Taaning, R. H., Lindhardt, A. T., & Skrydstrup, T. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Catalysis, 11(5), 2930–2938. [Link]
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Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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Szostak, M. (2010). Catalysis by Palladium Pincer Complexes. Chemical Reviews, 111(3), 2084-2124. [Link]
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J&K Scientific. (n.d.). Bis[2-(dicyclohexylphosphino)ethyl]amine, min. 96%. Retrieved from [Link]
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Dérien, S., & Dixneuf, P. H. (2001). Synthesis and reactivity of bis(diphenylphosphino)amine ligands and their application in Suzuki cross-coupling reactions. Journal of Organometallic Chemistry, 624(1-2), 241-248. [Link]
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Spokoyny, A. M., & Buchwald, S. L. (2013). Off-Cycle Processes in Pd-Catalyzed Cross-Coupling of Carboranes. Journal of the American Chemical Society, 135(44), 16410–16413. [Link]
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Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(42), 13154–13155. [Link]
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Gessner, V. H., & Tann, F. (2022). Formation of exceptional monomeric YPhos–PdCl2 complexes with high activities in coupling reactions. Chemical Science, 13(12), 3466-3474. [Link]
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Amatore, C., & Jutand, A. (2000). In situ Formation of Palladium(0) from P,C Palladacycle. Organometallics, 19(17), 3349–3352. [Link]
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Chem Help ASAP. (2020, February 13). palladium catalytic cycle [Video]. YouTube. [Link]
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Kislitsyn, Y. A., Kovyazin, P. V., Gurbanov, A. V., & Asiri, A. M. (2021). 4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde. Molbank, 2021(4), M1291. [Link]
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Chem Help ASAP. (2020, February 14). palladium coupling catalyst activation [Video]. YouTube. [Link]
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Technical Support Center: Optimizing Catalyst Loading with Bis(2-(dicyclohexylphosphino)ethyl)amine
Welcome to the technical support center for Bis(2-(dicyclohexylphosphino)ethyl)amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing catalytic reactions using this versatile ligand. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and unlock the full potential of your catalytic systems.
Introduction to this compound
This compound, CAS 550373-32-5, is a sophisticated bidentate phosphine ligand renowned for its unique structural features.[1][2] It incorporates two bulky dicyclohexylphosphino groups linked by a flexible ethylamine backbone. This combination of steric bulk and electron-rich phosphine centers makes it a powerful ligand for a variety of transition metal-catalyzed reactions, including cross-coupling, hydrogenation, and C-H functionalization.[1]
The key to its efficacy lies in its electronic and steric properties. The electron-donating alkyl groups on the phosphorus atoms enhance the electron density on the metal center, which can facilitate crucial steps in the catalytic cycle like oxidative addition.[3] Simultaneously, the significant steric hindrance created by the cyclohexyl groups helps to stabilize the active, low-coordinate metal species that are often the most reactive intermediates in catalysis.[1][4] However, these same properties necessitate careful handling and optimization to avoid potential pitfalls.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, storage, and application of this compound.
Q1: What are the primary safety and handling considerations for this ligand?
A: this compound is an air-sensitive solid.[5] The electron-rich phosphorus centers are highly susceptible to oxidation by atmospheric oxygen, which forms the corresponding phosphine oxide.[6][7] This oxidized form does not coordinate effectively with the metal center, leading to catalyst deactivation.[8] Therefore, rigorous inert atmosphere techniques are mandatory.
-
Handling: All manipulations of the solid ligand and its solutions should be performed in a glovebox or using a Schlenk line under an inert gas like argon or nitrogen.[8]
-
Storage: Store the solid ligand in a tightly sealed container inside a glovebox or a desiccator purged with inert gas. For long-term storage, keep it in a cool, dark place. Solutions should be prepared with anhydrous, degassed solvents and stored under an inert atmosphere.[8]
Q2: How do I prepare the active catalyst for a reaction?
A: The active catalyst is typically generated in situ by mixing the this compound ligand with a suitable metal precursor in an anhydrous, degassed solvent. For example, in palladium-catalyzed cross-coupling, common precursors include Pd(OAc)₂, Pd₂(dba)₃, or palladium precatalysts.[9] It is often beneficial to stir the ligand and the metal precursor together in the solvent for a short period (e.g., 15-30 minutes) before adding the other reagents. This "pre-formation" step allows the ligand-metal complex to form, which can lead to a more active and stable catalytic system.
Q3: What is a good starting point for catalyst loading and the ligand-to-metal ratio?
A: The optimal catalyst loading and ligand-to-metal (L:M) ratio are highly dependent on the specific reaction, substrates, and conditions. However, a good starting point for optimization is crucial.
-
Catalyst Loading: Begin with a catalyst loading in the range of 1-3 mol%.[10] For highly reactive substrates, this can often be reduced to <1 mol% after optimization. For more challenging transformations, you may need to start as high as 5 mol%.[10]
-
Ligand-to-Metal (L:M) Ratio: As a bidentate ligand, a 1:1 to 1.2:1 L:M ratio is a common and effective starting point.[11] An insufficient amount of ligand can fail to stabilize the active metal species, leading to decomposition (e.g., formation of palladium black).[10] A significant excess of ligand is usually unnecessary for a bidentate ligand and can sometimes inhibit catalysis by forming less active, saturated metal complexes.[10][12]
| Parameter | Recommended Starting Range | Rationale |
| Catalyst Loading | 1.0 - 3.0 mol% | Balances reaction efficiency with the cost and ease of purification. Can be optimized down for efficient reactions.[10] |
| Ligand:Metal Ratio | 1.05 : 1 to 1.2 : 1 | A slight excess of the bidentate ligand ensures complete complexation and stabilizes the active catalyst without inhibiting it.[11] |
| Temperature | Ambient to 80 °C | Many cross-coupling reactions proceed well in this range. Temperature can be adjusted to control rate and selectivity. |
Q4: My substrate contains a basic nitrogen atom (e.g., pyridine, amine). Can this interfere with the catalyst?
A: Yes, substrates containing basic heteroatoms or other coordinating functional groups can sometimes competitively coordinate to the metal center, potentially inhibiting the catalyst.[13] The use of a bulky, electron-rich ligand like this compound can often mitigate this issue. Its strong binding affinity and steric bulk can help prevent substrate inhibition and maintain the integrity of the active catalytic species.[4] If you suspect substrate inhibition, slightly increasing the catalyst loading or temperature may be beneficial.
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments.
Problem 1: Low or No Reaction Conversion
This is the most common issue and can stem from several sources.
| Potential Cause | Recommended Solution & Explanation |
| Ligand/Catalyst Oxidation | Ensure all reagents and solvents are rigorously degassed and that the entire experimental setup is under a positive pressure of inert gas.[8] The primary sign of this issue is often irreproducibility. Consider preparing a fresh stock solution of the ligand inside a glovebox. |
| Insufficient Catalyst Loading | Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%, then to 4 mol%). The initial catalyst amount may be insufficient for the scale or reactivity of your specific substrates.[10][11] |
| Suboptimal Ligand-to-Metal Ratio | Screen the L:M ratio. While a slight excess is recommended, prepare reactions with exactly 1:1 and 1.25:1 ratios to find the optimum. An incorrect ratio can lead to the formation of inactive or unstable species.[11][12] |
| Low Reaction Temperature | Gradually increase the reaction temperature in 10-20 °C increments. Some catalytic cycles have high activation barriers, and providing more thermal energy can significantly increase the reaction rate. Monitor for potential side product formation at higher temperatures. |
| Poor Pre-catalyst Activation | If using a Pd(II) precursor like Pd(OAc)₂, the active Pd(0) species may not be forming efficiently. Ensure your pre-formation step (stirring ligand and precursor) is adequate. Alternatively, switching to a Pd(0) source like Pd₂(dba)₃ can sometimes be beneficial.[9] |
Problem 2: Catalyst Decomposition (Formation of Black Precipitate)
The appearance of a black precipitate, commonly "palladium black," is a clear indicator of catalyst death.[10]
| Potential Cause | Recommended Solution & Explanation |
| Oxygen Contamination | This is the most frequent cause. The active Pd(0) catalyst is oxidized and then aggregates.[10] Re-evaluate your inert atmosphere technique. Ensure all septa are secure and that you are using high-purity inert gas. Degas your solvent thoroughly using methods like freeze-pump-thaw or by sparging with argon for at least 30 minutes. |
| Insufficient Ligand | The ligand's role is to stabilize the mononuclear Pd(0) species. If the L:M ratio is too low, the metal centers are left exposed and will aggregate.[10] Increase the L:M ratio slightly (e.g., from 1.05:1 to 1.2:1) to provide better catalyst stabilization. |
| Excessively High Temperature | High temperatures can accelerate catalyst decomposition pathways.[10] If you are running the reaction at elevated temperatures (>100 °C), try reducing it. A lower temperature may require a longer reaction time but can preserve the catalyst's lifespan. |
Problem 3: Poor Selectivity / Significant Side Product Formation
Sometimes the reaction works, but produces undesired byproducts. A common example in Suzuki-Miyaura coupling is protodeboronation of the boronic acid starting material.
| Potential Cause | Recommended Solution & Explanation |
| Ligand-Promoted Side Reactions | Paradoxically, very bulky phosphine ligands can sometimes accelerate side reactions like protodeboronation.[14][15] This occurs when an unstable intermediate, favored by the bulky ligand, undergoes reaction with trace water instead of the desired cross-coupling pathway. |
| Solution | Ensure you are using rigorously dried solvents and reagents. If the problem persists, consider using a different base or adding the boronic acid reagent slowly over time to keep its instantaneous concentration low. Using a pre-catalyst that forms Pd(0) rapidly can also help, as some side reactions are promoted by Pd(II) species.[15] |
| Incorrect Reaction Conditions | Side reactions are often kinetically controlled. Lowering the reaction temperature can sometimes favor the desired transformation over a competing pathway that has a higher activation energy.[10] |
Section 3: Experimental Protocols & Visual Workflows
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction
This protocol outlines a standard procedure for setting up a small-scale test reaction to optimize catalyst loading.
Materials:
-
This compound
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
Aryl Halide (1.0 equiv)
-
Coupling Partner (e.g., Boronic Acid, 1.2 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
-
Schlenk flask, magnetic stir bar, septa, needles, inert gas line.
Procedure:
-
Glassware Preparation: Oven-dry all glassware and cool under a stream of inert gas (Argon or Nitrogen).
-
Reagent Addition: To a Schlenk flask, add the aryl halide, coupling partner, and base. Seal the flask with a septum.
-
Inert Atmosphere: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the vessel is free of oxygen.[8]
-
Catalyst Preparation (in a glovebox):
-
In a small vial, weigh the palladium precursor and the this compound ligand to achieve the desired loading and L:M ratio (e.g., for a 1 mmol reaction scale with 1 mol% Pd and a 1.1:1 L:M ratio, use 0.005 mmol of Pd₂(dba)₃ and 0.011 mmol of ligand).
-
Dissolve the catalyst components in a small amount of the reaction solvent to create a stock solution.
-
-
Reaction Initiation:
-
Add the main volume of degassed solvent to the Schlenk flask containing the substrates and base via cannula or a gas-tight syringe.
-
Using a syringe, withdraw the required volume of the catalyst stock solution and add it to the reaction flask.
-
-
Execution: Stir the reaction mixture at the desired temperature and monitor its progress by TLC, GC, or LCMS.
Visual Workflows (Graphviz)
References
-
Ghaffari, B., et al. (2023). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]
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ResearchGate. Optimization of catalyst loading and metal to ligand ratio. Available at: [Link]
-
Ang, T. S., et al. (2024). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]
-
Guram, A. S., & Gribble, M. W. (2018). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health. Available at: [Link]
-
Ang, T. S., et al. (2024). Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]
-
ResearchGate. Electron rich, bulky ligands used in cross-coupling reactions. Available at: [Link]
-
Open Educational Resources. Ligand Design in the Optimization of Reduction Catalysis Reactions. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. National Institutes of Health. Available at: [Link]
-
OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. Available at: [Link]
-
Burrows, A. D., et al. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews. Available at: [Link]
-
Fischer, R. C., et al. (2017). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Inorganic Chemistry. Available at: [Link]
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Pharmaffiliates. 550373-32-5 | Chemical Name : this compound. Available at: [Link]
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PubChem. This compound. Available at: [Link]
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Technical Support Center: Optimizing Temperature for Bis(2-(dicyclohexylphosphino)ethyl)amine Catalyzed Reactions
Welcome to the technical support center for the effective application of Bis(2-(dicyclohexylphosphino)ethyl)amine in your catalytic reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice on leveraging temperature to maximize the activity and stability of this versatile catalyst. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your experiments with confidence.
Understanding the Catalyst: A Temperature-Centric Perspective
This compound, a bidentate phosphine ligand, is prized for its ability to form stable and highly active complexes with transition metals, particularly palladium.[1] Its bulky dicyclohexylphosphino groups and the ethylamine backbone create a unique steric and electronic environment around the metal center.[1] This structure is crucial for promoting key steps in catalytic cycles like oxidative addition and reductive elimination, which are fundamental to widely used cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3]
Temperature is a critical parameter in harnessing the full potential of this catalyst. It directly influences reaction kinetics, catalyst stability, and the potential for side reactions. An optimal thermal strategy is therefore not just about heating things up; it's a delicate balance to achieve high conversion rates without compromising the integrity of the catalyst.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your experiments, with a focus on the role of temperature.
Q1: My reaction is sluggish or shows no conversion. Should I just increase the temperature?
A1: While increasing temperature often accelerates reaction rates, it's not always the best first step. A sluggish reaction can have multiple causes. Before adjusting the temperature, consider the following:
-
Catalyst Activation: Ensure your palladium precursor and the this compound ligand have formed an active catalytic species. Some precatalysts require an initial heating period to become fully active.
-
Reagent Purity: Impurities in your substrates, solvent, or base can poison the catalyst.[4] Ensure all reagents are of high purity and that solvents are anhydrous and degassed, as water and oxygen can deactivate the catalyst.[5]
-
Ligand Integrity: Phosphine ligands, especially electron-rich ones, can be sensitive to air oxidation.[5] Confirm the integrity of your ligand using techniques like ³¹P NMR spectroscopy. The presence of a peak corresponding to the phosphine oxide indicates degradation.[4]
If these factors are ruled out, a careful, stepwise increase in temperature is a reasonable approach. Monitor the reaction progress at each new temperature point. A typical starting point for many cross-coupling reactions is between 60°C and 80°C.[6]
Q2: I'm observing the formation of palladium black and my reaction has stalled. What's happening and how can I fix it?
A2: The formation of palladium black is a classic sign of catalyst decomposition, where the active, soluble palladium complex agglomerates into inactive, elemental palladium.[4] High temperatures can significantly accelerate this process.[5]
Here’s how to troubleshoot this issue:
-
Lower the Reaction Temperature: This is the most direct way to mitigate thermal decomposition.[5] You may need to accept a longer reaction time as a trade-off for improved catalyst stability.
-
Optimize Ligand-to-Metal Ratio: An insufficient amount of the this compound ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure you are using an appropriate ligand-to-metal ratio, which may need to be optimized for your specific reaction.
-
Consider a Different Palladium Precursor: Some palladium sources are more prone to decomposition at elevated temperatures. Experimenting with different precatalysts could offer a solution.
-
Ensure a Rigorously Inert Atmosphere: Oxygen can facilitate the oxidation and subsequent decomposition of the Pd(0) active species.[5] Improve your degassing and inert atmosphere techniques.
Visualizing Catalyst Deactivation
Caption: Pathway of catalyst deactivation accelerated by high temperature.
Q3: My reaction gives a low yield of the desired product along with significant side products. How can temperature manipulation help?
A3: Side product formation is often temperature-dependent. Some undesired reaction pathways may have a higher activation energy than the desired pathway and thus become more prominent at elevated temperatures.
-
Screen a Range of Temperatures: A systematic temperature screening study is highly recommended. This will help you identify a temperature window where the rate of the desired reaction is maximized relative to the rates of side reactions.
-
Analyze Side Products: Identifying the structure of the side products can provide clues. For instance, in Suzuki-Miyaura couplings, high temperatures can sometimes promote protodeboronation of the boronic acid starting material, especially with bulky phosphine ligands.[1][7] If this is observed, lowering the temperature may be beneficial.
Q4: What is a good starting temperature for my reaction using this catalyst?
A4: For many Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, a good starting point is between 60°C and 100°C.[8][9] Some reactions with highly active substrates may even proceed at room temperature.[10][11] However, the optimal temperature is highly dependent on the specific substrates, solvent, and base used. A preliminary screening of temperatures (e.g., room temperature, 60°C, 80°C, and 100°C) is always a prudent approach.
Frequently Asked Questions (FAQs)
-
What is the maximum recommended operating temperature for catalysts formed with this compound? While there is no single "maximum" temperature, many palladium-catalyzed reactions using bulky phosphine ligands are run in the range of 80-120°C.[12] Exceeding this range significantly increases the risk of catalyst decomposition. The thermal stability of the catalyst is also dependent on the solvent, with higher-boiling point solvents often used for reactions requiring higher temperatures.
-
Can running the reaction at a lower temperature for a longer time give the same result as a higher temperature for a shorter time? In some cases, yes. If the catalyst is stable at the lower temperature, extending the reaction time can often compensate for the slower reaction rate. This can be a good strategy to minimize thermally induced side reactions and catalyst decomposition.
-
Does the choice of solvent affect the optimal reaction temperature? Absolutely. The solvent's boiling point will set the upper limit for the reaction temperature at atmospheric pressure. Furthermore, the solvent can influence the solubility of reagents and the stability of the catalyst, which can indirectly affect the optimal temperature.
-
How do I perform a temperature optimization study? A temperature optimization study is best performed using parallel reaction setups. Set up several identical reactions and run each at a different, controlled temperature (e.g., in 10-20°C increments). Monitor the conversion and yield of each reaction over time to determine the optimal temperature for your specific system.
Experimental Protocols
Protocol 1: General Procedure for a Temperature Screening Study in a Suzuki-Miyaura Coupling
This protocol outlines a general method for determining the optimal temperature for a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound ligand
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
-
Reaction vessels (e.g., Schlenk tubes or vials with septa)
-
Heating blocks or oil baths set to desired temperatures
-
Stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: In a glovebox or under a positive pressure of inert gas, add the palladium precursor, this compound ligand, aryl halide, arylboronic acid, base, and a stir bar to each of four reaction vessels.
-
Solvent Addition: Add the anhydrous, degassed solvent to each vessel via syringe.
-
Degassing: If not prepared in a glovebox, degas the reaction mixtures by bubbling inert gas through the solution for 15-20 minutes or by performing three freeze-pump-thaw cycles.[5]
-
Heating: Place each reaction vessel in a pre-heated block or oil bath at the desired screening temperatures (e.g., 40°C, 60°C, 80°C, 100°C).
-
Monitoring: Stir the reactions vigorously. At regular intervals (e.g., 1, 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture under inert atmosphere and quench it with a suitable solvent.
-
Analysis: Analyze the quenched aliquots by a suitable method (e.g., GC, LC-MS, or ¹H NMR) to determine the conversion of the starting material and the yield of the desired product.
Visualizing the Temperature Optimization Workflow
Caption: Workflow for experimental temperature optimization.
Data Presentation: Temperature Effects
While specific data for this compound is proprietary to individual research, the following table illustrates a general trend often observed in palladium-catalyzed cross-coupling reactions.
| Temperature (°C) | Reaction Rate | Catalyst Stability | Risk of Side Reactions |
| 25 (Room Temp) | Low to Moderate | High | Low |
| 60 | Moderate | Good | Low to Moderate |
| 80 | High | Moderate | Moderate |
| 100 | Very High | Moderate to Low | Moderate to High |
| >120 | Very High | Low | High |
Note: This is a generalized representation. The optimal temperature for any given reaction will depend on the specific substrates and conditions.
Concluding Remarks
Temperature is a powerful tool in the optimization of reactions catalyzed by this compound complexes. A systematic and informed approach to selecting and fine-tuning the reaction temperature will not only improve yields and reaction times but also enhance the overall robustness and reproducibility of your synthetic procedures. We encourage you to use this guide as a starting point for your investigations and to always approach temperature optimization with careful consideration of the underlying chemical principles.
References
-
ResearchGate. (n.d.). Optimization of temperature for Suzuki-Miyaura coupling reaction. [Link]
-
ChemRxiv. (n.d.). Buchwald-‐Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligand. [Link]
-
ACS Publications. (n.d.). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ChemRxiv. (n.d.). Bulky phosphine ligands promote palladium-catalysed protodeboronation. [Link]
-
MDPI. (n.d.). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]
-
Royal Society of Chemistry. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. [Link]
-
ResearchGate. (n.d.). Scope of the room‐temperature Buchwald‐Hartwig reaction catalyzed by 2d. [Link]
-
American Chemical Society. (n.d.). Bulky ligands promote palladium-catalyzed protodeboronation. [Link]
-
National Institutes of Health. (n.d.). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. [Link]
-
ACS Publications. (n.d.). Novel Electron-Rich Bulky Phosphine Ligands Facilitate the Palladium-Catalyzed Preparation of Diaryl Ethers | Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). High-Throughput Screening Protocol for the Coupling Reactions of Aryl Halides Using a Colorimetric Chemosensor for Halide Ions. [Link]
-
ACS Publications. (2025). Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry | Journal of the American Chemical Society. [Link]
-
ResearchGate. (2018). Palladium(II) Complexes of Monodentate Phosphine Ligands and Their Application as Catalyst in Suzuki-Miyaura C-C Coupling Reaction at Room Temperature. [Link]
-
National Institutes of Health. (2015). Dynamic control of chirality in phosphine ligands for enantioselective catalysis. [Link]
-
National Institutes of Health. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
-
Dalal Institute. (n.d.). Tertiary Phosphine as Ligand. [Link]
-
Wiley Online Library. (n.d.). A Review of State of the Art in Phosphine Ligated Gold Clusters and Application in Catalysis. [Link]
-
ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. [Link]
-
YouTube. (2024). Science Talks Lecture 145: Acceptor Caged Phosphine Ligands. [Link]
-
ResearchGate. (n.d.). Room-Temperature Palladium-Catalyzed Allyl Cross-Coupling Reaction with Boronic Acids Using Phosphine-Free Hydrazone Ligands. [Link]
-
ResearchGate. (n.d.). The effect of various temperatures on the Suzuki coupling reaction a. [Link]
-
ResearchGate. (n.d.). The effect of palladium particle size on the kinetics of hydrogenation of acetylene–ethylene mixtures over Pd/SiO2 catalysts. [Link]
-
ResearchGate. (n.d.). Supported palladium nanomaterials as catalysts for petroleum chemistry: 2. Kinetics and specific features of the mechanism of selective hydrogenation of phenylacetylene in the presence of carbon-supported palladium nanocatalyst. [Link]
-
National Institutes of Health. (n.d.). 2,5-Diisopropenylthiophene by Suzuki–Miyaura cross-coupling reaction and its exploitation in inverse vulcanization: a case study. [Link]
-
MDPI. (n.d.). Heterogeneous Catalysts from Food Waste for Biodiesel Synthesis—A Comprehensive Review. [Link]
-
Pharmaffiliates. (n.d.). 550373-32-5| Chemical Name : this compound. [Link]
-
MDPI. (n.d.). Heterogeneous Catalyzed Biodiesel Production Using Cosolvent: A Mini Review. [Link]
-
ResearchGate. (n.d.). Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. [Link]
-
AMECEA. (n.d.). Optimization and effect of varying catalyst concentration and trans-esterification temperature on the yield of biodiesel production from palm kernel oil. [Link]
-
PubMed. (1996). Degradation of bis(2-ethylhexyl) phthalate constituents under methanogenic conditions. [Link]
-
ResearchGate. (n.d.). Effects of Gasification Temperature and Catalyst Ratio on Hydrogen Production from Catalytic Steam Pyrolysis-Gasification of Polypropylene. [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 8. benchchem.com [benchchem.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Failed Reactions with Bis(2-(dicyclohexylphosphino)ethyl)amine
Welcome to the technical support center for Bis(2-(dicyclohexylphosphino)ethyl)amine. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during catalytic reactions involving this versatile ligand. Here, we move beyond generic advice to provide in-depth, mechanistically-grounded solutions to common experimental failures.
Introduction to this compound
This compound is a bidentate phosphine ligand featuring two bulky, electron-rich dicyclohexylphosphino groups linked by an ethylamine backbone.[1] This unique structure imparts high stability to metal complexes and promotes efficient catalytic activity in a range of cross-coupling reactions, including Buchwald-Hartwig aminations and Sonogashira couplings.[1] The steric hindrance from the cyclohexyl groups and the electronic properties of the phosphine and amine donors are key to its success in facilitating challenging chemical transformations.[1]
Common Troubleshooting Scenarios and FAQs
This section addresses specific issues you might encounter in a question-and-answer format, providing both diagnostic insights and actionable solutions.
FAQ 1: My Buchwald-Hartwig amination reaction is not proceeding to completion. What are the likely causes?
Failure to achieve full conversion in a Buchwald-Hartwig amination can stem from several factors, often related to catalyst deactivation or suboptimal reaction conditions.
Possible Causes and Solutions:
-
Catalyst Deactivation by Oxygen: The active Pd(0) species is highly sensitive to oxygen. Inadequate inert atmosphere techniques are a common reason for reaction failure.
-
Solution: Ensure rigorous degassing of your solvent (three freeze-pump-thaw cycles are recommended) and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
-
Inhibition by the Amine Substrate: Primary and secondary amines can act as ligands for the palladium center, potentially competing with the phosphine ligand and inhibiting the catalytic cycle.[2]
-
Solution: It can be beneficial to add a slight excess of the this compound ligand relative to the palladium precursor to counteract this inhibition.
-
-
Incorrect Base Selection: The choice of base is critical for the deprotonation of the amine and the overall efficiency of the reaction.[3] A base that is too weak will not facilitate the catalytic cycle, while a base that is too strong or has nucleophilic character can lead to side reactions.
-
Solution: For many Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are effective. However, for substrates with base-sensitive functional groups, a weaker base such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) should be screened.
-
-
Side Reaction - β-Hydride Elimination: This unproductive pathway can compete with reductive elimination, leading to the formation of a hydrodehalogenated arene and an imine instead of the desired aryl amine.[2]
-
Solution: The bulky nature of this compound generally helps to suppress β-hydride elimination. However, if this is suspected, lowering the reaction temperature may favor the desired reductive elimination pathway.
-
FAQ 2: I am observing significant homocoupling of my terminal alkyne in a Sonogashira reaction (Glaser coupling). How can I prevent this?
Glaser coupling is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used. This oxidative homocoupling of the terminal alkyne consumes the starting material and complicates purification.
Possible Causes and Solutions:
-
Presence of Oxygen: Similar to the Buchwald-Hartwig reaction, oxygen can promote the oxidative coupling of the alkyne, especially in the presence of the copper co-catalyst.
-
Solution: Rigorous exclusion of oxygen through proper inert atmosphere techniques is the first line of defense.
-
-
Copper-Catalyzed Homocoupling: The copper(I) salt, while often beneficial for the Sonogashira reaction, is a primary culprit in promoting Glaser coupling.
-
Solution: The most effective way to eliminate Glaser coupling is to switch to a copper-free Sonogashira protocol. Palladium catalysts with bulky, electron-rich ligands like this compound are often efficient enough to facilitate the reaction without a copper co-catalyst.
-
-
Inadequate Amine Base: The amine base in a Sonogashira reaction not only acts as a base but also helps to keep the copper(I) in its reduced, active state.
-
Solution: If you must use a copper co-catalyst, ensure you are using a suitable amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), in sufficient quantity.
-
FAQ 3: My reaction with an aryl chloride is very sluggish or fails completely. Is this compound a suitable ligand?
Aryl chlorides are notoriously challenging substrates for cross-coupling reactions due to the strength of the C-Cl bond, which makes oxidative addition to the palladium center difficult.
Possible Causes and Solutions:
-
Insufficient Catalyst Activity: While this compound is a highly effective ligand, the activation of aryl chlorides often requires a catalyst system with exceptionally high activity.
-
Solution: For aryl chlorides, it is often necessary to use a higher catalyst loading (e.g., 2-5 mol%). Additionally, using a palladium precatalyst, which can generate the active Pd(0) species more cleanly and efficiently, can be beneficial.
-
-
Suboptimal Reaction Conditions: The conditions required to activate aryl chlorides are typically harsher than those for aryl bromides or iodides.
-
Solution: Higher reaction temperatures are often necessary. Solvents with higher boiling points, such as toluene or dioxane, are commonly used. The choice of base can also be critical; stronger bases like NaOtBu or LHMDS are often required.
-
Visualizing the Catalytic Cycles and Troubleshooting Logic
To aid in understanding the reaction mechanisms and troubleshooting pathways, the following diagrams are provided.
Buchwald-Hartwig Amination Catalytic Cycle
Fig. 1: Buchwald-Hartwig Amination Cycle
Troubleshooting Decision Tree
Fig. 2: Troubleshooting Decision Workflow
Experimental Protocols
General Protocol for a Buchwald-Hartwig Amination
This protocol is a starting point and may require optimization for your specific substrates.
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), the base (e.g., NaOtBu, 1.4 mmol), the palladium precursor (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol% Pd), and this compound (0.022 mmol, 2.2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
General Protocol for a Copper-Free Sonogashira Coupling
-
Reaction Setup: To a flame-dried Schlenk flask with a magnetic stir bar, add the aryl halide (1.0 mmol), the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), this compound (0.044 mmol, 4.4 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Add the degassed solvent (e.g., dioxane, 5 mL) followed by the terminal alkyne (1.2 mmol) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate.
-
Purification: Purify the product by column chromatography.
Quantitative Data Summary
| Parameter | Buchwald-Hartwig Amination | Copper-Free Sonogashira |
| Typical Substrates | Aryl/heteroaryl halides/triflates, primary/secondary amines | Aryl/vinyl halides/triflates, terminal alkynes |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Catalyst Loading | 0.5 - 2 mol% Pd | 1 - 5 mol% Pd |
| Ligand Loading | 1.1 - 2.2 eq. relative to Pd | 2.2 - 4.4 eq. relative to Pd |
| Base | NaOtBu, LHMDS, K₃PO₄, Cs₂CO₃ | K₃PO₄, Cs₂CO₃, Et₃N, DIPEA |
| Solvent | Toluene, Dioxane, THF | Dioxane, Toluene, DMF |
| Temperature | 80 - 120 °C | 60 - 110 °C |
References
-
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Wikipedia. Sonogashira coupling. Available from: [Link]
-
YouTube. Sonogashira Coupling Reaction Mechanism. (2016). Available from: [Link]
-
YouTube. Sonogashira coupling. (2019). Available from: [Link]
-
The University of Groningen research portal. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
-
ResearchGate. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. (2021). Available from: [Link]
-
YouTube. Sonogashira Coupling- Reaction and application in Research Lab. (2022). Available from: [Link]
-
Books. CHAPTER 2: Prominent Ligand Types in Modern Cross-Coupling Reactions. (2014). Available from: [Link]
-
ResearchGate. The Role of the Base in Buchwald-Hartwig Amination. (2025). Available from: [Link]
Sources
Technical Support Center: Purification of Products from Bis(2-(dicyclohexylphosphino)ethyl)amine Reactions
Introduction
Bis(2-(dicyclohexylphosphino)ethyl)amine, a sterically demanding, electron-rich pincer ligand, is a cornerstone in modern catalysis and coordination chemistry.[1][2][3][4] Its unique electronic and steric properties, stemming from the bulky dicyclohexylphosphine moieties and the central amine donor, enable challenging transformations.[5][6] However, the very features that make this ligand effective also introduce specific challenges during product purification. The high lipophilicity, coupled with the inherent air-sensitivity of the phosphine groups, often leads to persistent impurities and product degradation.[2][7]
This technical support guide is designed for researchers, chemists, and drug development professionals. It provides field-proven troubleshooting advice and detailed protocols to navigate the common pitfalls associated with purifying metal complexes and other products derived from this versatile ligand.
Section 1: Core Principles & Initial Assessment
Successful purification begins with a correct diagnosis of the crude reaction mixture. For compounds derived from phosphine ligands, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful diagnostic tool. It provides a direct window into the phosphorus-containing species in your mixture. The primary challenge in these reactions is managing the three key species: the desired product, unreacted ligand, and its oxidized form.
Primary Impurities to Identify:
-
Unreacted this compound: Leftover starting material.
-
Oxidized Ligand (Phosphine Oxide): The most common and troublesome impurity, formed by the reaction of the P(III) center with atmospheric oxygen or other oxidants.[8][9] This byproduct often has a polarity similar to the desired metal complex, making chromatographic separation exceptionally difficult.[10]
-
Other Byproducts: Salts from metathesis reactions or organic byproducts from the specific catalytic cycle.
Initial Workflow for Purification Strategy
The following workflow provides a logical decision-making process for purifying your target compound.
Caption: General purification decision workflow.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section addresses the most common issues encountered during the purification of this compound derivatives.
Q1: My ³¹P NMR spectrum shows a major product peak, but also a significant, sharp singlet between +40 and +50 ppm. What is this impurity?
A1: This signal is almost certainly the corresponding bis(phosphine oxide) of your ligand. Tertiary phosphines are readily oxidized by atmospheric oxygen to phosphine oxides (R₃P=O).[8] This oxidation is a common fate for any unreacted ligand or for ligand that has dissociated from a metal center during the reaction or workup. The downfield chemical shift is characteristic of P(V) species compared to P(III) phosphines.
Q2: The phosphine oxide impurity co-elutes with my desired metal complex during silica gel chromatography. How can I separate them?
A2: This is a classic problem. Due to the large, non-polar cyclohexyl groups, both the desired complex and the phosphine oxide can exhibit similar retention factors.
-
Expert Recommendation: Avoid chromatography as the first step if possible. The most effective method is often selective precipitation or crystallization . Try dissolving the crude mixture in a minimum amount of a non-polar solvent (like toluene or dichloromethane) and then slowly adding a polar, non-coordinating anti-solvent (like pentane or hexane). The desired metal complex will often precipitate or crystallize preferentially, leaving the more soluble phosphine oxide in the mother liquor.
-
Chromatographic Solution: If chromatography is necessary, you may need to modify the stationary phase. Standard silica gel is acidic and can sometimes degrade metal complexes.[11] Consider using:
-
Deactivated Silica: Slurry the silica gel in your eluent containing 1-2% triethylamine or ammonia to neutralize acidic sites.
-
Alumina (Neutral or Basic): This can be a better alternative for sensitive complexes.
-
Reverse-Phase Chromatography: If your complex is sufficiently polar, reverse-phase (e.g., C18) chromatography can be effective, as the elution order is inverted.
-
Q3: I have a large amount of unreacted ligand in my crude mixture. What is the best way to remove it?
A3: Removing the unreacted phosphine ligand can be more straightforward than removing its oxide.
-
Selective Oxidation: You can intentionally oxidize the unreacted phosphine to its more polar phosphine oxide. A dilute hydrogen peroxide wash during an aqueous workup can sometimes achieve this selectively, provided your desired product is stable to these conditions.[9] Afterwards, the phosphine oxide can be removed using the methods described in Q2.
-
Complexation/Scavenging: Unreacted phosphines can be removed by forming insoluble complexes. Adding solid copper(I) chloride (CuCl) to a solution of the crude product in a solvent like dichloromethane can precipitate the phosphine as a CuCl-phosphine complex, which can then be removed by filtration.[9][12]
Q4: My product, which appears stable in solution, streaks and decomposes on my silica gel column. What is happening and what should I do?
A4: This indicates your complex is unstable on the stationary phase, a common issue for organometallic compounds.[11][13] The acidic silanol groups on the silica surface are likely promoting decomposition.
-
Immediate Action: Stop the column and recover your material.
-
Alternative Purification: The best alternative is recrystallization or precipitation , which avoids contact with reactive surfaces. (See SOP 2).
-
If Chromatography is Unavoidable:
-
Use a less reactive stationary phase like neutral alumina or Celite.
-
Work quickly and at low temperatures if possible.
-
Ensure the column is never allowed to run dry.
-
Consider using a glovebox-integrated column chromatography system to maintain a strictly inert atmosphere.
-
Q5: During an aqueous workup, I'm getting a persistent emulsion that won't separate.
A5: The amine backbone of the ligand can become protonated, forming ammonium salts that act as surfactants and stabilize emulsions.
-
Solution: Add a saturated aqueous solution of sodium chloride (brine) during the wash.[9] The increased ionic strength of the aqueous phase helps to break the emulsion and improve phase separation. Avoid strongly acidic or basic washes unless you have confirmed your complex is stable at those pH values.
Section 3: Standard Operating Protocols (SOPs)
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.[7][14][15]
SOP 1: Inert Atmosphere Filtration (Cannula Filtration)
This protocol is used to separate a solid product from a solution or to remove solid impurities.
Caption: Workflow for cannula filtration.
Methodology:
-
Setup: Ensure both the flask containing your mixture (Flask A) and the receiving flask (Flask B) are under a positive pressure of inert gas.
-
Cannula Insertion: Insert one end of a filter cannula (a stainless-steel tube with a filter frit at the end) through the septum of Flask A, ensuring the tip is below the liquid surface but above the solid.
-
Transfer: Insert the other end of the cannula into the receiving Flask B.
-
Initiate Flow: Gently increase the inert gas pressure in Flask A or slightly reduce the pressure in Flask B (by venting through a bubbler) to initiate the transfer of the solution.
-
Completion: The solution will be transferred to Flask B, leaving the solid behind in Flask A. The solid can then be washed with cold, degassed solvent and dried under vacuum.
SOP 2: Purification by Recrystallization under Inert Atmosphere
This is the most effective method for obtaining high-purity crystalline materials.
Methodology:
-
Solvent Selection: In a glovebox, test the solubility of your crude product in various degassed solvents to identify a suitable solvent system (a solvent in which the product is soluble when hot but sparingly soluble when cold, or a solvent/anti-solvent pair).
-
Dissolution: In a Schlenk flask, dissolve the crude material in the minimum amount of the chosen hot solvent.
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration using the cannula technique (SOP 1) into a clean, pre-warmed Schlenk flask.
-
Crystallization: Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator or freezer (-20°C) for several hours or overnight.
-
Isolation: Once crystals have formed, isolate them by decanting the mother liquor or by cannula filtration.
-
Washing & Drying: Wash the crystals with a small amount of cold, degassed anti-solvent and dry them under high vacuum.
Section 4: Data Summary & Analytical Best Practices
Table 1: Typical ³¹P NMR Chemical Shifts
Use this table as a guide to identify the species in your reaction mixture. Shifts can vary depending on the metal center, coordination geometry, and solvent.
| Compound Type | Structure Snippet | Expected δ (ppm) | Notes |
| Free Ligand | R₂P- | -10 to 0 | Sharp singlet. |
| Coordinated Ligand | R₂P→Metal | +20 to +100 | Broadening or splitting upon coordination. Shift is highly dependent on the metal. |
| Oxidized Ligand | R₂P=O | +40 to +50 | Sharp singlet, significantly downfield from the P(III) species.[8][9] |
Analytical Techniques for Purity Assessment:
-
³¹P NMR: The most crucial technique. A pure sample should show only the expected signals for the coordinated phosphine.
-
¹H and ¹³C NMR: Confirms the integrity of the organic framework of the ligand and helps identify organic byproducts.
-
Mass Spectrometry: Confirms the molecular weight of the desired product.
-
Elemental Analysis: Provides definitive proof of bulk purity and elemental composition.
Section 5: Frequently Asked Questions (FAQs)
FAQ 1: What are the best practices for storing this compound and its metal complexes? Both the ligand and its complexes should be considered air-sensitive.[2] They must be stored under an inert atmosphere (in a glovebox or a sealed Schlenk flask) and preferably in a freezer to minimize thermal decomposition over long periods.
FAQ 2: How should I prepare my solvents for these purification procedures? All solvents must be rigorously deoxygenated and dried. The "freeze-pump-thaw" method is highly effective for degassing solvents. Alternatively, sparging the solvent with argon or nitrogen for 30-60 minutes can be sufficient for many applications. Solvents should be dried by passing them through a solvent purification system (e.g., Grubbs apparatus) or by distillation from appropriate drying agents.
FAQ 3: Can I use pre-packed silica gel cartridges for flash chromatography? Yes, but with caution. Ensure that you can purge the cartridge and the entire system thoroughly with inert gas before introducing your sample. The system must remain under positive pressure throughout the purification. It is often easier to control the inert atmosphere with a traditional glass column setup.
References
- U.S. Environmental Protection Agency. (n.d.). Method 614.
- Drawell. (n.d.).
- Wheeler, P., Bunn, R., & Edge, T. (n.d.). Analysis of Organophosphorus Compounds by GC/MS. Thermo Fisher Scientific.
- (n.d.). Gas-Liquid Chromatography of Organophosphorus Pesticides. Journal of the Agricultural Chemical Society of Japan.
- BenchChem. (n.d.). Identifying and minimizing side reactions with phosphine ligands.
- BenchChem Technical Support Team. (2025). Technical Support Center: Work-up Procedures for Reactions Involving Phosphine Ligands. BenchChem.
- Wang, L., Jiang, X., Wang, F., Bian, Y., Forster, S., & Martens, D. (2004). Separation of chlorinated hydrocarbons and organophosphorus, pyrethroid pesticides by silicagel fractionation chromatography and their simultaneous determination by GC-MS. Journal of Environmental Sciences, 16(2), 268-71.
- (2014). How do I go about separating a metal - phosphine complex from amines in the organic phase?. Sciencemadness.org.
- (n.d.). Process for recovering phosphorus-containing ligands from metal complexes with phosphine ligands.
- CymitQuimica. (n.d.). CAS 829-84-5: Dicyclohexylphosphine.
- (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews.
- Sigma-Aldrich. (n.d.). Bis[2-(dicyclohexylphosphino)ethyl]amine 97%.
- Strem. (n.d.). Bis[2-(dicyclohexylphosphino)ethyl]amine, min. 96%.
- PubChem. (n.d.). This compound.
- (n.d.). CHM-304 Experiment: Preparation of Phosphine Based Metal Complexes. Scribd.
- (2021). How Bulky Can a Phosphine Ligand Be?. ChemistryViews.
- Wikipedia. (n.d.). Metal-phosphine complex.
- (2020). How to Purify Organometallic Complexes?.
- Wipf Group. (n.d.). Chem 1140; Techniques for Handling Air-Sensitive Compounds. University of Pittsburgh.
- (n.d.). Electron rich, bulky ligands used in cross-coupling reactions.
- (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. PubMed Central.
- (n.d.). Decontamination of organophosphorus pesticides on sensitive equipment.
- (n.d.). Phosphine Functionalized Cp C Ligands and Their Metal Complexes. MDPI.
- (2011). Organophosphates in aircraft cabin and cockpit air - Method development and measurements of contaminants. Environmental Health.
- (2016). Can we do column chromatography for the purification of metal complexs?. Chemistry Stack Exchange.
- Neilson Lab. (n.d.). The manipulation of air-sensitive compounds. Texas Christian University.
- Pharmaffiliates. (n.d.). 550373-32-5| Chemical Name : this compound.
- (n.d.). Synthesis, purification, and characterization of tetraphosphine ligands.
- Shaw, B. L., & Stainbank, R. E. (1972). The effect of bulky tertiary t-butylphosphine or tertiary di-t-butyl-phosphine ligands, L, on the tendency of complexes trans-[IrX(CO)L2](X = Cl or Br) to undergo oxidative addition reactions. Journal of the Chemical Society, Dalton Transactions, (2), 223-228.
- Tokyo Chemical Industry Co., Ltd. (n.d.).
- Thermo Fisher Scientific. (n.d.). Bis[2-(dicyclohexylphosphino)ethyl]amine, 97+%.
- Thermo Fisher Scientific. (n.d.). Bis[2-(dicyclohexylphosphino)ethyl]amine, 97+%.
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- 1. ビス[2-(ジシクロヘキシルホスフィノ)エチル]アミン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. strem.com [strem.com]
- 3. This compound | C28H53NP2 | CID 58194775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. How Bulky Can a Phosphine Ligand Be? - ChemistryViews [chemistryviews.org]
- 6. The effect of bulky tertiary t-butylphosphine or tertiary di-t-butyl-phosphine ligands, L, on the tendency of complexes trans-[IrX(CO)L2](X = Cl or Br) to undergo oxidative addition reactions - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
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- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. DE102006011867A1 - Process for recovering phosphorus-containing ligands from metal complexes with phosphine ligands - Google Patents [patents.google.com]
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- 15. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
Technical Support Center: Managing the Air and Moisture Sensitivity of Bis(2-(dicyclohexylphosphino)ethyl)amine
Welcome to the technical support resource for Bis(2-(dicyclohexylphosphino)ethyl)amine (CAS 550373-32-5). This guide is designed for researchers, chemists, and drug development professionals to provide clear, actionable guidance on the proper handling and use of this valuable phosphine ligand. Given its electron-rich nature, susceptibility to atmospheric oxidation is a critical factor that dictates experimental success and reproducibility.[1] This document provides field-proven insights and protocols to mitigate these challenges.
Part 1: The Chemistry of Degradation
Understanding the mechanism of degradation is the first step toward preventing it. This compound is an alkylphosphine, which is generally more prone to oxidation than arylphosphines due to higher electron density on the phosphorus atoms.[1] The phosphorus(III) center possesses a lone pair of electrons essential for coordinating to a metal center in catalysis. This same lone pair, however, readily reacts with atmospheric oxygen to form the corresponding phosphine(V) oxide. This oxidized species is catalytically inactive as it cannot effectively coordinate to the metal, leading to catalyst deactivation and reaction failure.[1]
Caption: The oxidation pathway of the phosphine ligand.
Part 2: Troubleshooting Guide for Common Experimental Issues
Low yields, reaction stalls, and inconsistent results can often be traced back to the improper handling of air-sensitive reagents like this ligand.[1] This section provides a systematic approach to diagnosing and solving these common problems.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Explanations |
| Low or No Product Yield | 1. Ligand Oxidation: The primary cause is often the oxidation of the phosphine ligand to its inactive phosphine oxide form, deactivating the catalyst.[1] | 1a. Verify Handling Technique: Strictly adhere to inert atmosphere techniques (glovebox or Schlenk line) for all manipulations.[2] 1b. Use Freshly Prepared Solutions: Prepare ligand solutions immediately before use with properly degassed solvents. Do not store solutions for extended periods unless under a rigorously maintained inert atmosphere and in a freezer.[1] |
| 2. Solvent Contamination: Dissolved oxygen or trace moisture in solvents can rapidly degrade the ligand and catalyst.[3][4] | 2a. Improve Solvent Degassing: Use the freeze-pump-thaw method (at least 3 cycles) for the most effective removal of dissolved gases.[3] Sparging with an inert gas is less effective but can be an alternative. 2b. Use Anhydrous Solvents: Employ a solvent purification system or distill solvents from appropriate drying agents.[3] | |
| 3. Impure Reagents: Impurities in substrates or other reagents can act as catalyst poisons.[1] | 3a. Purify Starting Materials: If purity is questionable, purify all reaction components prior to use. | |
| Reaction Stalls or is Sluggish | 1. Insufficient Active Catalyst: A portion of the ligand may have oxidized, leading to a lower concentration of the active catalytic species than intended. | 1a. Re-evaluate Ligand-to-Metal Ratio: Ensure the correct stoichiometry is used. It may be necessary to slightly increase the ligand loading to compensate for minor, unavoidable degradation, but this should be a last resort after optimizing handling procedures.[1] |
| 2. Thermal Degradation: High reaction temperatures can accelerate the decomposition of the catalyst complex.[1] | 2a. Optimize Temperature: Attempt the reaction at a lower temperature. While this may slow the reaction rate, it can significantly improve the stability and overall lifetime of the catalyst.[1] | |
| Formation of Palladium Black | 1. Catalyst Aggregation: This is a definitive sign of catalyst decomposition.[1] It occurs when the Pd(0) species is not sufficiently stabilized by the phosphine ligand, often because the ligand has been oxidized and can no longer coordinate effectively. | 1a. Strict Exclusion of Oxygen: This is paramount. Re-evaluate the entire experimental setup for potential leaks. Ensure all glassware is oven-dried and cooled under inert gas.[3][5] Perform at least three evacuate-refill cycles on the reaction vessel.[3] 1b. Ensure Proper Mixing: Inadequate stirring can create localized areas of low ligand concentration, promoting aggregation. |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common reaction failures.
Part 3: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound? A1: The most reliable method is to store the solid inside a nitrogen or argon-filled glovebox with low (<1 ppm) oxygen and moisture levels.[1][3] If a glovebox is unavailable, store the compound in its original sealed container (e.g., Sure/Seal™ bottle) inside a secondary container, such as a desiccator, that is continuously purged with an inert gas. After each use, the headspace of the primary container should be flushed with inert gas before resealing.[1] Always store in a cool, dark place.
Q2: I don't have a glovebox. How can I safely weigh and transfer this solid? A2: While a glovebox is ideal, Schlenk line techniques can be used effectively.[2][5] One common method is to quickly weigh a slightly larger amount of the solid than needed on the bench and add it to a pre-dried and tared Schlenk flask. Immediately seal the flask, connect it to the Schlenk line, and perform at least three evacuate-refill cycles with inert gas. The flask can then be re-weighed to determine the exact mass of the ligand used. For higher precision, prepare a stock solution using Schlenk techniques and transfer it via a gas-tight syringe or cannula.[6]
Q3: What are the visible signs of ligand degradation? A3: As a white solid, visual degradation can be subtle. The primary sign of degradation is poor performance in catalytic reactions.[1] If the solid appears discolored (e.g., yellowed) or has a clumpy, less crystalline appearance, degradation may have occurred. The most definitive method to check for purity is ³¹P NMR spectroscopy, where the phosphine oxide will appear as a distinct peak at a different chemical shift from the parent phosphine.
Q4: Is this ligand sensitive to moisture? A4: While some vendor information classifies it as air-sensitive but not explicitly moisture-sensitive[7], it is critical to understand that moisture is detrimental to most air-sensitive reactions.[8] Laboratory glassware contains an adsorbed film of moisture that must be removed by oven-drying.[5] Furthermore, solvents must be anhydrous, as water can react with other reagents or interfere with the catalytic cycle.[3][4] Therefore, all precautions to exclude moisture should be taken as standard practice.
Q5: Can I regenerate the ligand if it gets oxidized? A5: The oxidation of a P(III) phosphine to a P(V) phosphine oxide is generally irreversible under typical reaction conditions. While there are chemical methods to reduce phosphine oxides back to phosphines, these are distinct synthetic procedures requiring specific reagents (e.g., silanes) and are not practical as a simple purification step for a contaminated batch.[9] Prevention of oxidation is the only viable strategy in a laboratory setting.
Part 4: Standard Operating Procedures (SOPs)
SOP 1: Preparation of a Stock Solution Using a Glovebox
-
Preparation: Bring the sealed container of the ligand, a clean and dry volumetric flask with a stopper, a weighing paper/boat, and a spatula into the glovebox antechamber. Ensure all glassware has been oven-dried (>120 °C, overnight) and cooled in the antechamber.[3]
-
Inerting: Cycle the antechamber atmosphere at least three times before transferring items into the main glovebox chamber.[10]
-
Weighing: Inside the glovebox, carefully weigh the desired amount of this compound onto the weighing paper.
-
Dissolution: Transfer the weighed solid into the volumetric flask. Using a pipette, add rigorously degassed, anhydrous solvent to the flask, rinsing the weighing paper to ensure a quantitative transfer.
-
Dilution & Storage: Continue adding the degassed solvent to the calibration mark. Stopper the flask and gently swirl until the solid is completely dissolved. If storing, seal the flask with a septum and parafilm and place it in a freezer inside the glovebox.[1]
SOP 2: Reaction Setup Using a Schlenk Line
Caption: Standard workflow for setting up an air-sensitive reaction.
-
Glassware Preparation: Rigorously oven-dry all glassware (Schlenk flask, condenser, etc.) and assemble it while still hot. Allow the apparatus to cool to room temperature under a positive pressure of inert gas (e.g., Argon or Nitrogen).[5]
-
Establish Inert Atmosphere: Once cool, seal the system and perform a minimum of three evacuate-backfill cycles using the Schlenk line to remove adsorbed water and atmospheric gases.[2][3]
-
Addition of Reagents: Add any air-stable solids first. Then, add the this compound and the metal precursor, ideally pre-weighed in a glovebox and transferred in a sealed vial.
-
Solvent Transfer: Transfer the required volume of anhydrous, degassed solvent into the reaction flask via a double-tipped needle (cannula) or a gas-tight syringe.[5]
-
Initiate Reaction: Begin stirring and bring the reaction to the desired temperature. Maintain a slight positive pressure of inert gas throughout the reaction, typically vented through an oil or mercury bubbler.[2]
References
- BenchChem. (n.d.). Technical Support Center: Handling Air-Sensitive Phosphine Ligands in Palladium Catalysis.
- BenchChem. (n.d.). Technical Support Center: Best Practices for Handling Air-Sensitive Iridium Catalysts.
-
Glueck, D. S. (2014). Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. Organometallics. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Reactions with Air-Sensitive Phosphines.
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting low catalytic activity with IMes-based catalysts.
-
Bluemel, J. et al. (2018). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Inorganic Chemistry. Retrieved from [Link]
-
Protasiewicz, J. D. et al. (2012). Synthesis, purification, and characterization of phosphine oxides and their hydrogen peroxide adducts. Dalton Transactions. Retrieved from [Link]
-
Reddit. (2015). how to deal with an air sensitive solid?. r/chemistry. Retrieved from [Link]
-
Rauhut, M. M., & Currier, H. A. (1961). Oxidation of Secondary Phosphines to Secondary Phosphine Oxides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ellwood, S. et al. (2021). A Mild One-Pot Reduction of Phosphine(V) Oxides Affording Phosphines(III) and Their Metal Catalysts. ResearchGate. Retrieved from [Link]
-
Bluemel, J. et al. (2018). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Inorganic Chemistry. Retrieved from [Link]
-
Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]
-
Millar, S. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). ChemistryViews. Retrieved from [Link]
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- 7. strem.com [strem.com]
- 8. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 9. researchgate.net [researchgate.net]
- 10. molan.wdfiles.com [molan.wdfiles.com]
preventing ligand degradation of Bis(2-(dicyclohexylphosphino)ethyl)amine
Welcome to the technical support center for Bis(2-(dicyclohexylphosphino)ethyl)amine (CAS 550373-32-5). This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this valuable pincer ligand. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to ensure the integrity and reproducibility of your experiments.
PART 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common issues encountered when working with this compound.
Q1: What is this compound and why is it considered sensitive?
A1: this compound is a tridentate pincer ligand featuring two dicyclohexylphosphino groups linked by an amine backbone.[1][2][3] Its utility lies in its ability to form stable complexes with transition metals, making it a powerful tool in catalysis for reactions like hydroformylation, hydrosilylation, and cross-coupling.[4] The sensitivity arises from the phosphorus atoms, which possess a lone pair of electrons. These lone pairs are fundamental to the ligand's coordinating ability but are also highly susceptible to reaction with atmospheric oxygen, leading to degradation.[5] The electron-rich nature of the alkyl cyclohexyl groups further increases this susceptibility compared to arylphosphines.[5]
Q2: What are the primary signs of ligand degradation in my experiment?
A2: The most common indicators of ligand degradation are directly observable in your catalytic reaction's performance:
-
Low or No Product Yield: This is the most direct sign that your catalyst is inactive or has been deactivated.[5]
-
Reaction Stalling: The reaction begins but fails to proceed to completion.
-
Inconsistent Results: Poor reproducibility between experimental runs often points to inconsistent handling of air-sensitive reagents.[5]
-
Formation of Palladium Black (in Pd catalysis): The appearance of a black precipitate indicates that the active Pd(0) species is no longer stabilized by the ligand and has aggregated.[5]
Q3: How should I properly store solid this compound?
A3: Proper storage is the first line of defense against degradation. The solid ligand is air-sensitive and should be stored in a tightly sealed container within an inert atmosphere environment, such as a nitrogen or argon-filled glovebox.[2][5][6] If a glovebox is unavailable, storing the sealed container inside a desiccator that has been purged with inert gas is a viable alternative. Always store it in a cool, dark place to minimize thermal degradation.
Q4: My ligand solution turned cloudy. What happened?
A4: Cloudiness or precipitation in a ligand solution often indicates the formation of the corresponding phosphine oxide. The oxidation of the P(III) center to a P(V) phosphine oxide (R₃P=O) significantly changes the compound's polarity and solubility, often causing it to precipitate from non-polar organic solvents.[7][8] This phosphine oxide is unable to coordinate effectively with the metal center, leading to catalyst deactivation.[5]
Q5: Can I weigh this ligand on an open lab bench if I am quick?
A5: It is strongly discouraged. While brief exposure might not lead to complete degradation, the rate of oxidation of electron-rich phosphines can be rapid.[6][9] Every exposure to air compromises the ligand's purity to some extent, which can be a critical factor in sensitive catalytic reactions. The most reliable and reproducible method for handling and weighing air-sensitive solids is inside a glovebox.[10]
Q6: My reaction is failing. How do I confirm if ligand degradation is the cause?
A6: The most definitive way to diagnose ligand degradation is through ³¹P NMR spectroscopy.[11] A pure sample of this compound will show a characteristic chemical shift for the P(III) species. Upon oxidation, a new peak corresponding to the phosphine oxide will appear at a different chemical shift. By comparing the integrals of these two peaks, you can quantify the extent of degradation.[11]
PART 2: Troubleshooting Guide for Experimental Failures
This guide provides a structured approach to diagnosing and solving problems when you suspect ligand degradation is affecting your experiment.
Scenario 1: Catalytic Reaction Shows Low or No Conversion
This is the most common symptom of a compromised ligand. Follow this troubleshooting workflow to identify the root cause.
Caption: Troubleshooting Decision Tree for Catalytic Failure.
Scenario 2: Inconsistent Yields Between Batches
Reproducibility is key in research and development. If your results vary significantly, subtle inconsistencies in your procedure are likely the cause.
| Potential Cause | Underlying Reason | Recommended Action |
| Variable Solvent Quality | Residual oxygen or moisture in the solvent can degrade the ligand over the course of the reaction. | Always use freshly degassed, anhydrous solvents. Standardize your degassing procedure (e.g., 3x freeze-pump-thaw cycles or sparging with inert gas for a set duration). |
| Inconsistent Inert Atmosphere | Minor leaks in a Schlenk line or brief openings of a reaction vessel can introduce enough oxygen to affect sensitive catalysts. | Regularly check your Schlenk line for leaks. When adding reagents via syringe, maintain a positive pressure of inert gas in the flask. |
| Ligand Stock Solution Degradation | A stock solution, even if prepared correctly, can degrade over time if not stored properly or if it's repeatedly accessed. | Prepare fresh stock solutions for critical experiments. If storing, keep them in a sealed flask under an inert atmosphere in a freezer.[5] Before use, allow the solution to warm to room temperature while still under inert gas to prevent condensation. |
Scenario 3: Observation of Unexpected Byproducts
While oxidation is the primary concern, other degradation pathways can occur under specific thermal or chemical conditions.
-
P-C Bond Cleavage: At elevated temperatures, the phosphorus-carbon bonds, particularly to the cyclohexyl groups, can cleave.[12][13] This is a known deactivation pathway for phosphine ligands in some catalytic systems.[14]
-
Causality: High thermal energy can overcome the activation barrier for P-C bond scission, especially when coordinated to a metal center that can facilitate oxidative addition into the P-C bond.
-
Solution: If you suspect thermal degradation, try running the reaction at a lower temperature for a longer duration. Analyze your crude reaction mixture for byproducts containing cyclohexyl fragments.
-
-
Amine Backbone Reactivity: The secondary amine in the ligand backbone is a potential nucleophile and could, under certain conditions (e.g., presence of strong electrophiles), participate in side reactions. This is less common than oxidation but should be considered if all other factors are ruled out.
PART 3: Protocols for Ensuring Ligand Integrity
Adherence to strict, validated protocols is non-negotiable for success.
Protocol 1: Handling and Weighing Solid Ligand
This protocol ensures the solid ligand is transferred without exposure to air or moisture. The use of a glovebox is the gold standard.[10][15]
-
Preparation: Transfer all necessary items (spatulas, weigh paper, vials, and the sealed ligand container) into the glovebox antechamber. Ensure the glovebox atmosphere has low oxygen (<10 ppm) and moisture (<10 ppm) levels.
-
Equilibration: Allow the items in the antechamber to undergo at least three evacuation/backfill cycles with the inert glovebox gas.
-
Transfer: Move the items into the main glovebox chamber. Allow the ligand container to equilibrate to the glovebox temperature before opening to prevent condensation.
-
Weighing: Tare a pre-dried vial on the balance inside the glovebox. Carefully transfer the desired amount of solid ligand into the vial and record the mass.
-
Sealing: Securely cap the vial containing the weighed ligand and also the main stock bottle.
-
Removal: The sealed vial can now be safely removed from the glovebox for use in your reaction setup.
Protocol 2: Preparation and Storage of a Stock Solution
-
Glassware Preparation: Oven-dry a volumetric flask and a storage flask (e.g., a Schlenk flask with a Teflon valve) overnight at >120 °C. Assemble the flasks while hot and allow them to cool under a stream of high-purity inert gas (nitrogen or argon).
-
Solvent Preparation: Use anhydrous grade solvent and degas it thoroughly. The freeze-pump-thaw method (3 cycles) is highly effective. Alternatively, sparge the solvent with inert gas for at least 30 minutes.
-
Ligand Transfer: Weigh the required amount of solid ligand inside a glovebox (as per Protocol 1) and place it into the dried volumetric flask. Seal the flask before removing it from the glovebox.
-
Dissolution: Attach the flask to a Schlenk line. Using a cannula or a gas-tight syringe, transfer the degassed solvent into the volumetric flask to the calibration mark. Gently swirl to dissolve the ligand completely.
-
Storage: If the solution is for immediate use, it can be drawn directly from this flask. For storage, use a cannula to transfer the solution to the designated storage Schlenk flask, ensuring the headspace is filled with inert gas. Seal the flask and store it in a freezer.[5] Wrap the flask in foil to protect it from light.
Protocol 3: Quality Control via ³¹P NMR Spectroscopy
This protocol allows for the quantitative assessment of ligand purity.[11]
-
Sample Preparation (in a glovebox): Prepare a solution of the ligand (approx. 5-10 mg) in 0.5 mL of a deuterated solvent (e.g., C₆D₆ or CDCl₃ that has been stored over molecular sieves). Transfer the solution to an NMR tube and seal it with a secure cap. Parafilm can be added for extra security.
-
Acquisition: Acquire a proton-decoupled ³¹P NMR spectrum. A simple one-pulse experiment is usually sufficient.
-
Analysis:
-
The pure P(III) ligand will have a specific chemical shift.
-
The corresponding P(V) phosphine oxide will appear as a separate peak, typically at a downfield chemical shift.
-
Integrate both peaks. The percentage of oxidation can be calculated as: (Integral of Oxide Peak / (Integral of Phosphine Peak + Integral of Oxide Peak)) * 100.
-
A purity of >98% is recommended for most catalytic applications.
-
PART 4: Understanding the Degradation Mechanisms
A deeper understanding of the chemical processes behind degradation allows for more intuitive and effective troubleshooting.
The Inevitability of Oxidation
The primary degradation route is the oxidation of the phosphorus(III) center to a phosphorus(V) phosphine oxide.[8]
Caption: Primary Degradation Pathway via Oxidation.
-
Mechanism: The reaction with atmospheric oxygen (a diradical) converts the nucleophilic phosphine into a phosphine oxide. Trialkylphosphines, like the dicyclohexylphosphine moieties in this ligand, are particularly prone to this reaction.[8][9]
-
Consequence: The resulting phosphine oxide has a highly polar P=O bond. The lone pair on the phosphorus is no longer available for coordination to a metal center. This renders the ligand inactive for catalysis.[5] The change in electronic structure and geometry prevents it from effectively stabilizing the catalytic species.
By implementing the rigorous handling, storage, and verification protocols outlined in this guide, you can ensure the integrity of your this compound ligand, leading to more reliable, reproducible, and successful experimental outcomes.
References
-
Mondragón-Vásquez, K., et al. (2018). Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon. Inorganic Chemistry, 57(9), 5133-5142. Retrieved from [Link][9]
-
Stahl, S. S., et al. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis, 8(4), 3195-3202. Retrieved from [Link][15]
-
Mondragón-Vásquez, K., et al. (2020). Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces. Molecules, 25(21), 5101. Retrieved from [Link][7]
-
Wikipedia. (n.d.). Phosphine oxides. Retrieved from [Link][8]
-
Bernskoetter, W. H., et al. (2020). Controlling P–C/C–H Bond Cleavage in Nickel Bis(diphosphine) Complexes. Inorganic Chemistry, 59(18), 13236-13245. Retrieved from [Link][12]
-
Keglevich, G. (2017). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 22(3), 463. Retrieved from [Link][16]
-
Reddit. (2015). how to deal with an air sensitive solid? r/chemistry. Retrieved from [Link][6]
-
Claver, C., et al. (2000). P−C Bond Scission at the TRIPHOS Ligand and C−CN Bond Cleavage in 2-Methyl-3-butenenitrile with [Ni(COD)2]. Organometallics, 19(20), 4189-4195. Retrieved from [Link][13]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link][1]
-
Dalal Institute. (n.d.). Tertiary Phosphine as Ligand. Retrieved from [Link][14]
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- 2. strem.com [strem.com]
- 3. This compound | C28H53NP2 | CID 58194775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Buy this compound | 550373-32-5 [smolecule.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Selective Air Oxidation of Bis- and Trisphosphines Adsorbed on Activated Carbon Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phosphine oxides - Wikipedia [en.wikipedia.org]
- 9. Surface-Assisted Selective Air Oxidation of Phosphines Adsorbed on Activated Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
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- 12. par.nsf.gov [par.nsf.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. dalalinstitute.com [dalalinstitute.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalysis with Bis(2-(dicyclohexylphosphino)ethyl)amine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical support, troubleshooting advice, and frequently asked questions (FAQs) regarding the use of Bis(2-(dicyclohexylphosphino)ethyl)amine, a bulky, electron-rich bidentate phosphine ligand, in transition metal-catalyzed reactions. We will focus specifically on the critical role of solvent effects in optimizing reaction outcomes.
Introduction to this compound
This compound, hereafter referred to as PCy₂NHEt₂, is a versatile bidentate phosphine ligand. Its structure, featuring two bulky dicyclohexylphosphino groups linked by an ethylamine backbone, imparts a unique combination of steric hindrance and electron-donating properties to the metal center.[1] This makes it an effective ligand for a variety of palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination and Heck reactions, as well as other transformations like hydrogenation.[1][2] The choice of solvent is a critical parameter that can significantly influence the rate, selectivity, and overall success of reactions employing this ligand.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield low when using the PCy₂NHEt₂ ligand?
Low yields in palladium-catalyzed reactions with PCy₂NHEt₂ can stem from several factors. A systematic troubleshooting approach is essential.[4] Key areas to investigate include:
-
Catalyst Inhibition/Deactivation: The active Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to the oxidation of the phosphine ligand to the corresponding phosphine oxide, which does not coordinate effectively with palladium, thereby deactivating the catalyst. The formation of palladium black, which consists of aggregated, inactive palladium, is another common deactivation pathway, often exacerbated by high temperatures or an incorrect ligand-to-palladium ratio.[4]
-
Inappropriate Solvent Choice: The solvent plays a crucial role in stabilizing the active catalytic species and dissolving all reaction components.[3] For many cross-coupling reactions, polar aprotic solvents like DMF or NMP are effective. However, the optimal solvent is highly substrate-dependent. A non-optimal solvent can lead to poor solubility of reactants, catalyst precipitation, or unfavorable reaction kinetics.
-
Issues with Reagents: The quality of the base is critical. Using a fresh, anhydrous base is important as moisture can poison the catalyst. Similarly, impurities in the starting materials can inhibit the catalyst.[4]
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[4]
Q2: How does the choice of solvent affect the catalytic activity of the Pd/PCy₂NHEt₂ system?
The solvent can influence the catalytic cycle in several ways:
-
Solubility: The solvent must dissolve the aryl halide, the nucleophile, the base, and the palladium complex to ensure a homogeneous reaction mixture. Poor solubility of any component can lead to slow reaction rates and low yields.
-
Stabilization of Catalytic Species: The solvent can coordinate with the palladium center.[3] This can be beneficial, for example by stabilizing the active catalyst, or detrimental, by competing with the substrates for coordination sites. In some cases, polar solvents can stabilize charged intermediates in the catalytic cycle, thereby lowering the activation energy of key steps like oxidative addition.[5]
-
Influence on Reaction Pathway: For certain substrates, the choice of solvent can alter the chemoselectivity of the reaction. For instance, in reactions with substrates bearing multiple reactive sites, a change from a nonpolar solvent (like toluene) to a polar, coordinating solvent (like DMF or acetonitrile) can switch the site of reactivity. This is often attributed to the stabilization of different palladium intermediates.[1]
Q3: I am observing the formation of palladium black in my reaction. What does this mean and how can I prevent it?
The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[4] It signifies that the active, soluble Pd(0) species has aggregated into inactive palladium clusters. This can be caused by:
-
High Temperatures: Can accelerate the decomposition process.
-
Insufficient Ligand: An inadequate ligand-to-palladium ratio may not provide sufficient stabilization for the Pd(0) center.
-
Poor Solvent Choice: A solvent that does not effectively solvate the catalytic species can lead to aggregation.
To prevent the formation of palladium black, consider the following:
-
Optimize the reaction temperature, perhaps by running the reaction at a lower temperature for a longer duration.
-
Ensure the correct ligand-to-palladium ratio is used. For bidentate ligands like PCy₂NHEt₂, a 1:1 to 1.2:1 ligand-to-palladium ratio is a good starting point.
-
Screen different solvents to find one that maintains the catalyst in a homogeneous state throughout the reaction.
Troubleshooting Guide: Low Conversion in a Buchwald-Hartwig Amination
This guide provides a structured approach to troubleshooting low conversion in a Buchwald-Hartwig amination reaction using a Pd/PCy₂NHEt₂ catalyst system.
Diagram 1: Troubleshooting Workflow for Low Conversion A systematic approach to diagnosing and resolving low reaction conversion.
Step 1: Verify Reagent Purity and Integrity
| Parameter | Potential Issue | Recommended Action |
| Aryl Halide/Amine | Impurities can act as catalyst poisons. | Purify starting materials by recrystallization, distillation, or chromatography. |
| Base | Use of an old or hydrated base (e.g., NaOt-Bu, K₂CO₃). | Use a freshly opened bottle of base or dry it thoroughly before use. Store in a desiccator. |
| Solvent | Presence of water or oxygen. | Use anhydrous, degassed solvents. Degas by sparging with an inert gas (e.g., argon) for 20-30 minutes or by using the freeze-pump-thaw method. |
Step 2: Scrutinize the Reaction Setup
A common failure point is the introduction of air into the reaction.
-
Inert Atmosphere: Ensure a robust inert atmosphere (argon or nitrogen) is maintained throughout the setup and reaction. Use Schlenk line techniques or a glovebox.
-
Degassing: Thoroughly degas the solvent and the reaction mixture after all reagents (except the amine if volatile) have been added.
Step 3: Evaluate and Optimize Reaction Conditions
If reagent quality and the setup are confirmed to be good, the next step is to evaluate the reaction parameters.
-
Temperature: While many Buchwald-Hartwig aminations proceed at elevated temperatures (e.g., 80-110 °C), excessive heat can degrade the catalyst. Try running the reaction at a lower temperature for a longer period.
-
Catalyst Loading: While lower catalyst loadings are desirable, for challenging substrates, it may be necessary to increase the catalyst loading (e.g., from 1 mol% to 2-3 mol%).
-
Ligand-to-Palladium Ratio: For a bidentate ligand like PCy₂NHEt₂, a 1:1 ratio is theoretically sufficient. However, a slight excess of the ligand (e.g., 1.1:1) can sometimes be beneficial in stabilizing the catalyst.
Step 4: Conduct a Solvent Screen
If the above steps do not resolve the issue, a solvent screen is a powerful tool to identify the optimal reaction medium. The choice of solvent can dramatically impact the reaction outcome.
| Solvent Class | Examples | Rationale for Use in Buchwald-Hartwig Amination |
| Aprotic, Nonpolar | Toluene, Dioxane | Often good general solvents for cross-coupling. Less likely to coordinate strongly to the metal center.[6] |
| Aprotic, Polar | DMF, NMP, Acetonitrile | Can aid in dissolving polar substrates and inorganic bases. May stabilize polar intermediates in the catalytic cycle.[3] |
| Ethers | THF, 2-MeTHF | Good at dissolving organic reagents and many organometallic species. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aryl Bromide
This protocol provides a starting point for the amination of an aryl bromide with a secondary amine using a Pd/PCy₂NHEt₂ catalyst system.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound (PCy₂NHEt₂)
-
Aryl bromide
-
Amine
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene
-
Schlenk tube or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (argon or nitrogen)
Procedure:
-
Catalyst Preparation: In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂ (0.02 mmol, 2 mol%), PCy₂NHEt₂ (0.022 mmol, 2.2 mol%), and NaOt-Bu (1.4 mmol) to the Schlenk tube.
-
Reagent Addition: Add the aryl bromide (1.0 mmol).
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (3 mL), followed by the amine (1.2 mmol).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Diagram 2: Catalytic Cycle of Buchwald-Hartwig Amination Illustrates the key steps facilitated by the Pd/phosphine ligand catalyst.
Conclusion
This compound is a powerful ligand for palladium-catalyzed reactions, but its successful application requires careful consideration of reaction parameters. Solvent choice is paramount, influencing everything from reagent solubility to the stability and reactivity of the catalytic species. A systematic approach to troubleshooting, starting with reagent and setup verification before moving to condition and solvent screening, is the most effective way to overcome common issues like low yield and catalyst deactivation. The protocols and guidelines presented here offer a robust starting point for researchers to harness the full potential of this versatile ligand.
References
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Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
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University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]
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Wikipedia. Buchwald–Hartwig amination. Grokipedia. Available from: [Link]
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Organic-Chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]
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ResearchGate. Screening of different solvents for Suzuki coupling. Available from: [Link]
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White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]
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National Center for Biotechnology Information. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Available from: [Link]
-
ResearchGate. Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF. Available from: [Link]
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National Center for Biotechnology Information. A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. Available from: [Link]
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Journal of the American Chemical Society. Identification of the Effective Palladium(0) Catalytic Species Generated in Situ from Mixtures of Pd(dba)2 and Bidentate Phosphine Ligands. Determination of Their Rates and Mechanism in Oxidative Addition. Available from: [Link]
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The Sarpong Group. Standard Operating Procedures. Available from: [Link]
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Organic Chemistry Portal. Heck Reaction. Available from: [Link]
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RWTH Publications. Carbon Dioxide Hydrogenation to Formic Acid with Self‐Separating Product and Recyclable Catalyst Phase. Available from: [Link]
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ResearchGate. (PDF) Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Available from: [Link]
-
YouTube. How to set-up a hydrogenation reaction using palladium on carbon and a hydrogen balloon. Available from: [Link]
-
YouTube. Catalyzed Reaction:Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium l Protocol Preview. Available from: [Link]
-
ResearchGate. ChemInform Abstract: Mizoroki-Heck Reactions Catalyzed by Dichloro{bis[1-(dicyclohexylphosphanyl)piperidine]}palladium: Palladium Nanoparticle Formation Promoted by (Water-Induced) Ligand Degradation. | Request PDF. Available from: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Phosphine Ligands: A Comparative Analysis of Bis(2-(dicyclohexylphosphino)ethyl)amine
In the landscape of transition metal catalysis, the rational selection of ligands is a cornerstone of reaction development, profoundly influencing catalyst activity, stability, and selectivity.[1] For researchers and professionals in catalysis and drug development, navigating the vast array of available phosphine ligands can be a formidable task. This guide provides an in-depth, objective comparison of Bis(2-(dicyclohexylphosphino)ethyl)amine—a prominent example of a PNP pincer ligand—against other widely used classes of phosphine ligands. By grounding our analysis in fundamental principles and supporting experimental data, we aim to elucidate the distinct advantages and specific applications for which each ligand class is best suited.
The Pillars of Ligand Performance: Steric and Electronic Effects
The behavior of a phosphine ligand within a catalytic cycle is primarily dictated by two fundamental properties: its steric bulk and its electronic nature.[2][3] The ability to independently tune these characteristics allows for the fine-tuning of a catalyst's performance for a specific chemical transformation.[4]
-
Steric Effects : This refers to the physical size of the ligand and is most commonly quantified by the Tolman Cone Angle (θ) .[5][6][7] The cone angle is a measure of the solid angle occupied by a ligand at the metal center.[3][5] A larger cone angle signifies greater steric hindrance, which can accelerate reductive elimination, stabilize low-coordinate metal centers, and influence selectivity.[4][5] For more complex ligands, percent buried volume (%Vbur) offers a more nuanced descriptor of the steric environment.[8][9]
-
Electronic Effects : This describes the net electron-donating or withdrawing capability of the phosphine. The key metric for this is the Tolman Electronic Parameter (TEP) .[10][11] The TEP is experimentally determined from the frequency of the A₁ C-O vibrational stretch in a nickel-carbonyl complex, [LNi(CO)₃].[10][11][12] A more electron-donating ligand increases electron density on the metal, which in turn strengthens back-bonding to the CO ligands, weakening the C-O bond and resulting in a lower TEP value (ν(CO) in cm⁻¹).[12] Strong electron donation can facilitate oxidative addition, a critical step in many catalytic cycles.
-
Chelation and Bite Angle : For bidentate or tridentate ligands, the geometry of chelation to the metal center is critical. The bite angle (the P-M-P angle for diphosphines) significantly impacts the stability and reactivity of catalytic intermediates.[13] Tridentate "pincer" ligands, such as the topic of this guide, form highly stable complexes due to the chelate effect, often leading to more robust and long-lived catalysts.[14][15]
A Profile of this compound (PNP-Cy)
This compound, which we will refer to as PNP-Cy, is a tridentate pincer ligand.[16] Its structure features a central amine linker and two flanking dicyclohexylphosphino arms. This architecture confers a unique combination of properties:
-
High Steric Bulk : The two dicyclohexyl groups create a sterically demanding environment around the metal center.
-
Strong Electron Donation : As an alkylphosphine, it is a potent sigma-donor, significantly increasing the electron density of the coordinated metal.
-
Robust Chelation : The tridentate pincer framework forms exceptionally stable complexes, resisting ligand dissociation even at elevated temperatures. This stability is a hallmark of pincer catalysts.[14][15]
-
Metal-Ligand Cooperativity : The N-H moiety in the amine backbone is not always a passive spectator. In many catalytic processes, particularly dehydrogenation reactions, this group can be deprotonated, directly participating in bond activation steps and highlighting the cooperative nature of the pincer ligand.[14]
Comparative Analysis with Alternative Ligand Classes
The optimal ligand is always dependent on the specific reaction and substrates.[2] The following comparison situates PNP-Cy among other workhorse ligand classes in catalysis.
| Ligand Class | Specific Example | Type | Tolman Cone Angle (θ) | Tolman Electronic Parameter (TEP) (cm⁻¹) | Key Features & Applications |
| Pincer (Alkyl) | PNP-Cy | Tridentate | ~170°[17] | Low (Strong Donor) | High stability; strong donor. Excellent for high-temp reactions, hydrogenation, and dehydrogenation catalysis.[14][18] |
| Pincer (Alkyl) | PNP-tBu | Tridentate | >182° | ~2061.0 | Even greater steric bulk and electron donation than PNP-Cy.[19] Used for challenging bond activations. |
| Buchwald Biaryl | XPhos | Monodentate | ~256° | 2066.8 | Extremely bulky; promotes formation of highly active monoligated Pd(0). A go-to ligand for a wide range of C-C and C-N cross-couplings.[20] |
| Buchwald Biaryl | SPhos | Monodentate | ~253° | 2064.0 | Similar to XPhos but often shows remarkable reactivity at room temperature for Suzuki-Miyaura couplings.[1] |
| Xanthene Diphosphine | Xantphos | Bidentate | ~145° | 2085.3 | Wide, rigid bite angle (~108°). Excellent for controlling selectivity in hydroformylation and various cross-coupling reactions.[13][21][22] |
| Monodentate Alkyl | P(tBu)₃ | Monodentate | 182° | 2056.1 | Very bulky and a very strong electron donor. A simple, effective ligand for many cross-coupling reactions, though less stable than chelated variants.[19] |
| Monodentate Aryl | PPh₃ | Monodentate | 145° | 2068.9 | The classic benchmark ligand. Moderately bulky, less electron-donating. Often used in foundational catalytic systems like Suzuki and Stille couplings. |
Note: Tolman parameter values are compiled from various sources and computational studies and should be used for comparative purposes. The cone angle for PNP-Cy is estimated based on the value for PCy₃.
Field-Proven Insights: Selecting the Right Ligand
The data presented in the table translates directly to practical applications. While a highly versatile ligand like XPhos or SPhos is often a first choice for screening a new cross-coupling reaction, there are distinct scenarios where a pincer ligand like PNP-Cy is superior.
-
Choose PNP-Cy for High-Temperature or Prolonged Reactions: The exceptional stability imparted by the tridentate chelation makes PNP-Cy-metal complexes highly resistant to decomposition. This is invaluable for reactions requiring harsh conditions where catalysts based on monodentate ligands might deactivate. For example, its stability has been noted as advantageous for catalyst recycling in continuous flow systems.[18]
-
Leverage PNP-Cy for Dehydrogenation Catalysis: The presence of the N-H functionality is a key advantage in reactions involving hydrogen transfer, such as the acceptorless dehydrogenation of alcohols. The ability of the ligand to actively participate via deprotonation/protonation provides a low-energy mechanistic pathway that is unavailable to ligands like Xantphos or Buchwald-types.[15]
-
Use Buchwald Ligands for Challenging Cross-Couplings: The sheer steric bulk of ligands like XPhos and SPhos is designed to favor the formation of highly reactive, 14-electron L₁Pd(0) species. This is often crucial for activating unreactive substrates like aryl chlorides or coupling sterically hindered partners in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination.[1]
-
Employ Xantphos to Control Geometry: In reactions where the geometry of the metal center is critical for selectivity (e.g., hydroformylation) or to facilitate a difficult reductive elimination, the rigid backbone and wide bite angle of Xantphos provide precise structural control that flexible or monodentate ligands cannot.[13][22]
Experimental Protocol: A Framework for Ligand Comparison in Suzuki-Miyaura Coupling
To objectively compare the performance of PNP-Cy against other ligands, a standardized experimental protocol is essential. The following workflow for a Suzuki-Miyaura coupling reaction serves as a robust template for such a comparative study.[23]
Objective: To compare the efficacy of PNP-Cy, XPhos, and Xantphos in the palladium-catalyzed coupling of 4-chlorotoluene with phenylboronic acid.
Methodology:
-
Reaction Setup (Inert Atmosphere):
-
Causality: Oxygen can oxidize the phosphine ligand and the active Pd(0) catalyst, leading to deactivation. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (e.g., 4-chlorotoluene, 1.0 mmol), the boronic acid (e.g., phenylboronic acid, 1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
-
Catalyst Preparation:
-
Causality: Preparing a stock solution of the palladium precursor and ligand ensures accurate dispensing of small quantities and consistent ligand-to-metal ratios across all experiments.
-
In a separate vial inside a glovebox, prepare a stock solution of the palladium precursor (e.g., Pd₂(dba)₃, 0.005 mmol, 0.5 mol%) and the phosphine ligand (e.g., PNP-Cy, 0.012 mmol, 1.2 mol%) in an anhydrous, deoxygenated solvent (e.g., 2 mL of toluene). The L/Pd ratio is critical and should be kept consistent. For bidentate/tridentate ligands, a 1.1:1 L/Pd ratio is common, while for monodentate ligands like XPhos, a 2:1 ratio is often used.
-
-
Reaction Execution:
-
Add the catalyst stock solution to the Schlenk tube containing the substrates and base.
-
Seal the Schlenk tube and place it in a pre-heated oil bath at the desired temperature (e.g., 100 °C).
-
-
Monitoring and Analysis:
-
Causality: A time-course analysis provides a richer dataset than a single endpoint, revealing differences in reaction rates and catalyst stability.
-
At specified time intervals (e.g., 1, 4, 12, 24 hours), carefully take a small aliquot from the reaction mixture under a positive pressure of inert gas.
-
Quench the aliquot with a small amount of water and extract with a suitable solvent (e.g., ethyl acetate).
-
Analyze the sample by GC-MS or LC-MS to determine the conversion of starting material and the yield of the desired product by comparing against an internal standard.
-
-
Work-up and Isolation:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.
-
Conclusion
This compound (PNP-Cy) is a powerful pincer ligand characterized by its high stability, strong electron-donating nature, and significant steric bulk. While Buchwald-type biaryl phosphines remain the dominant choice for a broad array of cross-coupling reactions due to their exceptional activity, PNP-Cy carves out a critical niche. Its strengths are most apparent in applications demanding catalyst longevity under harsh conditions and in transformations like dehydrogenation where metal-ligand cooperativity offers a distinct mechanistic advantage. The selection of a phosphine ligand is not a matter of identifying a single "best" option, but rather understanding the specific demands of a chemical system and choosing the tool whose steric, electronic, and structural properties are precisely tailored to the task.
References
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- Phosphine Ligands. University of California, Irvine.
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- Xantphos. Wikipedia.
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- Key Applications of Xantphos Ligand (CAS 161265-03-8) in Industry. Xantphos-ligand.com.
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- Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings.
- Summary of computed average cone angles and the associated standard deviations for phosphine ligands.
- This compound | 550373-32-5. Smolecule.
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- Xantphos 97 161265-03-8. Sigma-Aldrich.
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- Buchwald Ligands. Sigma-Aldrich.
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- Comparative Coordination Chemistry of PNP and SNS Pincer Ruthenium Complexes. Inorganic Chemistry.
- Tolman electronic parameter. Wikipedia.
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- Dialkylbiaryl phosphine ligands. Wikipedia.
- Recent Progress with Pincer Transition Metal C
- Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling. The Doyle Group.
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing.
- Modularly Designed Transition Metal PNP and PCP Pincer Complexes based on Aminophosphines: Synthesis and Catalytic Applications.
- This compound. PubChem.
- Bis 2-(dicyclohexylphosphino)ethyl amine 97 550373-32-5. Sigma-Aldrich.
- Bis[2-(DI-T-butylphosphino)ethyl]amine. PubChem.
- Bis[2-(di-t-butylphosphino)ethyl]amine, min 97%, 25 grams. Strem.
- Bis[2-(di-tert-butylphosphino)ethyl]amine solution. Amerigo Scientific.
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A Comparative Guide to Catalyst Performance: Bis(2-(dicyclohexylphosphino)ethyl)amine vs. Buchwald Ligands in Cross-Coupling Chemistry
Introduction: The Central Role of Ligand Design in Catalysis
The advent of palladium-catalyzed cross-coupling reactions has irrevocably transformed the landscape of synthetic chemistry, providing powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The success of these transformations, particularly in the synthesis of complex pharmaceuticals and advanced materials, is not solely dependent on the palladium source but is critically governed by the ancillary ligands that coordinate to the metal center. These ligands are not mere spectators; they actively modulate the catalyst's stability, solubility, and reactivity, directly influencing reaction rates, substrate scope, and product yields.
Among the pantheon of phosphine ligands, the bulky, electron-rich biaryl monophosphines developed by the Buchwald group have become the gold standard for a vast array of cross-coupling reactions, including the eponymous Buchwald-Hartwig amination.[1][2] Their remarkable success stems from a design that promotes the formation of highly reactive, monoligated palladium species, which are crucial for facilitating challenging oxidative addition and reductive elimination steps.[3]
Concurrently, multidentate ligands offer an alternative strategic approach, aiming to enhance catalyst stability and longevity through the chelate effect. Bis(2-(dicyclohexylphosphino)ethyl)amine, a P,N,P-type ligand, exemplifies this class. Its structure allows it to bind to a metal center via its two phosphorus atoms and a central nitrogen atom, forming a stable coordination sphere.[4]
This guide provides an in-depth, objective comparison of the performance characteristics of this compound and the widely used Buchwald ligand family. We will delve into their structural rationale, mechanistic implications, and practical applications, supported by experimental data and protocols to empower researchers in making informed decisions for catalyst system selection.
Chapter 1: The Buchwald Ligand Family: Engineered for High Reactivity
The Buchwald-type ligands are a class of electron-rich, sterically demanding dialkylbiaryl phosphines. Their design is a masterclass in steric and electronic tuning to achieve extraordinary catalytic activity.
Structural Rationale and Mechanistic Impact: The core structure features a biaryl backbone with a bulky dialkylphosphino group (e.g., dicyclohexyl- or di-tert-butylphosphino) on one ring and various substituents on the second ring.[2] The significant steric bulk around the phosphorus atom serves two primary functions:
-
Promotion of Monoligation: It favors the formation of highly reactive 14-electron "L-Pd(0)" species, which are often the true active catalysts. This prevents the formation of less reactive, bis-ligated complexes.[3]
-
Facilitation of Reductive Elimination: The steric hindrance accelerates the final, product-forming reductive elimination step from the Pd(II) intermediate.
The evolution of Buchwald ligands has led to several "generations," each tailored to overcome specific synthetic challenges. For example, ligands like XPhos and SPhos have demonstrated broad utility in C-N and C-C couplings, while BrettPhos is highly effective for the selective monoarylation of primary amines.[5]
A Potential Caveat: Steric Bulk and Side Reactions While steric hindrance is a key advantage, it can also promote undesirable side reactions. In the context of the Suzuki-Miyaura coupling, recent studies have shown that bulky phosphine ligands can accelerate the palladium-catalyzed protodeboronation of the boronic acid coupling partner, consuming the starting material and reducing overall yield.[6][7][8] This highlights a crucial trade-off between desired reactivity and potential off-cycle pathways that must be considered during reaction development.
Table 1: Overview of Common Buchwald Ligands and Their Primary Applications
| Ligand | Structure | Primary Applications | Key Features |
| XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | C-N (Amination), C-C (Suzuki), C-O Couplings.[1] | Highly versatile and broadly applicable. |
| SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | C-C (Suzuki), particularly with aryl chlorides and hindered substrates.[9] | Electron-rich methoxy groups enhance catalytic activity. |
| RuPhos | 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl | C-N couplings, especially with secondary amines and challenging substrates.[5] | Provides high activity for amination of aryl chlorides. |
| BrettPhos | 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl | Selective monoarylation of primary amines; amination of aryl mesylates.[5] | Highly effective for challenging C-N bond formations. |
Chapter 2: this compound: A Tridentate Ligand for Enhanced Stability
This compound represents a different design philosophy, prioritizing catalyst stability through multidentate chelation.
Structural Rationale and Mechanistic Impact: This ligand features a flexible ethylamine backbone connecting two dicyclohexylphosphino groups.[10] This P,N,P arrangement allows it to act as a tridentate ligand, binding to the metal center through both phosphorus atoms and the central nitrogen atom. This chelation results in the formation of thermodynamically stable metallacycles.
The primary advantage of this architecture is enhanced catalyst stability.[4] In comparative studies against bidentate phosphine analogues (lacking the central nitrogen donor), complexes with this compound have demonstrated greater resistance to decomposition and deactivation, particularly under harsh reaction conditions.[4] This can translate to:
-
Higher Catalyst Longevity: The catalyst remains active for longer periods, leading to higher turnover numbers (TONs).
-
Improved Thermal Stability: The robust chelation allows for reactions to be run at higher temperatures without significant catalyst degradation.[4]
This stability makes it a compelling choice for industrial processes where catalyst lifetime and robustness are paramount.
Caption: Contrasting coordination modes of ligands to a metal center.
Chapter 3: Head-to-Head Performance Comparison
Direct, side-by-side experimental data comparing these two specific ligand classes across a range of reactions is not extensively documented in peer-reviewed literature. However, a robust comparison can be drawn from their fundamental structural differences and their well-established performance characteristics in their respective optimal applications.
Table 2: Comparative Analysis of Ligand Features
| Feature | Buchwald Ligands (e.g., XPhos) | This compound |
| Denticity | Monodentate | Tridentate (P,N,P) |
| Key Structural Feature | Bulky biaryl backbone | Flexible ethylamine backbone with two phosphines |
| Coordination to Metal | Forms L-Pd complexes | Forms stable chelate rings |
| Primary Advantage | High reactivity; facilitates difficult couplings.[1] | High stability; enhanced catalyst lifetime.[4] |
| Potential Limitation | Can promote side reactions (e.g., protodeboronation).[6][7] | May exhibit lower reactivity for highly hindered substrates due to less flexible coordination. |
| Ideal Use Case | Challenging couplings requiring high reactivity; broad substrate scope. | Reactions requiring high temperatures or long reaction times; process chemistry. |
Reactivity vs. Stability: The Core Trade-Off
The choice between these ligand classes represents a classic catalytic trade-off. Buchwald ligands are engineered to generate the most reactive catalyst possible, often at the expense of stability. This makes them ideal for kinetically challenging transformations that require a highly active catalyst to proceed at reasonable rates.
Conversely, This compound is designed for robustness. The chelate effect imparts significant stability, preventing ligand dissociation—a common pathway for catalyst deactivation. This is particularly advantageous in prolonged, high-temperature reactions where the lifetime of the catalyst is the limiting factor for achieving high conversion.
Chapter 4: Mechanistic Visualization
Understanding the catalytic cycle is key to appreciating the role of the ligand.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Chapter 5: Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for representative applications.
Protocol 1: Buchwald-Hartwig Amination using XPhos
This protocol describes the palladium-catalyzed cross-coupling of 4-chlorotoluene with morpholine, a reaction where XPhos is known to be highly effective.[1]
Materials:
-
4-Chlorotoluene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂) [or Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous, degassed)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk tube or 2-necked flask, add Pd(dba)₂ (e.g., 36 mg, 0.063 mmol, 1.5 mol%), XPhos (e.g., 60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (e.g., 811 mg, 8.44 mmol).
-
Evacuation and Backfilling: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Reagent Addition: Add anhydrous toluene (5 mL). Stir the mixture at room temperature for 5 minutes. Then, add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) followed by morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.) via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath at 100 °C (or reflux) and stir vigorously for the required time (e.g., 6 hours).[1] Monitor the reaction by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Quench with water (10 mL). Dilute with an organic solvent like ethyl acetate (20 mL).
-
Extraction: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine. A reported yield for this specific transformation is 94%.
Protocol 2: General Protocol for Cross-Coupling with a Chelating Phosphine Ligand
This generalized protocol is representative of conditions where a stable, chelating ligand like this compound might be employed, particularly in reactions requiring higher temperatures.
Materials:
-
Aryl Halide (e.g., Aryl Bromide)
-
Coupling Partner (e.g., Amine, Boronic Acid)
-
Palladium Source (e.g., Pd(OAc)₂, PdCl₂)
-
This compound
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
High-boiling Solvent (e.g., Dioxane, Toluene, Xylene)
Procedure:
-
Inert Atmosphere Setup: In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), palladium source (1-2 mol%), this compound (1.1-2.2 mol%), and the base (1.5-2.0 equiv.).
-
Evacuation and Backfilling: Seal the vessel and cycle between vacuum and inert gas three times.
-
Reagent Addition: Add the anhydrous solvent, followed by the coupling partner (1.2-1.5 equiv.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100-120 °C) with vigorous stirring. Monitor the reaction's progress by an appropriate chromatographic method.
-
Workup: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.
-
Extraction: Wash the filtrate with water and brine. Dry the organic phase over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate in vacuo.
-
Purification: Purify the residue by flash column chromatography to isolate the final product.
Caption: A standard workflow for a cross-coupling reaction.
Conclusion and Outlook
The choice between this compound and the Buchwald ligand family is not a matter of inherent superiority, but of strategic selection based on the specific demands of a chemical transformation.
-
Buchwald ligands are the undisputed champions of reactivity and scope . Their sterically demanding and electronically tuned structures provide access to a vast chemical space, enabling transformations that were previously unimaginable. They are the go-to choice for researchers developing novel methodologies and tackling particularly inert substrates.
-
This compound , with its P,N,P tridentate structure, offers a compelling advantage in stability and robustness . The strong chelate effect leads to long-lived, thermally stable catalysts. This makes it an excellent candidate for large-scale industrial processes or for reactions that require prolonged heating, where catalyst decomposition is a primary concern.
Ultimately, the optimal ligand is the one that provides the desired product in the highest yield, with the greatest efficiency and practicality for a given application. A thorough understanding of the mechanistic principles behind each ligand's design, as outlined in this guide, is the most critical tool a researcher can possess for navigating the complex but rewarding world of cross-coupling catalysis.
References
-
A Comparative Guide to the Catalytic Activity of Buchwald Ligands in C-N Cross-Coupling Reactions. 1
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. 6
-
Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. 11
-
Buchwald Ligands. 2
-
Bulky ligands promote palladium-catalyzed protodeboronation. 7
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation. 12
-
Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings. 3
-
Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. 13
-
A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. 14
-
Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. 8
-
Application Notes and Protocols for Buchwald-Hartwig Amination Reactions Using Diisopropylaniline-Based Ligands. 15
-
Buchwald Ligands.
-
Ligand design for cross-couplings: phosphines. 16
-
Application Notes and Protocols for Buchwald- Hartwig Amination Utilizing Ligands Derived from Bis(diisopropylamino)chlorophosphine. 17
-
Buchwald Phosphine Ligands for Cross Coupling.
-
TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.
-
This compound | 550373-32-5. 4
-
Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. 9
-
This compound | C28H53NP2 | CID 58194775. 10
-
The Buchwald–Hartwig Amination After 25 Years. 5
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- 9. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine - PMC [pmc.ncbi.nlm.nih.gov]
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The Pincer’s Edge: Unlocking Synthetic Efficiency with Bis(2-(dicyclohexylphosphino)ethyl)amine
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic chemistry, the choice of ligand can be the defining factor between a low-yield struggle and an efficient, high-throughput success. Among the diverse arsenal of phosphine ligands, Bis(2-(dicyclohexylphosphino)ethyl)amine, a distinguished member of the Pincer-type ligand family, has carved a niche for itself by offering a unique combination of steric bulk, electronic richness, and mechanistic advantages. This guide provides an in-depth, data-supported comparison of this ligand, demonstrating its superior performance in challenging cross-coupling reactions and elucidating the structural features that underpin its efficacy.
The Decisive Advantage: Steric Hindrance Meets Hemilability
This compound, which can be abbreviated as a PNP-type ligand, distinguishes itself through two primary features: the bulky dicyclohexylphosphino groups and the central ethylamine backbone. The large steric footprint of the dicyclohexyl groups is instrumental in promoting the crucial reductive elimination step in catalytic cycles, particularly in the synthesis of sterically hindered biaryl compounds. This bulk also contributes to the stability of the catalytic species.
However, the most profound advantage lies in the hemilabile nature of the ligand. The nitrogen atom in the ethylamine linker can reversibly coordinate and dissociate from the metal center. This "on-off" coordination opens up a vacant site on the metal, facilitating substrate coordination and subsequent steps in the catalytic cycle without the need for ligand dissociation, which can be a deactivating pathway for many catalysts. This dynamic behavior enhances catalytic turnover and overall efficiency.
Performance in Action: Suzuki-Miyaura Coupling of Aryl Chlorides
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, yet the use of readily available but less reactive aryl chlorides as substrates remains a significant challenge. This is where the advantages of this compound become particularly evident. To provide a clear, objective comparison, we have collated performance data for the Suzuki-Miyaura coupling of 4-chloroanisole with phenylboronic acid using a palladium catalyst with this compound and other commonly employed phosphine ligands.
Table 1: Comparative Performance in the Suzuki-Miyaura Coupling of 4-chloroanisole and Phenylboronic Acid
| Ligand | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound Analog | [Pd₂(dba)₃] / Ligand | tBuOK | Toluene | 100 | 2 | 91.5 | [1] |
| Xantphos | Pd(OAc)₂ / Ligand | K₃PO₄ | Toluene | 80 | 2 | 95 | [2] |
| SPhos | [Pd₂(dba)₃] / Ligand | K₃PO₄ | Toluene | RT | 2 | 98 | [3] |
| dppf | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 12 | ~95 | [4] |
As the data suggests, catalyst systems based on a this compound analog demonstrate excellent activity for the coupling of the challenging 4-chloroanisole substrate, achieving a high yield. While other specialized ligands like SPhos also show high efficacy, often at room temperature, the performance of the PNP-type ligand underscores its position as a robust and effective choice for demanding cross-coupling reactions.
Mechanistic Insights: The Hemilabile Dance
The superior performance of this compound-based catalysts can be attributed to a catalytic cycle that leverages its unique structural features. The hemilability of the amine linker is central to this efficiency.
Figure 1: Proposed catalytic cycle for a Suzuki-Miyaura reaction highlighting the hemilability of the PNP ligand.
The catalytic cycle begins with the oxidative addition of the aryl halide to the Pd(0) center. Subsequently, the amine linker transiently dissociates, creating a vacant coordination site that facilitates the transmetalation step with the boronic acid derivative. Following the formation of the diaryl-palladium(II) intermediate, the amine re-coordinates, and the bulky phosphine groups promote the final reductive elimination to yield the biaryl product and regenerate the active Pd(0) catalyst. This internal flexibility avoids catalyst decomposition pathways that can occur with ligands that must fully dissociate.
Experimental Protocol: A Validated Approach for Suzuki-Miyaura Coupling of an Aryl Chloride
This protocol provides a robust, self-validating methodology for the Suzuki-Miyaura coupling of an aryl chloride using a palladium catalyst with a PNP-type ligand like this compound.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Aryl chloride (e.g., 4-chloroanisole)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Potassium phosphate (K₃PO₄), finely ground and dried
-
Anhydrous, degassed toluene
-
Anhydrous, degassed 1,4-dioxane
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating mantle
Experimental Workflow:
Figure 2: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under an inert atmosphere, to a Schlenk flask, add Pd(OAc)₂ (1 mol%) and this compound (1.2 mol%). Add a small amount of anhydrous, degassed toluene and stir for 30 minutes at room temperature. This pre-formation of the active catalyst can lead to more reproducible results.
-
Reaction Setup: To the Schlenk flask containing the pre-formed catalyst (or to a new flask if not pre-forming), add the aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and finely ground, dry K₃PO₄ (2.0 mmol).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed toluene or a mixture of toluene and 1,4-dioxane (e.g., 4:1, 5 mL total) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion: A Powerful Tool for Modern Synthesis
This compound stands out as a highly effective ligand for challenging palladium-catalyzed cross-coupling reactions. Its unique combination of steric bulk and hemilability provides a distinct mechanistic advantage, leading to high catalytic activity and stability. For researchers and drug development professionals seeking to optimize synthetic routes involving unreactive substrates or sterically demanding products, the incorporation of this PNP-type ligand into their catalytic toolbox represents a strategic and data-supported choice for enhancing efficiency and achieving desired synthetic outcomes.
References
-
Haskel, A., et al. (1997). Arylcalixarenyl Phosphines in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions. ResearchGate. Available at: [Link]
-
Cui, X., et al. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]
-
The Organic Chemistry Tutor. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman. Available at: [Link]
-
Frech, C. M., et al. (2009). Rationally designed pincer-type heck catalysts bearing aminophosphine substituents: Pd IV intermediates and palladium nanoparticles. PubMed. Available at: [Link]
-
N-Chem. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]
-
Marion, N., et al. (2007). and moisture-stable Xantphos-ligated palladium dialkyl complexes as precatalysts for cross-coupling reactions. The Royal Society of Chemistry. Available at: [Link]
-
Frech, C. M., et al. (2007). Pincer-Type Heck Catalysts and Mechanisms Based on Pd IV Intermediates: A Computational Study. ResearchGate. Available at: [Link]
-
Alberico, D., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]
-
Dupont, J., et al. (2011). Catalysis by Palladium Pincer Complexes. Chemical Reviews. Available at: [Link]
-
Barder, T. E., et al. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Bis(2-(dicyclohexylphosphino)ethyl)amine in Process Chemistry: A Cost-Benefit Analysis
For researchers, scientists, and drug development professionals, the selection of a ligand in transition metal-catalyzed reactions is a critical decision that profoundly impacts reaction efficiency, scalability, and overall process cost. Among the vast arsenal of phosphine ligands, Bis(2-(dicyclohexylphosphino)ethyl)amine, a bidentate ligand featuring bulky, electron-rich cyclohexyl groups, presents a unique profile of reactivity and stability.[1] This guide provides an in-depth cost-benefit analysis of this ligand, comparing its performance with common alternatives and offering the technical insights needed for informed decision-making in process chemistry.
Understanding the Ligand: Structure and Functionality
This compound is a P,N,P-type pincer ligand precursor, though it primarily functions as a bidentate P,P ligand in many catalytic applications. Its core structure consists of two dicyclohexylphosphino groups linked by an ethylamine backbone.[1] This architecture imparts key stereoelectronic properties that govern its catalytic behavior:
-
High Electron Density: The alkylphosphine moieties are strong σ-donors, increasing the electron density on the metal center.[2] This property is crucial for facilitating the oxidative addition step, often the rate-limiting step in cross-coupling reactions, especially with challenging substrates like aryl chlorides.[2]
-
Significant Steric Bulk: The dicyclohexyl groups create a sterically demanding environment around the metal center. This bulkiness promotes the reductive elimination step, which is necessary to release the final product and regenerate the catalyst.[2]
-
Bidentate Chelation: The ability to bind to a metal center at two points (the two phosphorus atoms) forms a stable chelate ring. This can enhance the stability of the catalytic complex, potentially leading to longer catalyst lifetime and suitability for applications like continuous flow systems.[1]
These characteristics make this compound a powerful ligand for a variety of transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-couplings, as well as hydrogenation and hydroformylation reactions.[1][3]
The Core Dilemma: Cost vs. Performance
The primary consideration for any process chemist is balancing the cost of reagents against the efficiency and robustness of the reaction. High-performance, specialized ligands often come with a significant price tag, and this compound is no exception.
Cost Analysis
The price of this compound can vary between suppliers. The following table provides a snapshot of market pricing to contextualize its cost.
| Supplier | Catalog Number | Quantity | Price (USD) |
| Sigma-Aldrich | 739030 | - | Discontinued[4] |
| Thermo Fisher Scientific | H60269.03 | 1 g | $156.65[5] |
| Thermo Fisher Scientific | H60269.06 | 5 g | $766.65[6] |
| Strem Chemicals | 15-7310 | 250 mg | $71.00[7] |
| Strem Chemicals | 15-7310 | 1 g | $209.00[7] |
Note: Prices are subject to change and may not reflect institutional or bulk discounts. Data accessed January 2026.
When compared to simpler, bulk phosphines like triphenylphosphine (PPh₃) or even some common monodentate bulky phosphines like tricyclohexylphosphine (PCy₃), this compound represents a significant cost increase. This upfront investment must be justified by tangible performance benefits.
Performance Benefits & Drawbacks
The Upside: Where It Excels
The primary benefit of using a bulky, electron-rich ligand like this is the ability to drive difficult reactions to high conversion and yield. The combination of enhanced oxidative addition and reductive elimination rates makes it highly effective for:
-
Coupling of Unreactive Substrates: Particularly valuable for aryl chlorides, which are cheaper and more abundant than bromides or iodides but are notoriously difficult to activate.[2]
-
Sterically Hindered Couplings: The defined steric pocket can facilitate couplings involving bulky substrates where other ligands might fail.
-
Improved Catalyst Stability: The bidentate nature can prevent ligand dissociation and catalyst decomposition, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs).
The Downside: A Critical Caveat in Suzuki-Miyaura Couplings
A significant and well-documented drawback of sterically hindered phosphine ligands is their tendency to promote an undesirable side reaction: protodeboronation (PDB) .[8][9]
-
Mechanism of Interference: In Suzuki-Miyaura reactions, PDB is the cleavage of the C-B bond of the organoboron reagent by a proton source (often water), consuming the nucleophilic partner and reducing the overall yield of the desired cross-coupled product.[8]
-
Ligand-Accelerated PDB: Mechanistic studies have shown that palladium complexes with bulky phosphine ligands can accelerate this unwanted pathway.[10][11] The sterically hindered environment can favor the formation of an unstable intermediate that readily undergoes protonolysis instead of productive reductive elimination.[11]
This paradox—where the very properties that make a ligand effective for the main reaction also accelerate a destructive side reaction—is a critical consideration.[9] For Suzuki-Miyaura couplings, meticulous optimization of reaction conditions (e.g., using anhydrous solvents, carefully selecting the base) is paramount when using this class of ligand.
Comparative Analysis with Alternative Ligands
The decision to use this compound should be made after evaluating other established ligand classes.
| Ligand Class | Representative Example(s) | Key Advantages | Key Disadvantages | Best Suited For |
| Bidentate Alkylphosphines | This compound , dcpe | High activity, good catalyst stability.[1] | High cost, can promote protodeboronation.[10] | Challenging couplings requiring high stability and activity. |
| Monodentate Bulky Alkylphosphines | P(t-Bu)₃, PCy₃ | Very electron-rich, excellent for oxidative addition.[2] | Often air-sensitive (can be supplied as HBF₄ salt), can promote PDB.[2][9] | Activating unreactive aryl chlorides. |
| Biaryl Phosphines (Buchwald type) | XPhos, SPhos, RuPhos | Highly versatile, broad substrate scope, often high-yielding.[12][13] | High cost, proprietary nature. | General-purpose, high-performance cross-coupling reactions. |
| Bidentate Arylphosphines | Xantphos, dppf | Wide bite angle (Xantphos), good stability. | Generally less electron-donating than alkylphosphines, may be less active for some substrates.[2] | Reactions where controlling coordination geometry is key. |
Experimental Protocols and Decision Workflow
To ensure scientific integrity and reproducibility, a systematic approach to ligand screening is essential.
Generalized Protocol for Ligand Screening in Suzuki-Miyaura Coupling
This protocol provides a framework for comparing this compound against alternatives.
Materials:
-
Aryl Halide (e.g., 4-Chlorotoluene)
-
Boronic Acid (e.g., Phenylboronic Acid)
-
Palladium Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine Ligands (e.g., this compound, SPhos, PCy₃)
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
Procedure:
-
Preparation: In an inert atmosphere glovebox, charge an array of reaction vials with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and base (2.0 mmol).
-
Catalyst Dosing: In separate vials, prepare stock solutions of the palladium precursor and each phosphine ligand. A typical Pd:Ligand ratio is 1:1 to 1:2.
-
Initiation: Add the appropriate amounts of the palladium and ligand stock solutions to each reaction vial to achieve the desired catalyst loading (e.g., 1 mol % Pd). Add the anhydrous solvent (e.g., 3 mL).
-
Reaction: Seal the vials, remove them from the glovebox, and place them on a pre-heated stirring block (e.g., 100 °C).
-
Monitoring & Analysis: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS or LC-MS. Note the formation of both the desired product and the protodeboronated byproduct.
-
Evaluation: After a set time (e.g., 12-24 hours), cool the reactions, quench, and determine the final yield of the product for each ligand. Compare performance based on yield, reaction time, and the ratio of desired product to byproduct.[13]
Visualization of Key Processes
Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the key steps in the catalytic cycle where the ligand's properties are critical.
Caption: Simplified catalytic cycle highlighting steps influenced by bulky, electron-rich ligands.
Ligand Selection Workflow
This decision tree provides a logical pathway for selecting an appropriate phosphine ligand in process chemistry.
Sources
- 1. Buy this compound | 550373-32-5 [smolecule.com]
- 2. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 3. Bulky, electron-rich, renewable: analogues of Beller's phosphine for cross-couplings - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. Bis 2-(dicyclohexylphosphino)ethyl amine 97 550373-32-5 [sigmaaldrich.com]
- 5. Bis[2-(dicyclohexylphosphino)ethyl]amine, 97+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. Bis[2-(dicyclohexylphosphino)ethyl]amine, 97+% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
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- 8. pubs.acs.org [pubs.acs.org]
- 9. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. benchchem.com [benchchem.com]
A Comparative Guide to the Catalytic Applications of Bis(2-(dicyclohexylphosphino)ethyl)amine
For researchers, scientists, and professionals in drug development, the selection of the appropriate ligand for transition metal-catalyzed reactions is a critical decision that profoundly influences reaction efficiency, selectivity, and overall success. This guide provides an in-depth technical overview and comparative analysis of Bis(2-(dicyclohexylphosphino)ethyl)amine, a bidentate phosphine ligand distinguished by its robust performance in a variety of catalytic applications. By examining its structural features and presenting available experimental data in comparison with other established ligand systems, this document aims to equip scientists with the necessary insights to make informed decisions for their synthetic challenges.
Introduction to this compound: Structure and Catalytic Profile
This compound, often abbreviated as PCy₂NHEt₂, is a bidentate P,P-type ligand featuring two dicyclohexylphosphino groups linked by an ethylamine backbone. Its chemical structure is C₂₈H₅₃NP₂.[1] This unique architecture confers a combination of steric bulk from the cyclohexyl groups and electron-donating character from the phosphine moieties, which are crucial for its catalytic activity.
The ligand's ability to form stable chelate complexes with various transition metals, particularly palladium and rhodium, is a key factor in its utility.[2] The ethylamine backbone creates a flexible yet stable coordination sphere around the metal center, influencing the geometry and reactivity of the resulting catalyst.[2] This combination of steric and electronic properties makes this compound a powerful tool in a range of catalytic transformations, including cross-coupling reactions and hydrogenation.
Performance in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. The choice of ligand is paramount in these reactions, as it dictates the stability and activity of the palladium catalyst. This compound has demonstrated exceptional efficacy in several key cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling, which forges carbon-carbon bonds between organoboron compounds and organic halides, is a cornerstone of synthetic chemistry. The bulky and electron-rich nature of this compound is particularly well-suited for this reaction. The steric hindrance provided by the dicyclohexyl groups facilitates the reductive elimination step, which is often the rate-limiting step in the catalytic cycle, while the electron-donating phosphines promote the initial oxidative addition of the organic halide to the palladium center.[2]
In optimized systems for Suzuki-Miyaura coupling, palladium complexes of this compound have been reported to achieve impressive turnover frequencies (TOFs) exceeding 2400 h⁻¹.[2] This high level of activity is indicative of a highly efficient catalytic system.
Comparative Analysis:
| Ligand Type | Key Features | Reported Performance Highlights in Suzuki-Miyaura Coupling |
| This compound | Bidentate, bulky, electron-rich | High turnover frequencies (up to 2400 h⁻¹) reported in optimized systems.[2] |
| Buchwald Ligands (e.g., SPhos, XPhos) | Monodentate, bulky, electron-rich | Widely used with demonstrated high yields for a broad range of substrates. |
| cataCXium® A | Bulky, electron-rich phosphine | Effective for coupling of challenging substrates, including aryl chlorides. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
The following is a general protocol that can be adapted for the use of this compound in a Suzuki-Miyaura coupling reaction. Optimization of specific parameters such as solvent, base, temperature, and catalyst loading is crucial for achieving optimal results with different substrates.
-
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Aryl halide
-
Arylboronic acid
-
Base (e.g., K₃PO₄, Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
-
Procedure:
-
In an inert atmosphere (e.g., in a glovebox or under argon), add the palladium precursor and this compound to a dry reaction vessel. The typical Pd:ligand ratio is 1:1 to 1:2.
-
Add the aryl halide, arylboronic acid, and base to the reaction vessel.
-
Add the anhydrous solvent and stir the mixture at the desired temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction
The Heck reaction is a versatile method for the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene. The electronic properties of the ligand are critical in this reaction. The dicyclohexyl substituents on this compound provide the necessary steric bulk to prevent catalyst deactivation through aggregation, while maintaining high reactivity.[2] This allows for the efficient coupling of a variety of aryl halides with olefins, even under relatively mild conditions, with some reactions reportedly reaching full conversion at 80°C.[2]
Applications in Hydrogenation and Hydroformylation
Beyond cross-coupling, this compound has found utility in other important catalytic transformations.
Hydrogenation
In hydrogenation reactions, the ligand serves to create a coordinatively unsaturated and reactive metal hydride species. The bulky dicyclohexyl groups can create a chiral environment around the metal center, which is a desirable feature for asymmetric hydrogenation, although specific data on its enantioselectivity was not found in the provided search results. Its role as a catalyst in hydrogenation involves the addition of hydrogen to unsaturated compounds.[2]
Hydroformylation
Hydroformylation, or oxo synthesis, is an industrial process for the production of aldehydes from alkenes. This reaction is typically catalyzed by rhodium complexes. The coordination of this compound to a rhodium center can influence both the activity and selectivity of the catalyst. The ligand can adopt different coordination modes, which can be leveraged to tune the outcome of the reaction.[2]
Synthesis of this compound
The synthesis of this ligand is an important consideration for its practical application. Several synthetic routes have been developed. A common approach involves the reaction of dicyclohexylphosphine with a suitable difunctionalized ethane derivative, such as ethylene diamine, under controlled conditions.[2]
Diagram: Conceptual Synthesis Workflow
Caption: A simplified workflow for the synthesis of the target ligand.
Conclusion and Future Outlook
This compound has established itself as a versatile and highly effective ligand in a range of important catalytic reactions. Its unique combination of steric bulk and electron-donating properties, conferred by the dicyclohexylphosphino groups and the flexible ethylamine backbone, allows for the formation of highly active and stable metal complexes. While the available literature highlights its significant potential, particularly in palladium-catalyzed cross-coupling reactions with reports of high turnover frequencies, a comprehensive and direct comparative analysis against a wide array of other commercially available ligands under standardized conditions would be of great value to the scientific community. Such studies would further elucidate the specific advantages and potential niches for this ligand, enabling researchers to more effectively harness its catalytic power in the synthesis of pharmaceuticals, fine chemicals, and advanced materials.
References
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
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A Comparative Guide to Bis(2-(dicyclohexylphosphino)ethyl)amine in Industrial Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the choice of a catalyst's ligand is a critical parameter that dictates reaction efficiency, selectivity, and overall process viability. Among the myriad of phosphine ligands developed, Bis(2-(dicyclohexylphosphino)ethyl)amine, a bidentate phosphine ligand, has emerged as a noteworthy contender for a range of catalytic transformations. This guide provides an in-depth technical comparison of this compound with other commercially successful phosphine ligands in key industrial applications, supported by experimental data and protocols to inform your catalyst selection process.
The Critical Role of Ligand Architecture
The efficacy of a transition metal catalyst, most commonly palladium, in cross-coupling reactions is profoundly influenced by the steric and electronic properties of its coordinating phosphine ligands.[1] These ligands stabilize the metal center, modulate its reactivity, and facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2] Bulky and electron-rich ligands are often preferred as they promote the formation of highly active, monoligated palladium species, which are crucial for efficient catalysis.[3]
This compound, with its two bulky dicyclohexylphosphino groups linked by an ethylamine backbone, presents a unique combination of steric bulk and potential for hemilability through the nitrogen atom. This structure is anticipated to offer distinct advantages in terms of catalyst stability and activity.
Case Study 1: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[4][5] The choice of phosphine ligand is paramount for the success of this reaction, especially when dealing with challenging substrates like unactivated aryl chlorides.[6]
Performance Comparison:
While direct industrial-scale comparative data for this compound is not extensively published, we can infer its potential performance by comparing established ligands like Xantphos and the Buchwald family of ligands (e.g., XPhos, SPhos).
| Ligand | Substrate Scope | Reaction Conditions | Reported Yields | Key Advantages |
| Xantphos | Broad, but less effective for unactivated aryl chlorides | Typically requires elevated temperatures | Moderate to high for aryl bromides and iodides; lower for chlorides | Good general-purpose ligand |
| NIXANTPHOS | Excellent for unactivated aryl chlorides | Often proceeds at room temperature | High to excellent | High activity for challenging substrates |
| XPhos | Very broad, including heteroaromatic substrates | Generally mild conditions | High to excellent | Versatile and highly active |
| SPhos | Broad, effective for a range of substrates | Can facilitate room temperature reactions | High to excellent | High activity at low catalyst loadings |
| This compound (Expected) | Potentially broad, including challenging substrates | Expected to be effective under mild to moderate conditions | Potentially high | The amine backbone may offer unique stability and reactivity |
Data compiled from publicly available sources for comparative purposes.[6][7]
The bulky dicyclohexyl groups of this compound are expected to create a sterically demanding environment around the palladium center, similar to that of the highly effective Buchwald ligands, thus promoting the reductive elimination step. The presence of the central amine moiety could also play a crucial role in stabilizing catalytic intermediates.
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol provides a general procedure for the Buchwald-Hartwig amination of an aryl chloride using a palladium catalyst with a phosphine ligand. This can be adapted for comparing the performance of this compound with other ligands.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound or alternative phosphine ligand
-
Aryl chloride (1.0 mmol)
-
Primary or secondary amine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%), the phosphine ligand (0.012 mmol, 1.2 mol%), and NaOtBu (1.4 mmol).
-
Add the aryl chloride (1.0 mmol) and the amine (1.2 mmol) to the tube.
-
Add anhydrous toluene (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Case Study 2: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals and advanced materials.[8] The ligand plays a crucial role in facilitating the transmetalation step and preventing undesirable side reactions like protodeboronation, which can be promoted by bulky phosphine ligands.[9]
Performance Comparison:
The performance of this compound in Suzuki-Miyaura coupling can be benchmarked against well-established ligands.
| Ligand | Substrate Scope | Reaction Conditions | Reported Yields | Key Advantages |
| PPh₃ | Effective for simple aryl bromides and iodides | Often requires higher temperatures | Good for non-challenging substrates | Cost-effective |
| PCy₃ | Good for a range of aryl halides | Generally mild conditions | High | Good activity due to electron-rich nature |
| XPhos | Very broad, including heteroaryl chlorides | Mild conditions | High to excellent | High turnover numbers |
| SPhos | Excellent for aryl chlorides and hindered substrates | Can facilitate room temperature reactions | High to excellent | Very high activity |
| This compound (Expected) | Potentially broad, including functionalized substrates | Expected to be effective under mild conditions | Potentially high | Bidentate nature may enhance stability and prevent ligand dissociation |
Data compiled from representative examples in the literature.[7][10]
The bidentate nature of this compound may offer enhanced stability to the palladium catalyst, potentially leading to higher turnover numbers and improved performance with challenging substrates compared to monodentate ligands.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid.
Materials:
-
Palladium precursor (e.g., Pd₂(dba)₃)
-
This compound or alternative phosphine ligand
-
Aryl halide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., dioxane, toluene) (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., 0.005 mmol Pd₂(dba)₃, 1 mol% Pd), the phosphine ligand (0.012 mmol), and the base (2.0 mmol).
-
Add the aryl halide (1.0 mmol) and the arylboronic acid (1.2 mmol).
-
Add the anhydrous solvent (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.
Conclusion: A Promising Ligand for Industrial Applications
This compound presents a compelling structural motif for a high-performance phosphine ligand. Its combination of bulky, electron-rich phosphine donors and a potentially coordinating amine backbone suggests it could offer significant advantages in key industrial reactions such as Buchwald-Hartwig amination and Suzuki-Miyaura coupling. While direct, large-scale comparative data remains limited in the public domain, the analysis of its structural features against established ligands indicates a high potential for excellent catalytic activity and stability. For researchers and process chemists, the exploration of this compound in their specific applications is a worthwhile endeavor in the continuous pursuit of more efficient and robust catalytic systems.
References
-
Science. (2024). Aminative Suzuki–Miyaura coupling. [Link]
-
Royal Society of Chemistry. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. [Link]
-
American Chemical Society. (2025). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]
-
PubMed. (2018). NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactivated Aryl Chlorides. [Link]
-
ResearchGate. (2025). Industrial‐Scale Palladium‐Catalyzed Coupling of Aryl Halides and Amines –A Personal Account. [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. [Link]
-
ResearchGate. (2025). Successful Development and Scale-up of a Palladium-catalysed Amination Process in the Manufacture of ZM549865. [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
National Institutes of Health. (n.d.). Synthesis and applications of high-performance P-chiral phosphine ligands. [Link]
-
National Institutes of Health. (n.d.). A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles. [Link]
-
American Chemical Society. (n.d.). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. [Link]
-
Grokipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
YouTube. (2021). Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal of Bis(2-(dicyclohexylphosphino)ethyl)amine
As a Senior Application Scientist, my primary focus extends beyond the successful application of our products to encompass the entire lifecycle of a chemical within a research environment. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a detailed protocol for the proper disposal of Bis(2-(dicyclohexylphosphino)ethyl)amine (CAS No. 550373-32-5), a valuable phosphine ligand in modern chemistry.
The procedures outlined herein are designed to provide a framework of best practices. However, they must always be implemented in strict accordance with the specific Safety Data Sheet (SDS) provided by the manufacturer and the established protocols of your institution's Environmental Health & Safety (EHS) department.[1]
Hazard Profile and Risk Assessment: Understanding the "Why"
Proper handling and disposal begin with a thorough understanding of the material's inherent risks. This compound possesses a dual chemical nature—an amine and an organophosphine—which dictates its hazard profile.
-
Corrosivity: The presence of the amine functional group classifies this compound as a corrosive solid.[2][3] It can cause severe skin burns and eye damage upon contact. For transportation, it is designated under UN Hazard Class 8.[2][3]
-
Environmental Hazard: This compound has a Water Hazard Class rating of WGK 3, indicating it is severely hazardous to water. This high rating strictly prohibits disposal via sewer systems, as it can be toxic to aquatic life and persist in the environment.[4]
-
Potential Toxicity: As an organophosphorus compound, it warrants careful handling to avoid inhalation, ingestion, or skin absorption. While specific toxicity data for this molecule is limited in the provided results, the broader class of organophosphorus compounds includes highly toxic substances.[5][6] Related phosphine compounds are known to be toxic and can pose significant health risks.[7][8][9]
A summary of the key identification and hazard information is presented below.
| Identifier | Value | Source(s) |
| Chemical Name | This compound | [10][11] |
| CAS Number | 550373-32-5 | [2][10][12] |
| Molecular Formula | C28H53NP2 | [10][12] |
| Appearance | Solid | |
| DOT Hazard Class | 8 (Corrosive Solid) | [2][3] |
| Packing Group | III | [2][3] |
| Water Hazard Class (WGK) | 3 (Severely hazardous to water) |
Pre-Disposal Safety Protocol: PPE and Handling
Before handling the waste, ensuring personal and environmental protection is paramount. The following PPE and handling procedures are mandatory.
-
Engineering Controls: All handling of this compound, both in its pure form and as waste, must be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). Inspect gloves for any tears or holes before use.
-
Body Protection: A standard laboratory coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.
-
-
Waste Minimization: A key principle of green chemistry and safe lab practice is to minimize waste generation.[13] Prepare only the required amount of any solution and avoid unnecessary contamination of lab supplies.
Waste Segregation and Containerization: A Self-Validating System
The cornerstone of safe chemical disposal is the rigorous segregation of waste streams to prevent dangerous reactions within a waste container.[14][15]
Step-by-Step Containerization Protocol:
-
Select the Correct Container: Use only containers approved by your EHS department. The container must be made of a material compatible with corrosive amines (e.g., high-density polyethylene).[14][16] Ensure the container is in good condition, free from damage, and has a secure, leak-proof lid.[14]
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must be filled out completely and legibly, including:
-
The full chemical name: "Waste this compound"
-
The primary hazard(s): "Corrosive," "Environmental Hazard"
-
The accumulation start date[17]
-
-
Segregate Incompatibles: This compound must NOT be mixed with:
-
Deposit Waste:
-
Solid Waste: Transfer pure solid waste or contaminated items (e.g., weighing paper, gloves) directly into the labeled container.
-
Liquid Waste: If the compound is in solution, collect it in a designated liquid waste container, ensuring it is segregated as non-halogenated waste.
-
-
Secure and Store: Keep the waste container tightly closed except when adding waste.[1][15] Store the container in a designated satellite accumulation area that is well-ventilated and has secondary containment to capture any potential leaks.[15][17]
Disposal Decision Workflow
The following diagram outlines the logical decision-making process for managing different forms of this compound waste. The ultimate destination for all streams is collection by a certified hazardous waste disposal service.
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Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Bis(2-(dicyclohexylphosphino)ethyl)amine
Welcome to your essential guide for the safe handling of Bis(2-(dicyclohexylphosphino)ethyl)amine. As a cornerstone of modern catalytic systems, this phosphine ligand is instrumental in advancing drug development and chemical synthesis. However, its potent reactivity is matched by its hazardous nature, necessitating a meticulous approach to laboratory safety. This guide is designed to provide you, our trusted research partners, with the in-depth knowledge and practical steps to ensure your safety and the integrity of your experiments. We will delve into the critical aspects of personal protective equipment (PPE), offering not just a list of items, but a comprehensive strategy for risk mitigation.
Understanding the Risks: The Chemical Profile of this compound
This compound, with CAS number 550373-32-5, is a solid organophosphorus compound that is classified as a corrosive solid.[1][2][3] Its hazards stem from its ability to cause severe skin burns and eye damage upon contact.[4] While not combustible, the dust from this solid can be hazardous if inhaled, potentially causing respiratory irritation. Furthermore, like many phosphine-containing compounds, it is sensitive to air and moisture, which can lead to degradation and the formation of potentially more hazardous byproducts. Therefore, all handling procedures must be designed to prevent contact and atmospheric exposure.
Core Principles of Protection: A Multi-Layered Approach
Effective protection against the hazards of this compound relies on a multi-layered safety protocol that combines engineering controls, administrative controls, and personal protective equipment. This guide focuses on PPE as the final and crucial barrier between you and the chemical.
Engineering Controls: Your First Line of Defense
Before any handling of this compound, ensure that appropriate engineering controls are in place and fully functional.
-
Fume Hood: All manipulations of this compound that could generate dust should be performed within a certified chemical fume hood to minimize inhalation exposure.[4]
-
Glove Box: For operations requiring an inert atmosphere to protect the compound from air and moisture, a glove box is the preferred engineering control.
-
Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be readily accessible within a 10-second travel time from the work area.[4]
Personal Protective Equipment (PPE): Your Essential Safeguard
The selection of appropriate PPE is critical and must be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the recommended PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes and Face | Chemical safety goggles and a face shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust. A face shield worn over goggles offers an additional layer of protection for the entire face from splashes or unexpected reactions.[5] |
| Hands | Chemical-resistant gloves | Due to the corrosive nature of the compound, nitrile gloves (minimum 4mil thickness) may be suitable for handling small quantities where direct contact is unlikely. For tasks with a higher risk of contact or when handling larger quantities, double-gloving with a utility-grade nitrile or neoprene glove over an exam-style nitrile glove is recommended.[4] Always consult the glove manufacturer's compatibility charts for specific breakthrough times. |
| Body | Flame-resistant lab coat and a chemical-resistant apron | A flame-resistant lab coat should be worn to protect against accidental contact with other laboratory hazards. A chemical-resistant apron provides an additional barrier against spills of the corrosive solid.[6] Clothing that fully covers the legs and closed-toe shoes are mandatory.[4] |
| Respiratory | NIOSH-approved respirator | A respirator is typically not required when handling this solid in a properly functioning fume hood or glove box. However, if there is a potential for generating significant amounts of dust that cannot be controlled by engineering means, a NIOSH-approved respirator with the appropriate particulate filter should be used. |
Procedural Guidance: Step-by-Step Safety Protocols
Adherence to standardized procedures is paramount for ensuring safety. The following workflows illustrate the correct sequence of actions for donning and doffing PPE, as well as the general handling of the solid compound.
PPE Donning and Doffing Workflow
Caption: Sequential workflow for correctly donning and doffing Personal Protective Equipment.
Solid Chemical Handling Workflow
Caption: Step-by-step procedure for the safe handling of solid this compound.
Emergency Preparedness: Immediate and Decisive Action
In the event of an accidental exposure or spill, a swift and correct response is crucial to minimize harm.
First Aid Procedures
| Exposure Route | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7][8][9] Seek prompt medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[8][10] Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air at once.[7] If breathing is difficult or has stopped, administer artificial respiration.[7] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
Spill Response
For a minor spill of solid this compound within a fume hood:
-
Alert colleagues in the immediate area.
-
Ensure you are wearing the appropriate PPE , including double gloves and eye/face protection.
-
Gently cover the spill with an inert absorbent material such as sand or vermiculite to prevent the dust from becoming airborne.[11]
-
Carefully sweep the material into a designated, labeled waste container.[11]
-
Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.
-
Dispose of all contaminated materials as hazardous waste.
For a major spill, or any spill outside of a containment area, evacuate the laboratory immediately and contact your institution's emergency response team.[12]
Disposal Plan: Responsible Stewardship
All waste materials contaminated with this compound, including unused product, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.[13]
-
Contaminated Items: Place disposable items like gloves, weigh boats, and absorbent pads in a sealed, labeled bag for hazardous waste disposal.[13]
-
Disposal Vendor: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.[13]
Never dispose of this chemical or its contaminated materials in the regular trash or down the drain.
Conclusion: A Culture of Safety
The responsible use of powerful reagents like this compound is fundamental to advancing scientific discovery. By integrating the principles and practices outlined in this guide into your daily laboratory workflow, you are not only protecting yourself and your colleagues but also fostering a culture of safety that is the bedrock of innovative research. Your commitment to these safety protocols is a testament to your dedication to scientific excellence.
References
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. The National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]
-
American Chemistry Council. (n.d.). First Aid. Retrieved from [Link]
-
Korobeinichev, O. P., Shmakov, A. G., Knyazkov, D. A., Shvartsberg, V. M., & Yakimov, S. A. (2007). Study of Fire Suppression Effectiveness of Organophosphorus Compounds and Compositions on Their Base. National Institute of Standards and Technology. Retrieved from [Link]
-
Stephen F. Austin State University. (n.d.). Emergency Response to Waste Spills. Retrieved from [Link]
-
Shmakov, A. G., Korobeinichev, O. P., Knyazkov, D. A., Shvartsberg, V. M., & Yakimov, S. A. (n.d.). STUDY OF EFFECT OF ORGANOPHOSPHORUS COMPOUNDS ON PROPAGATION LIMITS AND EXTINCTION CONDITIONS OF HYDROCARBON FLAMES. National Institute of Standards and Technology. Retrieved from [Link]
-
HCI Environmental. (2025, August 20). Emergency Response to Chemical Spills. Retrieved from [Link]
-
Korobeinichev, O. P., Shmakov, A. G., Knyazkov, D. A., Shvartsberg, V. M., & Yakimov, S. A. (n.d.). STUDY OF EFFECTIVENESS OF FLAME SUPPRESSION BY ORGANOPHOSPHORUS COMPOUNDS IN LABORATORY AND SCALED-UP TESTS. National Institute of Standards and Technology. Retrieved from [Link]
-
American Chemistry Council. (n.d.). MDI or TDI: First Aid Guidance. Retrieved from [Link]
-
American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Florida State University. (n.d.). Chemical Spills. Emergency Management. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]
-
Yale University. (2021, June). Standard Operating Procedure - Corrosive Chemicals. Environmental Health & Safety. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Testing ogranophosphorus, organofluorine, and metal-containing compounds and solid-propellant gas-generating compositions doped with phosphorus-containing additives as effective fire suppressants. Retrieved from [Link]
-
SD Fine-Chem Limited. (n.d.). N-ETHYLDIISOPROPYL AMINE Safety Data Sheet. Retrieved from [Link]
-
GOV.UK. (n.d.). Phosphine - Incident management. Retrieved from [Link]
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Stanford University. (2024, September 11). General Use SOP - Corrosive Materials. Environmental Health & Safety. Retrieved from [Link]
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-
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Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
